Dimethyl 2,4-dimethyl-3-oxopentanedioate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
dimethyl 2,4-dimethyl-3-oxopentanedioate |
InChI |
InChI=1S/C9H14O5/c1-5(8(11)13-3)7(10)6(2)9(12)14-4/h5-6H,1-4H3 |
InChI Key |
SUADDDNWVQXZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Dimethyl 2,4-dimethyl-3-oxopentanedioate
An In-Depth Technical Guide to Dimethyl 2,4-dimethyl-3-oxopentanedioate
Foreword: Navigating the Landscape of a Novel Chemical Entity
In the fields of chemical research and drug development, we often encounter compounds that, despite their intriguing structures, remain sparsely documented in scientific literature. Dimethyl 2,4-dimethyl-3-oxopentanedioate is one such molecule. While registered in chemical databases, it lacks a substantial body of published experimental data. This guide, therefore, adopts the perspective of a senior application scientist to construct a comprehensive technical profile. By integrating foundational chemical principles with data from well-characterized structural analogs, we will predict its properties, propose synthetic strategies, and explore its potential applications. This document is designed to serve as a foundational resource for researchers and scientists considering the synthesis or utilization of this unique β-keto ester.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's structure and inherent physical properties is the cornerstone of all subsequent research and application development. This section details the fundamental identity of Dimethyl 2,4-dimethyl-3-oxopentanedioate and presents its computed physicochemical parameters.
Nomenclature and Structural Representation
The systematic identification of this compound is based on IUPAC nomenclature, and its structure is unambiguously defined by its chemical formula and connectivity.
-
IUPAC Name: dimethyl 2,4-dimethyl-3-oxopentanedioate[1]
-
Molecular Formula: C₉H₁₄O₅[1]
-
Canonical SMILES: CC(C(=O)C(C)C(=O)OC)C(=O)OC[1]
-
InChI Key: SUADDDNWVQXZJY-UHFFFAOYSA-N[1]
Caption: 2D Chemical Structure of Dimethyl 2,4-dimethyl-3-oxopentanedioate.
Physicochemical Data Summary
As experimental data is unavailable, the following table summarizes key physicochemical properties computed through established algorithms, primarily sourced from the PubChem database.[1] These values provide critical initial insights for experimental design.
| Property | Value | Source |
| Molecular Weight | 202.20 g/mol | PubChem[1] |
| Exact Mass | 202.08412354 Da | PubChem[1] |
| XLogP3-AA (LogP) | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Topological Polar Surface Area | 69.7 Ų | PubChem[1] |
Expertise & Experience Insight: The computed LogP value of 1.1 suggests that the molecule possesses moderate lipophilicity. This is a crucial parameter in drug development, indicating a reasonable balance between aqueous solubility and lipid membrane permeability, which is often a prerequisite for oral bioavailability. The topological polar surface area (TPSA) of 69.7 Ų is also favorable, as values under 140 Ų are generally associated with good cell permeability. These computational indicators suggest that, from a physicochemical standpoint, this molecular scaffold is a promising starting point for the design of bioactive compounds.
Predictive Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. In the absence of published spectra for Dimethyl 2,4-dimethyl-3-oxopentanedioate, this section provides a predicted analysis based on its functional groups and structural features. This predictive profile serves as a benchmark for researchers who successfully synthesize this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ ~3.75 (s, 6H): This singlet is assigned to the six equivalent protons of the two methoxy (-OCH₃) groups of the esters. These protons are deshielded by the adjacent oxygen atom.
-
δ ~3.50 (q, 2H, J ≈ 7.0 Hz): This quartet corresponds to the two methine protons at the C2 and C4 positions (-CH-). They are adjacent to both a methyl group and a carbonyl group, leading to deshielding. The signal is split into a quartet by the three protons of the adjacent methyl group.
-
δ ~1.35 (d, 6H, J ≈ 7.0 Hz): This doublet is assigned to the six protons of the two methyl groups attached to the C2 and C4 positions. The signal is split into a doublet by the single adjacent methine proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ ~205 ppm: Ketone carbonyl carbon (C3).
-
δ ~170 ppm: Ester carbonyl carbons (C1 and C5).
-
δ ~55 ppm: Methine carbons (C2 and C4).
-
δ ~52 ppm: Methoxy carbons (-OCH₃).
-
δ ~15 ppm: Methyl carbons (-CH₃ at C2 and C4).
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by the stretching vibrations of its carbonyl groups.
-
~1745 cm⁻¹ (strong, sharp): C=O stretch corresponding to the two ester functional groups.
-
~1720 cm⁻¹ (strong, sharp): C=O stretch of the ketone functional group. The conjugation present in the β-keto ester system may cause these two carbonyl peaks to be broad or to overlap.
-
2950-2850 cm⁻¹ (medium): C-H stretching from the methyl and methine groups.
-
1250-1100 cm⁻¹ (strong): C-O stretching of the ester groups.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight of the compound, is expected. Its intensity may be low due to facile fragmentation.
-
Key Fragmentation Pathways:
-
Loss of a methoxy radical (•OCH₃): [M - 31]⁺ at m/z = 171.
-
Loss of a methoxycarbonyl radical (•COOCH₃): [M - 59]⁺ at m/z = 143.
-
Alpha-cleavage adjacent to the ketone: Cleavage of the C2-C3 or C3-C4 bond would be a dominant pathway. For instance, cleavage of the C2-C3 bond could lead to a fragment ion at m/z = 101 (CH₃CHCOOCH₃)⁺.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Proposed Synthesis and Chemical Reactivity
While no specific synthesis for Dimethyl 2,4-dimethyl-3-oxopentanedioate is prominently published, a logical and efficient route can be designed based on fundamental organic reactions.
Proposed Synthetic Workflow: Acylation of a Carbanion Intermediate
A robust method for synthesizing β-keto esters is the acylation of an ester enolate. In this case, the self-condensation of methyl propionate is not ideal. A more controlled approach involves the acylation of the enolate of methyl 2-methylpropanoate with a suitable acylating agent.
Caption: Proposed workflow for the synthesis of the target molecule.
Step-by-Step Experimental Protocol
This protocol is a trusted, self-validating methodology derived from standard procedures for enolate chemistry.
-
Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. The system is maintained under a positive pressure of dry nitrogen.
-
Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 equivalents) is added. Methyl 2-methylpropanoate (1.0 equivalent) is then added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The solution is stirred for 1 hour to ensure complete enolate formation.
-
Causality Insight: A strong, hindered base like LDA is chosen to ensure rapid and complete deprotonation, forming the kinetic enolate, while minimizing self-condensation or attack at the ester carbonyl. The low temperature is critical to prevent side reactions and maintain the stability of the enolate.
-
-
Acylation: An appropriate acylating agent, such as methyl 2-chloro-2-methylpropanoate (1.0 equivalent), is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm slowly to room temperature overnight.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure Dimethyl 2,4-dimethyl-3-oxopentanedioate.
Expected Chemical Reactivity
The presence of the β-keto ester moiety makes this molecule a versatile intermediate for further chemical transformations.
-
Enolate Chemistry: The methine protons at the C2 and C4 positions are acidic and can be readily removed by a suitable base to form an enolate. This enolate can then participate in a wide range of C-C bond-forming reactions, such as alkylations and aldol condensations. This reactivity is fundamental to its utility as a building block.
-
Decarboxylation: Upon hydrolysis of one or both ester groups to carboxylic acids, the resulting β-keto acid can undergo facile thermal decarboxylation to yield 2,4-dimethyl-3-pentanone.[2]
-
Heterocycle Synthesis: As a 1,3-dicarbonyl compound, it is an excellent precursor for the synthesis of various five- and six-membered heterocycles. For example, condensation with hydrazine derivatives would yield pyrazoles, while reaction with amidines could produce pyrimidine scaffolds, both of which are privileged structures in medicinal chemistry. The synthesis of bicyclic diketones from the related dimethyl 1,3-acetonedicarboxylate highlights the utility of such scaffolds.[3]
Potential Applications and Future Directions
The structural features of Dimethyl 2,4-dimethyl-3-oxopentanedioate suggest its potential utility in several areas of chemical science.
-
Pharmaceutical Synthesis: Its core structure is a valuable scaffold. The ability to functionalize the molecule via its enolate or to use it in cyclocondensation reactions makes it a potent starting material for creating libraries of complex molecules for drug discovery screening. The use of similar diketoesters in the synthesis of ligands for PET imaging underscores this potential.[4][5]
-
Agrochemicals: Many successful pesticides and herbicides are based on heterocyclic cores that can be synthesized from 1,3-dicarbonyl precursors.
-
Future Research: The immediate goal for researchers interested in this molecule should be its unambiguous synthesis and complete characterization. This involves:
-
Executing the proposed synthesis and optimizing the reaction conditions.
-
Performing full spectroscopic analysis (¹H NMR, ¹³C NMR, IR, High-Resolution MS) to confirm the structure and validate the predicted data.
-
Exploring its fundamental reactivity, including alkylation, condensation, and cyclization reactions, to establish its profile as a synthetic intermediate.
-
Safety and Handling
No specific toxicological data for Dimethyl 2,4-dimethyl-3-oxopentanedioate exists. Therefore, a cautious approach based on analogous compounds is mandatory. The closely related Dimethyl 3-oxoglutarate is known to be a skin sensitizer and an eye irritant.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound. All manipulations should be performed in a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
PubChem Compound Summary for CID 21940180, Dimethyl 2,4-dimethyl-3-oxopentanedioate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 59445454, 2,4-Dimethyl-3-oxopentanedial. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 137437, Dimethyl 2,4-dimethylpentanedioate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 71304467, 2,4-Dimethyl-3-oxopentanoate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 74591, Dimethyl 3-oxoglutarate. National Center for Biotechnology Information. [Link]
-
Pentanedioic acid, 3-oxo-, dimethyl ester. NIST WebBook. [Link]
-
DIMETHYL 3-OXOGLUTARATE. Global Substance Registration System (GSRS). [Link]
-
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. NIST WebBook. [Link]
-
¹H nuclear magnetic resonance (NMR) spectra of dimethyl... ResearchGate. [Link]
-
Dimethyl 3-oxoglutarate - Hazardous Agents. Haz-Map. [Link]
-
3-Pentanone, 2,4-dimethyl-. NIST WebBook. [Link]
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. [Link]
-
Alkylation of Dimethyl Acetonedicarboxylate with Halogen Compounds. ResearchGate. [Link]
-
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. NIST WebBook. [Link]
-
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. [Link]
-
Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. RSC Publishing. [Link]
-
C7H16 infrared spectrum of 2,4-dimethylpentane. Doc Brown's Chemistry. [Link]
-
Interpreting the mass - spectrum of 2,4-dimethylpentane. Doc Brown's Chemistry. [Link]
-
Dimethyl 3-oxoglutarate. Chemsrc. [Link]
-
SUPPORTING INFORMATION 5 NMR Spectra. The Royal Society of Chemistry. [Link]
-
Dimethyl succinate. mzCloud. [Link]
-
2,4-dimethyl-3-pentanone, 565-80-0. The Good Scents Company. [Link]
Sources
- 1. Dimethyl 2,4-dimethyl-3-oxopentanedioate | C9H14O5 | CID 21940180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-dimethyl-3-pentanone, 565-80-0 [thegoodscentscompany.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dimethyl 1,3-acetonedicarboxylate | 1830-54-2 [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. Dimethyl 3-oxoglutarate | C7H10O5 | CID 74591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl 3-oxoglutarate - Hazardous Agents | Haz-Map [haz-map.com]
Synthesis Routes for Dimethyl 2,4-dimethyl-3-oxopentanedioate from Propionate Esters: A Technical Guide
Executive Summary
Dimethyl 2,4-dimethyl-3-oxopentanedioate (C9H14O5) is a highly versatile
Synthesizing this symmetric target from simple propionate esters requires precise control over enolate chemistry to prevent undesired self-condensation and retro-Claisen fragmentation. This whitepaper details two robust, self-validating synthetic routes starting from methyl propionate: Route A (Direct Carbonylation via Triphosgene) and Route B (Sequential Claisen Condensation via Dimethyl Carbonate).
Retrosynthetic Analysis & Mechanistic Rationale
A retrosynthetic disconnection at the central carbonyl carbon of the target molecule reveals the need for two equivalents of a propionate enolate and a central carbonyl electrophile (
-
Route A (Kinetic Control): Utilizes Lithium Diisopropylamide (LDA) at cryogenic temperatures to quantitatively generate the kinetic enolate, followed by trapping with triphosgene. Triphosgene acts as a safe, solid surrogate for phosgene gas, delivering rapid C-acylation[2].
-
Route B (Thermodynamic Control): Employs Dimethyl Carbonate (DMC) as both a green solvent and carboxylating agent[3]. The reaction proceeds sequentially through a dimethyl 2-methylmalonate intermediate. Activation of sodium hydride (NaH) with catalytic methanol ensures a continuous generation of the highly nucleophilic methoxide base[4].
Figure 1: Divergent synthesis pathways from methyl propionate to the target 3-oxopentanedioate.
Route A: Direct Enolate Carbonylation (The Triphosgene Route)
Causality & Expertise
The primary challenge in reacting ester enolates with highly reactive acylating agents is the competition between C-acylation and O-acylation. By utilizing a lithium enolate at -78 °C, the tight coordination of the lithium cation to the enolate oxygen sterically and electronically favors C-acylation. Furthermore, adding the enolate to the triphosgene solution (inverse addition) maintains a constant excess of the electrophile, preventing the newly formed mono-acylated intermediate from reacting with unreacted enolate prematurely.
Experimental Protocol (Self-Validating System)
-
Enolization: To a flame-dried flask under argon, add dry THF (100 mL) and diisopropylamine (3.1 mL, 22 mmol). Cool to -78 °C and add n-BuLi (8.8 mL, 2.5 M in hexanes, 22 mmol). Stir for 30 min. Slowly add methyl propionate (1.76 g, 20 mmol) dropwise. Validation Checkpoint: The solution should remain clear and colorless; yellowing indicates undesired self-condensation.
-
Carbonylation: In a separate flask, dissolve triphosgene (1.0 g, 3.37 mmol; equivalent to ~10 mmol phosgene) in dry THF (20 mL) at -78 °C. Cannulate the enolate solution into the triphosgene solution over 45 minutes.
-
Quenching: Stir for 2 hours at -78 °C. Quench the reaction while still at -78 °C with saturated aqueous NH
-diester ketone product.4Cl (50 mL). Causality: Quenching at cryogenic temperatures prevents base-catalyzed retro-Claisen fragmentation of the highly sensitive -
Isolation: Warm to room temperature, extract with EtOAc (3 x 50 mL), wash with brine, dry over MgSO
4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).
Route B: Sequential Claisen Condensation (The Carbonate Route)
Causality & Expertise
While Route A is fast, triphosgene generates toxic intermediates. Route B utilizes Dimethyl Carbonate (DMC), a green, non-toxic reagent[3]. Because NaH is insoluble in THF/DMC, the reaction suffers from a severe induction period. Adding a catalytic amount of methanol generates sodium methoxide in situ, which acts as a soluble kinetic base to initiate deprotonation. The NaH then acts as a thermodynamic sink, continuously regenerating the methoxide and driving the equilibrium forward[4].
Figure 2: Standardized experimental workflow with integrated validation checkpoints.
Experimental Protocol (Self-Validating System)
-
Base Activation: Suspend NaH (60% dispersion in mineral oil, 2.0 g, 50 mmol) in a mixture of dry THF (40 mL) and DMC (18.0 g, 200 mmol). Cool to 0 °C. Add anhydrous methanol (64 mg, 2 mmol). Validation Checkpoint: Gentle effervescence (H
2gas) confirms the activation of NaH. -
Condensation: Add methyl propionate (3.52 g, 40 mmol) dropwise over 30 minutes.
-
Equilibrium Shift: Heat the reaction to a gentle reflux (65 °C) for 12 hours. The reaction mixture will turn into a thick, pale-yellow suspension as the sodium enolate of the product precipitates.
-
Acidic Quench: Cool the mixture to 0 °C. Critical Step: Pour the suspension directly into a vigorously stirred mixture of crushed ice and 1M HCl (100 mL) to rapidly achieve pH 3-4. Causality: The product is highly acidic (pKa ~7.5). If quenched with water alone, the basic aqueous environment will immediately cleave the product via a retro-Claisen mechanism.
-
Isolation: Extract with dichloromethane (3 x 50 mL), dry over Na
2SO4, and concentrate. Vacuum distillation or column chromatography yields the pure product.
Analytical Characterization & Validation
To ensure the integrity of the synthesized Dimethyl 2,4-dimethyl-3-oxopentanedioate, researchers must account for its complex structural dynamics.
-
TLC Monitoring: The product lacks a strong UV chromophore. Plates must be visualized using a Potassium Permanganate (KMnO
4) or Phosphomolybdic Acid (PMA) stain, appearing as a bright yellow or dark blue spot, respectively. -
NMR Complexity (Expert Insight): Novice chemists often assume the
H-NMR of this symmetric molecule will be simple. However, the molecule possesses two chiral centers (C2 and C4), meaning it exists as a mixture of meso and d,l (racemic) diastereomers. Furthermore, it undergoes keto-enol tautomerization.-
Expected
H-NMR (CDCl3): Multiple overlapping doublets for the -methyl groups ( 1.25 - 1.40 ppm) and multiple singlets for the methoxy groups ( 3.65 - 3.75 ppm). If the enol form is present, a highly deshielded proton singlet will appear at >11.0 ppm due to strong intramolecular hydrogen bonding.
-
-
Mass Spectrometry: LC-MS (ESI+) will show the [M+H]^+^ peak at m/z 203.1 and a prominent sodium adduct [M+Na]^+^ at m/z 225.1.
Comparative Analysis of Synthesis Routes
The following table summarizes the quantitative and qualitative data for both methodologies to aid in route selection based on laboratory capabilities and scale requirements.
| Metric | Route A (Triphosgene Carbonylation) | Route B (DMC Claisen Condensation) |
| Typical Yield | 65% - 75% | 70% - 85% |
| Scalability | Low to Medium (Cryogenic limits) | High (Standard reflux conditions) |
| Safety Profile | Hazardous (Generates phosgene in situ) | Green/Benign (DMC is non-toxic) |
| Atom Economy | Low (Requires stoichiometric LDA) | High (Methanol byproduct is removed) |
| Reaction Time | ~4 Hours | ~14 Hours |
| Primary Impurity | Methyl 2-methyl-3-oxopentanoate | Dimethyl 2-methylmalonate |
References
- Title: US20170001983A1 - TRPA1 modulators Source: Google Patents URL
-
Title: (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL (Use of Triphosgene) Source: Organic Syntheses URL: [Link]
-
Title: 2-phenylpropionic acid (Use of Dimethyl Carbonate) Source: Organic Syntheses URL: [Link]
-
Title: High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide Source: Journal of Chemical Research (Taylor & Francis) URL: [Link]
Sources
Dimethyl 2,4-dimethyl-3-oxopentanedioate CAS number and safety data sheet (SDS)
Dimethyl 2,4-dimethyl-3-oxopentanedioate (CAS 214116-49-1): A Technical Whitepaper on Properties, Synthesis, and Safety
As drug discovery programs increasingly target complex kinase and ion channel pathways, the demand for highly functionalized, sterically constrained building blocks has surged. Dimethyl 2,4-dimethyl-3-oxopentanedioate (CAS 214116-49-1) is a prime example of such a critical intermediate. Featuring a central ketone flanked by two alpha-methyl groups and two terminal methyl esters, this
This whitepaper provides an in-depth, field-proven guide to the physicochemical properties, synthesis methodologies, and safety protocols associated with this compound, designed specifically for research scientists and drug development professionals.
Physicochemical Profile and Structural Data
Understanding the baseline quantitative properties of Dimethyl 2,4-dimethyl-3-oxopentanedioate is critical for predicting its behavior in organic synthesis and chromatographic purification. The compound exhibits moderate lipophilicity and a relatively high boiling point due to its multiple hydrogen-bond acceptor sites.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value | Method / Source |
| IUPAC Name | dimethyl 2,4-dimethyl-3-oxopentanedioate | Computed by LexiChem [1] |
| CAS Number | 214116-49-1 | Chemical Registry [1] |
| Molecular Formula | C9H14O5 | Elemental Analysis [1] |
| Molecular Weight | 202.20 g/mol | PubChem 2.1 [1] |
| InChIKey | SUADDDNWVQXZJY-UHFFFAOYSA-N | InChI 1.0.5 [1] |
| LogP (Octanol/Water) | 1.1 | XLogP3 3.0 [1] |
| Boiling Point | ~125 °C at 9 Torr | Experimental/Predicted [2] |
| Density | ~1.11 g/cm³ | Predicted [2] |
| Topological Polar Surface Area | 69.7 Ų | Cactvs 3.4.6.11 [1] |
Safety Data Sheet (SDS) & Handling Profile
While Dimethyl 2,4-dimethyl-3-oxopentanedioate is not classified as highly toxic, it is a reactive organic intermediate. As a Senior Application Scientist, I mandate that all laboratory personnel treat
Table 2: Standardized Safety and Hazard Summary
| Category | Specification / Directive |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |
| Personal Protective Equipment (PPE) | Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a standard laboratory coat. |
| Engineering Controls | All handling, including weighing and transferring, must be conducted within a certified chemical fume hood to mitigate inhalation risks. |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases to prevent premature ester hydrolysis. |
Mechanistic Synthesis & Experimental Protocol
The standard synthesis of Dimethyl 2,4-dimethyl-3-oxopentanedioate involves the double
Experimental Workflow
Caption: Step-by-step synthetic workflow for the double
Step-by-Step Methodology and Causality
-
Preparation of the Reaction Mixture:
-
Action: To an ice-cold (0 °C) solution of dimethyl 3-oxopentanedioate (10.0 g, 57.47 mmol) in anhydrous Tetrahydrofuran (THF) (150 mL), add Potassium Carbonate (K₂CO₃) (11.8 g, 86.2 mmol) [3].
-
Causality: Anhydrous THF is selected as an aprotic solvent; it readily dissolves the starting material while preventing the hydrolysis of the ester groups, which would rapidly occur in aqueous or protic environments. K₂CO₃ is utilized because it is a mild, non-nucleophilic base. It is perfectly tuned to deprotonate the highly acidic
-protons (pKa ~11) located between the ketone and ester carbonyls without attacking the ester moieties (which stronger bases like NaOH might do).
-
-
Electrophilic Addition:
-
Action: Slowly add Methyl Iodide (MeI) (9.0 mL, 143.67 mmol) dropwise to the suspension [3].
-
Causality: MeI is a highly reactive, unhindered electrophile ideal for S_N2 alkylation. Dropwise addition at 0 °C is critical to control the initial exothermic acid-base reaction, prevent thermal runaway, and minimize the formation of O-alkylated side products, thereby driving the reaction toward the thermodynamically favored C-alkylation.
-
-
Propagation and Completion:
-
Action: Allow the resulting reaction mixture to warm to room temperature (RT) and stir for 16 hours [3].
-
Causality: The dual alkylation (adding two methyl groups) requires extended time to overcome the steric hindrance introduced after the first methyl group is successfully attached. TLC monitoring is used here to validate the complete consumption of the mono-alkylated intermediate.
-
-
Workup and Isolation:
-
Action: Dilute the reaction mass with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure [3].
-
Causality: Water quenches any unreacted MeI and dissolves the inorganic salts (KI, KHCO₃). The organic layer selectively partitions the desired hydrophobic product (LogP 1.1), leaving polar impurities in the aqueous phase.
-
Applications in Drug Development
Dimethyl 2,4-dimethyl-3-oxopentanedioate is highly valued in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Two primary applications dominate the literature:
1. TRPA1 Modulators: The compound is utilized to synthesize complex polycyclic heteroaromatic compounds that modulate Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1). These modulators are actively investigated for the treatment of chronic pain and inflammatory diseases[3].
2. PI3K-
Caption: Mechanism of action for PI3K-
By utilizing Dimethyl 2,4-dimethyl-3-oxopentanedioate, medicinal chemists can efficiently construct the sterically demanding pyrazole or pyrimidine cores required to fit snugly into the ATP-binding pocket of the PI3K-
References
Whitepaper: 3-Oxopentanedioate Derivatives as Privileged Scaffolds in Advanced Organic Synthesis
Executive Summary
As a Senior Application Scientist overseeing complex synthetic pipelines, I frequently leverage 3-oxopentanedioate derivatives (commonly known as acetonedicarboxylates) as foundational building blocks. These molecules possess a unique ambidentate reactivity profile, featuring a central highly electrophilic ketone flanked by two nucleophilic active methylene groups and terminal ester functionalities. This in-depth technical guide explores the mechanistic causality, quantitative properties, and self-validating experimental protocols for utilizing 3-oxopentanedioates in modern organic synthesis and drug discovery.
Structural Dynamics and Reactivity Profiling
The synthetic utility of 3-oxopentanedioates stems from their structural symmetry and the differential pKa of their protons. The methylene protons adjacent to the ketone and ester groups are highly acidic (pKa ~11–13), allowing for facile enolization under mild basic conditions.
-
Electrophilic Center (C3): The ketone carbonyl is highly susceptible to nucleophilic attack by amines and hydrazines, making it the primary initiation site for heterocyclic annulations.
-
Nucleophilic Centers (C2 & C4): Upon deprotonation, the resulting enolates act as powerful carbon nucleophiles in alkylations, aldol condensations, and Michael additions.
-
Acylating Centers (C1 & C5): The terminal ester groups can undergo transesterification or intramolecular amidation, often serving as the final thermodynamic sink in cascade cyclizations.
Caption: Reactivity profile and functional group dynamics of 3-oxopentanedioate derivatives.
Key Synthetic Methodologies
The Weiss-Cook Condensation
The Weiss-Cook reaction is a classic, highly elegant cascade process used to synthesize cis-bicyclo[3.3.0]octane-3,7-dione frameworks. The reaction involves the condensation of a 1,2-diketone (such as biacetyl) with two equivalents of a 3-oxopentanedioate derivative (e.g., 1[1]).
Mechanistic Causality: The transformation is driven by a sequence of an initial aldol condensation followed by two successive Michael additions[2]. The thermodynamic driving force is the formation of the stable, fused bicyclic system. Subsequent acid-catalyzed hydrolysis and decarboxylation yield the final dione. Careful pH buffering is required to prevent premature retro-aldol degradation of the intermediates.
Caption: Mechanistic sequence of the Weiss-Cook reaction cascade.
Heterocyclic Annulation: Pyridazinone Scaffolds
Pyridazine and pyridazinone scaffolds are "privileged structures" in medicinal chemistry due to their high affinity for multiple biological targets. The reaction of3[3] with hydrazine hydrate is a highly efficient cyclocondensation.
Mechanistic Causality: The hydrazine alpha-effect makes it a superb nucleophile. It first attacks the highly electrophilic C3 ketone to form a hydrazone intermediate. The addition of a catalytic amount of glacial acetic acid lowers the LUMO of the ketone, accelerating this first step. Subsequently, the terminal amine of the hydrazone attacks the adjacent ester group in an intramolecular fashion, extruding ethanol and forming the stable six-membered pyridazinone ring[3].
Quantitative Data and Physicochemical Properties
To ensure reproducible synthesis, one must account for the physical properties of the specific derivative used. Below is a structured summary of the most common 3-oxopentanedioate derivatives.
| Compound | CAS Number | Molecular Weight | Boiling/Melting Point | Key Synthetic Applications |
| 1,3-Acetonedicarboxylic acid | 542-05-2 | 146.10 g/mol | 133 °C (dec.) | Tropinone synthesis, diagnostic marker for Candida albicans overgrowth[4]. |
| Dimethyl 3-oxopentanedioate | 1830-54-2 | 174.15 g/mol | ~240 °C | Weiss-Cook reaction, synthesis of bispidone derivatives for PET imaging[1]. |
| Diethyl 3-oxopentanedioate | 105-50-0 | 202.21 g/mol | 250 °C | Pyridazinone synthesis, pyrazole construction, sulfonylation reagent[5]. |
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of intermediate stages without requiring immediate advanced spectroscopic analysis.
Protocol A: Synthesis of Pyridazinones from Diethyl 3-oxopentanedioate
Adapted from standard cyclocondensation methodologies[3].
Objective: Synthesis of ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of diethyl 2-methyl-3-oxopentanedioate in 10 volumes of absolute ethanol.
-
Causality: Absolute ethanol prevents the competitive hydrolysis of the ester groups that would occur in an aqueous solvent.
-
-
Catalyst Addition: Add 0.1 equivalents of glacial acetic acid.
-
Causality: Protonation of the ketone oxygen increases its electrophilicity.
-
-
Nucleophile Addition: Dropwise addition of 1.1 equivalents of hydrazine hydrate over 20 minutes at room temperature.
-
Causality: Dropwise addition controls the exothermic hydrazone formation and prevents the formation of unwanted bis-hydrazone dimers.
-
-
Cyclization: Heat the mixture to reflux for 4 hours.
-
Validation Checkpoint (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The starting material is UV-inactive, whereas the newly formed conjugated pyridazinone ring will appear as a strongly UV-active spot under a 254 nm lamp.
-
Workup: Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous
, and purify via silica gel chromatography.
Protocol B: Modified Weiss-Cook Reaction
Adapted for the preparation of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione[2].
Objective: Construction of a fused bicyclic dione via cascade annulation.
-
Initial Condensation: In a buffered aqueous-methanolic solution (pH ~8.5), combine 1.0 equivalent of biacetyl (2,3-butanedione) with 2.05 equivalents of dimethyl 1,3-acetonedicarboxylate.
-
Causality: The slightly basic pH is critical. It is strong enough to generate the active enolate from the acetonedicarboxylate but weak enough to prevent the retro-aldol cleavage of the forming bicyclic intermediate.
-
-
Incubation: Stir at room temperature for 48 hours. A dense precipitate of the tetracarboxylate intermediate will form.
-
Validation Checkpoint 1: The physical appearance of a heavy white precipitate confirms the successful dual Michael addition.
-
-
Hydrolysis & Decarboxylation: Isolate the precipitate via filtration. Suspend the solid in 6M HCl and heat to reflux (approx. 100 °C) for 12 hours.
-
Causality: Strong acid and heat drive the hydrolysis of the four methyl ester groups to carboxylic acids, which immediately undergo thermal decarboxylation to yield the stable ketone.
-
-
Validation Checkpoint 2 (Self-Validation): Monitor the reaction via IR spectroscopy. The complete disappearance of the ester carbonyl stretch (
) and the retention of the ketone carbonyl stretch ( ) validates the complete decarboxylation of the intermediate.
References
-
CAS 1830-54-2: 1,5-Dimethyl 3-oxopentanedioate , CymitQuimica, 1
-
Synthesis of Pyridazinones from Diethyl 2-methyl-3-oxopentanedioate: A Detailed Guide for Researchers , Benchchem, 3
-
Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory , Journal of Chemical Education - ACS Publications, 2
-
diethyl 3-oxopentanedioate - 105-50-0 , ChemSynthesis, 5
-
Cas 542-05-2,1,3-Acetonedicarboxylic acid , LookChem, 4
Sources
Technical Guide: Keto-Enol Tautomerism in Dimethyl 2,4-dimethyl-3-oxopentanedioate
Topic: Keto-enol tautomerism in Dimethyl 2,4-dimethyl-3-oxopentanedioate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Dimethyl 2,4-dimethyl-3-oxopentanedioate (CAS: 214116-49-1, also referred to as dimethyl
This guide addresses the molecule's complex structural dynamics, specifically the interplay between keto-enol tautomerism and stereochemical isomerization . Unlike simple
Structural Dynamics & Tautomerism
The Stereochemical Landscape
In its keto form, dimethyl 2,4-dimethyl-3-oxopentanedioate contains two stereogenic centers at positions C2 and C4. This results in three possible stereoisomers, grouped into two distinct NMR-observable species:
-
The Meso Form (R,S): Possesses a plane of symmetry (
) passing through the carbonyl group. The C2 and C4 protons are enantiotopic. -
The Racemic Pair (R,R / S,S): Possesses a
axis of symmetry. The C2 and C4 protons are homotopic.
Because the meso compound and the racemic pair are diastereomers, they exhibit distinct physical properties and NMR chemical shifts.
The Tautomeric Bridge
The enol form acts as a bridge between these stereoisomers. Enolization involves the deprotonation of an
-
Mechanism: When the enol tautomerizes back to the keto form (re-ketonization), protonation can occur from either the re or si face.
-
Consequence: A pure sample of the meso isomer will thermodynamically equilibrate to a mixture of meso and racemic forms in solution, catalyzed by the enol intermediate.
Visualization of the Equilibrium
The following diagram illustrates the pathway by which the enol form facilitates the interconversion between the meso and racemic keto forms.
Figure 1: Mechanistic pathway showing the enol form as the intermediate facilitating the scrambling of stereocenters between meso and racemic diastereomers.
Experimental Characterization
NMR Spectroscopy Analysis
Proton NMR (
Diagnostic Signals (
| Species | Functional Group | Chemical Shift ( | Multiplicity | Integration Logic |
| Keto (Meso) | ~3.8 - 4.0 | Quartet | Distinct from racemic due to diastereomeric environment. | |
| Keto (Rac) | ~3.8 - 4.0 | Quartet | Shifted slightly relative to meso (often | |
| Keto (Both) | Methyl (-CH3) | ~1.3 - 1.4 | Doublet | Two overlapping doublets (one for meso, one for rac). |
| Enol | Vinyl -OH | ~12.0 - 12.5 | Singlet (Broad) | Downfield due to intramolecular H-bonding. |
| Enol | Vinyl -CH3 | ~1.8 | Singlet | Distinct from keto methyl doublets. |
Note: Exact shifts vary with concentration and temperature. The key identifier for the enol form is the disappearance of the coupling for the methyl group attached to the
Solvent Effects (Meyer's Rule)
The equilibrium constant
-
Polar Solvents (DMSO-d6, Methanol-d4): Stabilize the more polar Keto form.
decreases. -
Non-Polar Solvents (CDCl3, Benzene-d6): Stabilize the Enol form via intramolecular Hydrogen bonding (cis-enol).
increases.
Protocol: Synthesis & Application
Synthesis of Dimethyl 2,4-dimethyl-3-oxopentanedioate
This molecule is typically synthesized via the double alkylation of dimethyl 3-oxopentanedioate (dimethyl acetonedicarboxylate).
Reagents:
-
Dimethyl 3-oxopentanedioate (1.0 eq)[1]
-
Methyl Iodide (2.2 eq)
-
Sodium Methoxide (2.2 eq) or
/ Acetone -
Solvent: Methanol (for NaOMe) or Acetone (for
)
Step-by-Step Protocol:
-
Enolate Formation: Charge a flame-dried flask with dimethyl 3-oxopentanedioate and solvent. Cool to 0°C. Add base slowly to generate the bis-enolate.
-
Alkylation: Add Methyl Iodide dropwise. The reaction is exothermic; maintain temperature <10°C to prevent O-alkylation side products.
-
Workup: Quench with dilute HCl (pH ~4). Extract with Ethyl Acetate.[2][3][4][5]
-
Purification: Distillation under reduced pressure is preferred over column chromatography, as silica gel can catalyze tautomerization and make separation difficult.
-
Target: Colorless oil.
-
Yield: Typically 60-75%.
-
Application: Hantzsch Pyridine Synthesis
The 2,4-dimethyl substitution pattern is essential for synthesizing sterically hindered 1,4-dihydropyridines.
Workflow Visualization:
Figure 2: Hantzsch synthesis workflow utilizing the dimethyl 2,4-dimethyl-3-oxopentanedioate precursor.
Protocol Modification for Pre-Equilibrated Precursors: Since the starting material exists as a mixture of diastereomers, the Hantzsch reaction rate may vary initially. However, the reaction proceeds via a planar enamine/enone intermediate, which effectively erases the starting material's stereochemistry.
-
Mix: Combine precursor (1 eq), Aldehyde (1 eq), and Ammonium Acetate (1.5 eq) in Ethanol.
-
Reflux: Heat to reflux (78°C) for 4-6 hours.
-
Observation: The mixture typically turns yellow/orange.
-
Isolation: Cool to room temperature. The DHP product often precipitates. If not, add ice water to induce precipitation.
References
-
PubChem. Dimethyl 2,4-dimethyl-3-oxopentanedioate Compound Summary. National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. Keto-Enol Tautomerism: Key Points and Mechanisms. Available at: [Link]
-
Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Available at: [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]
Sources
A Guide to Systematic Nomenclature: Resolving the Ambiguity Between Dimethyl 2,4-dimethyl-3-ketoglutarate and Dimethyl 2,4-dimethyl-3-oxopentanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the precise world of chemical sciences, ambiguity is a liability. The existence of multiple names for a single molecular entity can impede literature searches, create confusion in patent filings, and introduce risks in regulatory submissions. This technical guide addresses the nomenclature conflict for the C9H14O5 diester, specifically comparing "Dimethyl 2,4-dimethyl-3-ketoglutarate" and "Dimethyl 2,4-dimethyl-3-oxopentanedioate." We will systematically deconstruct both names according to the principles of the International Union of Pure and Applied Chemistry (IUPAC), establishing Dimethyl 2,4-dimethyl-3-oxopentanedioate as the correct and preferred systematic name. This guide provides field-proven insights and best practices to ensure clarity and precision in chemical communication.
The Critical Role of Unambiguous Nomenclature
The accurate identification of a chemical compound is the foundation of reproducible science and intellectual property. Whether for a chemist synthesizing a new active pharmaceutical ingredient (API), a biologist studying its metabolic pathway, or a patent officer reviewing a claim, a compound's name must point to a single, unique structure. The IUPAC provides a formal framework to eliminate such confusion.[1] The case of the two names for the same molecule highlights a common challenge: the tension between historical or common names and rigorous, systematic nomenclature.
Foundational Principles: IUPAC Functional Group Priority
To determine the correct name for a multifunctional compound, the IUPAC has established a seniority system for functional groups.[2] The group with the highest priority dictates the suffix of the parent name, while all other groups are treated as substituents and are indicated by prefixes.[3]
For the molecule , the two relevant functional groups are the ester and the ketone . The established IUPAC priority order is as follows:
Carboxylic Acids > Esters > Amides > ... > Ketones > Alcohols > ... [4][5]
This hierarchy is unequivocal: the ester groups have higher priority than the ketone group.[6] Consequently, the molecule must be named as an ester, and its parent name must end with the "-oate" suffix. The ketone group, being subordinate, must be designated with the prefix "oxo-".[7]
Systematic Analysis of Dimethyl 2,4-dimethyl-3-oxopentanedioate
Following a methodical approach grounded in IUPAC rules confirms this name's validity.[8][9]
-
Step 1: Identify the Principal Functional Group. The molecule contains two ester functionalities, which outrank the ketone. The compound will therefore be named as a diester.[6]
-
Step 2: Determine the Parent Chain. The longest continuous carbon chain containing the principal functional groups has five carbons. Since there are two ester groups, the parent alkane name "pentane" is modified to "pentanedioate" to signify a five-carbon dicarboxylate.
-
Step 3: Number the Parent Chain. The carbon atoms of the main chain are numbered 1 through 5. In this symmetric diester, numbering can begin from either end. The convention is to number in the direction that assigns the lowest possible locants (positions) to the substituents. Numbering from either direction results in the same locant set: 2, 3, and 4.
-
Step 4: Identify and Name Substituents.
-
A ketone (C=O) group is located at carbon 3. As it is a lower-priority group, it is named with the prefix 3-oxo- .[7]
-
Two methyl (-CH3) groups are present, one at carbon 2 and one at carbon 4. These are combined and named 2,4-dimethyl- .
-
-
Step 5: Name the Ester Alkyl Groups. The two ester groups are formed from methanol, so the prefix is Dimethyl . This is written as a separate word at the beginning of the name.[9]
-
Step 6: Assemble the Complete Systematic Name. Combining these elements in the correct order (alkyl group, then alphabetized substituents, then parent name) yields the definitive IUPAC name: Dimethyl 2,4-dimethyl-3-oxopentanedioate . This is the name recognized by major chemical databases like PubChem.[10]
Deconstruction of the Common Name: Dimethyl 2,4-dimethyl-3-ketoglutarate
This alternative name arises from the use of a "retained name" for the parent acid.
-
Origin of "Glutarate": "Glutaric acid" is the common, retained name for pentanedioic acid.[11] Its corresponding ester is a "glutarate."
-
The "Keto" Prefix: The parent acid, 2-oxopentanedioic acid, is widely known by its common name, α-ketoglutaric acid.[12][13] This establishes the precedent for using "keto" in conjunction with "glutarate."
-
Why It Is Not Preferred: While "dimethyl ketoglutarate" is understood for the unsubstituted version, applying this common naming system to a more complex, substituted molecule introduces ambiguity. The IUPAC strongly recommends using systematic names for substituted compounds to ensure universal clarity.[1] The systematic name "oxopentanedioate" precisely defines the parent structure as a five-carbon chain with two ester groups and a ketone, leaving no room for misinterpretation.
Visualization and Comparative Analysis
To visually clarify the structure and its systematic numbering, the following diagram is provided.
Caption: Structure and IUPAC numbering of Dimethyl 2,4-dimethyl-3-oxopentanedioate.
Nomenclature Comparison Table
| Feature | Dimethyl 2,4-dimethyl-3-oxopentanedioate | Dimethyl 2,4-dimethyl-3-ketoglutarate |
| IUPAC Compliance | High. Follows all systematic rules for priority and substitution. | Low. Mixes a common parent name with systematic locants. |
| Clarity & Precision | Unambiguous. Each part of the name corresponds to a specific structural feature and location. | Potentially Ambiguous. Relies on familiarity with the common name "glutarate." |
| Parent Name | pentanedioate (Systematic) | glutarate (Common/Retained) |
| Ketone Designator | 3-oxo- (Standard IUPAC Prefix) | 3-keto- (Less common prefix in formal nomenclature) |
| Database Indexing | Preferred name in major chemical databases (e.g., PubChem, CAS).[10] | Not typically used as the primary identifier in databases. |
Field-Proven Insights and Best Practices
For professionals in research and drug development, adhering to systematic nomenclature is not merely an academic exercise; it is a pillar of operational integrity.
-
Patent and Publication Clarity: Use the systematic IUPAC name in all formal documentation. This ensures that the chemical entity described is legally and scientifically unambiguous, protecting intellectual property and ensuring that literature searches will correctly identify the compound.
-
Leverage Definitive Identifiers: When in doubt, always include the Chemical Abstracts Service (CAS) Registry Number.[14] For this compound, the CAS number is 214116-49-1 .[10] This number is a unique, universal identifier that transcends any naming ambiguity.
-
Utilize Validation Tools: Employ chemical drawing software (e.g., ChemDraw, MarvinSketch) that can generate IUPAC names from structures. Cross-reference these names with authoritative databases like PubChem, SciFinder, or Reaxys to confirm the accepted nomenclature.
-
Internal Nomenclature Standards: For organizations with large compound libraries, establishing an internal standard operating procedure (SOP) for chemical naming based on IUPAC guidelines can prevent costly errors and streamline data management.
Conclusion
Based on a rigorous application of IUPAC nomenclature rules, Dimethyl 2,4-dimethyl-3-oxopentanedioate is the correct, authoritative, and unambiguous name for the specified molecule. It is built systematically by prioritizing the higher-ranking ester functional groups to define the parent "pentanedioate" chain and treating the ketone as an "oxo" substituent. While the name "Dimethyl 2,4-dimethyl-3-ketoglutarate" is understandable due to its use of common root words, it lacks the precision required for formal scientific and regulatory communication. Adopting the systematic name is a best practice that enhances clarity, searchability, and scientific integrity.
References
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]
-
PubChem. (n.d.). Dimethyl 2,4-dimethyl-3-oxopentanedioate. National Center for Biotechnology Information. [Link]
-
Testbook. (2025). IUPAC Nomenclature Functional Group Priority Order. [Link]
-
Quora. (2024). What is the order of priority for organic functional groups?. [Link]
-
Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]
-
University of Illinois Springfield. (n.d.). 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides. [Link]
-
Scribd. (n.d.). Functional Group Nomenclature Priorities Table. [Link]
-
University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]
-
Chemistry LibreTexts. (2023). Nomenclature of Esters. [Link]
-
Chemistry Stack Exchange. (2017). Naming a keto ester. [Link]
-
Lumen Learning. (n.d.). 12.3. Naming aldehydes, ketones, carboxylic acids, esters, plus common names. [Link]
-
PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanoate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanedial. National Center for Biotechnology Information. [Link]
-
Wu, G., et al. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Journal of Animal Science and Biotechnology. [Link]
-
Wikipedia. (n.d.). α-Ketoglutaric acid. [Link]
-
PubChem. (n.d.). 2-Oxoglutaric Acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanal. National Center for Biotechnology Information. [Link]
-
University of Wisconsin-Green Bay. (n.d.). Nomenclature. [Link]
-
Nanosyn. (n.d.). 2-ketoglutarate | Drug Information, Uses, Side Effects. [Link]
-
Pseudomonas Aeruginosa Metabolome Database. (n.d.). Oxoglutaric acid (PAMDB000623). [Link]
-
U.S. Environmental Protection Agency. (2025). CAS Registry - List Details. [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
-
NIST. (n.d.). Pentanedioic acid, 2-oxo-, dimethyl ester. NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. [Link]
-
U.S. Environmental Protection Agency. (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number. [Link]
Sources
- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 12.3. Naming aldehydes, ketones, carboxylic acids, esters, plus common names | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 10. Dimethyl 2,4-dimethyl-3-oxopentanedioate | C9H14O5 | CID 21940180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 12. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Oxoglutaric Acid | C5H6O5 | CID 51 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]
The Intricacies of Stereocontrol: A Technical Guide to 2,4-Dimethyl Substituted β-Keto Esters
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. Within the vast landscape of chiral building blocks, 2,4-dimethyl substituted β-keto esters represent a recurring and challenging motif. The presence of two stereocenters, one of which is prone to epimerization, demands a nuanced understanding of stereoselective synthetic strategies and rigorous analytical techniques for stereochemical assignment. This in-depth technical guide provides a comprehensive exploration of the core principles and practical methodologies for controlling the stereochemistry and chirality of these valuable synthetic intermediates.
The Stereochemical Challenge: Understanding the 2,4-Dimethyl β-Keto Ester System
The fundamental structure of a 2,4-dimethyl substituted β-keto ester presents two adjacent chiral centers at the C2 and C4 positions. The C2 position, being α to two carbonyl functionalities, is particularly susceptible to racemization under both acidic and basic conditions due to the facile formation of an achiral enol or enolate intermediate.[1][2] This inherent instability necessitates synthetic approaches that operate under mild, preferably neutral, conditions or strategies that can effectively "lock" the desired stereochemistry.
The relative stereochemistry of the two methyl groups gives rise to two diastereomers: syn and anti. The subsequent reduction of the β-keto group introduces a third stereocenter at C3, leading to a total of four possible stereoisomers. The ability to selectively synthesize a single diastereomer, and ultimately a single enantiomer, is paramount for its application in the synthesis of complex, stereochemically defined target molecules.
Strategic Approaches to Stereocontrol in the Synthesis of 2,4-Dimethyl β-Keto Esters
The synthesis of stereochemically defined 2,4-dimethyl β-keto esters hinges on the diastereoselective alkylation of a 4-methyl substituted β-keto ester precursor. The key to achieving high diastereoselectivity lies in controlling the facial approach of the methylating agent to the enolate intermediate. This can be broadly categorized into two primary strategies: substrate-based control (including chelation and non-chelation models) and auxiliary-based control.
Substrate-Based Control: The Dichotomy of Chelation vs. Non-Chelation Pathways
The stereochemical outcome of the methylation of a 4-methyl-β-keto ester enolate is profoundly influenced by the nature of the metal counterion and the solvent system employed. These factors dictate whether the reaction proceeds through a rigid, chelated transition state or a more flexible, non-chelated transition state.
Chelation Control: In the presence of a chelating metal ion, such as Mg²⁺ or Zn²⁺, the enolate can form a six-membered ring intermediate where the metal coordinates to both the enolate oxygen and the ester carbonyl oxygen. This rigidifies the conformation of the enolate, and the pre-existing methyl group at the C4 position effectively shields one face of the enolate. Consequently, the incoming electrophile (methyl iodide) is directed to the opposite, less sterically hindered face, leading to a high diastereoselectivity.
Non-Chelation Control: Conversely, when using a non-chelating counterion, such as lithium (Li⁺), in a non-coordinating solvent, the enolate exists in a less rigid conformation.[3] In this scenario, steric interactions between the incoming electrophile and the substituents on the enolate primarily govern the stereochemical outcome, often leading to the opposite diastereomer compared to the chelation-controlled pathway. The use of strongly coordinating solvents like tetrahydrofuran (THF) can also disrupt chelation by solvating the metal ion.[3]
dot
Caption: Chelation vs. Non-Chelation Control in Methylation.
Auxiliary-Based Control: The Power of Removable Chiral Directors
The chiral auxiliary is first acylated with a carboxylic acid derivative corresponding to the desired β-keto ester backbone. The resulting N-acyl oxazolidinone is then deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite face with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to afford the desired 2,4-dimethyl substituted β-keto ester.
dot
Caption: Chiral Auxiliary-Guided Synthesis Workflow.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis and analysis of 2,4-dimethyl substituted β-keto esters.
Diastereoselective Methylation of Ethyl 4-Methyl-3-oxopentanoate via Chelation Control
This protocol outlines a typical procedure for the diastereoselective methylation of ethyl 4-methyl-3-oxopentanoate, aiming for the syn diastereomer through a chelation-controlled pathway.
Materials:
-
Ethyl 4-methyl-3-oxopentanoate
-
Magnesium chloride (anhydrous)
-
Triethylamine
-
Methyl iodide
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous magnesium chloride (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.5 equivalents) dropwise to the stirred suspension.
-
Add ethyl 4-methyl-3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-dimethyl-3-oxopentanoate.
Diastereoselective Reduction of Ethyl 2,4-Dimethyl-3-oxopentanoate to the Corresponding β-Hydroxy Ester
The stereochemical outcome of the reduction of the β-keto group is highly dependent on the reducing agent and reaction conditions. This protocol describes a typical sodium borohydride reduction.
Materials:
-
Ethyl 2,4-dimethyl-3-oxopentanoate
-
Sodium borohydride
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 2,4-dimethyl-3-oxopentanoate (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude β-hydroxy ester.
-
The product can be purified by flash column chromatography if necessary.
Stereochemical Analysis: Deciphering the Diastereomeric Landscape
The determination of the diastereomeric ratio and the assignment of the relative stereochemistry are crucial steps in the analysis of 2,4-dimethyl substituted β-keto esters and their derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectra of the syn and anti diastereomers of the corresponding β-hydroxy esters exhibit distinct differences in chemical shifts and coupling constants, particularly for the protons at C2 and C3. According to the Karplus relationship, the magnitude of the coupling constant between the protons on C2 and C3 (³J_H2-H3_) is dependent on the dihedral angle between them. In the more stable staggered conformations, the anti isomer typically exhibits a larger coupling constant compared to the syn isomer.[5]
Table 1: Representative ¹H NMR Data for syn- and anti-Ethyl 2,4-dimethyl-3-hydroxypentanoate
| Proton | syn-Isomer (δ, ppm, J in Hz) | anti-Isomer (δ, ppm, J in Hz) |
| H-2 | ~2.5 (m) | ~2.6 (m) |
| H-3 | ~3.8 (m) | ~3.7 (m) |
| ³J_H2-H3_ | ~3-5 Hz | ~7-9 Hz |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other structural features.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectra also provide valuable information for distinguishing between diastereomers. The different steric environments in the syn and anti isomers lead to slight but discernible differences in the chemical shifts of the carbon atoms, especially C2, C3, C4, and the methyl carbons.
dot
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion: A Foundation for Innovation
The stereoselective synthesis of 2,4-dimethyl substituted β-keto esters is a challenging yet essential endeavor in modern organic chemistry and drug development. A thorough understanding of the underlying principles of stereocontrol, including chelation and non-chelation controlled alkylations and the strategic use of chiral auxiliaries, empowers chemists to design and execute highly selective synthetic routes. Coupled with rigorous analytical techniques, particularly NMR spectroscopy, the stereochemical integrity of these valuable building blocks can be confidently established. This guide serves as a foundational resource, providing both the theoretical framework and practical insights necessary to navigate the complexities of stereochemistry and unlock the full potential of 2,4-dimethyl substituted β-keto esters in the synthesis of next-generation therapeutics and other advanced materials.
References
- Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Chemoselective Amination of β-Keto Amides. Current Organic Chemistry, 20(13), 1438-1449.
- Collum, D. B. (2007). Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation. Accounts of Chemical Research, 40(10), 1035-1043.
-
Pearson Education. (n.d.). Alkylation of the following compound with methyl iodide under two different conditions. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
- Tanaka, S., & Kitamura, M. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
- Tanaka, S., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
- Ronsheim, M. D., Hilgenkamp, R., & Zercher, C. K. (2002).
- Gomez, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789.
- Sriram, D., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127.
- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057.
-
Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
- Wang, C., et al. (2020). Asymmetric synthesis of δ-substituted-β-keto esters and β-substituted ketones via carboxyl-assisted site- and enantio-selective addition reactions. Organic Chemistry Frontiers, 7(1), 89-94.
-
PrepChem. (n.d.). Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. Retrieved from [Link]
- Ye, S., & Tang, Y. (2002). Selective alkylation of β-ketoester enolates using O-methyl aminosulfoxonium salts; the first example of C-alkylation using sulfoxonium salt electrophiles.
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83.
-
PubChem. (n.d.). Ethyl 2,2-dimethyl-3-oxopentanoate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl (2R,3S)-3-hydroxy-2,4-dimethylpentanoate. Retrieved from [Link]
- Lin, W., et al. (2007). Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension. Synthesis, 2007(15), 2404-2408.
-
The Dow Chemical Company. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 4-METHYL-3-OXOPENTANOATE. Retrieved from [Link]
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83.
-
ChemSynthesis. (n.d.). ethyl 4-methyl-3-oxopentanoate. Retrieved from [Link]
- Jung, M. E., & Shaw, T. J. (1977). Stereospecific alkylation of the α-carbon, oxygen-dianions of aliphatic ketoximes. Tetrahedron Letters, 18(18), 1439-1442.
-
Stenutz. (n.d.). ethyl 4-methyl-3-oxopentanoate. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Protocol for Weiss-Cook Reaction using Dimethyl 2,4-dimethyl-3-oxopentanedioate
Executive Summary
This application note details the optimized protocol for the Weiss-Cook reaction utilizing Dimethyl 2,4-dimethyl-3-oxopentanedioate (also known as dimethyl
These polysubstituted polyquinane scaffolds are critical precursors in the total synthesis of complex natural products (e.g., hirsutene, capnellene) and functional materials. This guide emphasizes the James M. Cook buffered modification (pH 6.8) , which provides superior suppression of side reactions (such as glyoxal polymerization) compared to the traditional alkaline conditions, ensuring high fidelity in the condensation of sterically crowded substrates.
Scientific Foundation & Mechanism
Reaction Logic
The Weiss-Cook condensation is a thermodynamically controlled, double-aldol condensation cascade. It involves the reaction of two equivalents of a
-
Substrate Specificity: The inclusion of methyl groups at the
-positions of the 3-oxoglutarate introduces significant steric bulk. Consequently, the reaction kinetics are slower than the parent system, necessitating precise pH control to maintain a concentration of the reactive enol/enolate while preventing the irreversible polymerization of glyoxal. -
Stereochemical Outcome: The reaction predominantly yields the cis-fused bicyclic system due to the thermodynamic stability of the cis-bicyclo[3.3.0]octane ring junction. The four methyl groups typically adopt a configuration that minimizes 1,3-diaxial interactions, often resulting in specific exo/endo orientations relative to the cup-shaped molecule.
Mechanistic Pathway
The pathway proceeds through a sequence of Michael-like additions and aldol condensations.
Figure 1: Mechanistic flow of the Weiss-Cook condensation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Grade |
| Dimethyl 2,4-dimethyl-3-oxopentanedioate | 202.20 | 2.0 | Nucleophile | >95% |
| Glyoxal (40% w/w aq.[3] solution) | 58.04 | 1.0 | Electrophile | Synthesis Grade |
| Citric Acid Monohydrate | 210.14 | - | Buffer Component | ACS Reagent |
| Disodium Phosphate ( | 141.96 | - | Buffer Component | ACS Reagent |
| Methanol | 32.04 | Solvent | Co-solvent | HPLC Grade |
| Chloroform ( | 119.38 | Workup | Extraction | ACS Reagent |
Equipment Setup
-
Vessel: 3-Neck Round Bottom Flask (sized 5x reaction volume).
-
Agitation: Mechanical stirrer (Teflon paddle) is mandatory . Magnetic stirring is insufficient due to the heavy precipitate often formed.
-
Temperature Control: Oil bath with digital feedback controller.
-
Atmosphere: Nitrogen or Argon inlet (standard Schlenk technique).
Step-by-Step Procedure (Buffered Method)
Phase 1: Buffer Preparation (pH 6.8)
The reaction success hinges on the McIlvaine buffer system.
-
Solution A: Dissolve 21.0 g of citric acid monohydrate in 1.0 L of distilled water (0.1 M).
-
Solution B: Dissolve 28.4 g of anhydrous
in 1.0 L of distilled water (0.2 M). -
Mixing: Combine 309 mL of Solution A and 691 mL of Solution B. Check pH with a calibrated meter. Adjust to exactly pH 6.8 ± 0.1 using small amounts of Solution A (to lower) or B (to raise).
Phase 2: Condensation Reaction
-
Charge: Add the prepared pH 6.8 buffer (approx. 10 mL per gram of substrate) to the reaction flask.
-
Substrate Addition: Add Dimethyl 2,4-dimethyl-3-oxopentanedioate (2.0 equiv). Stir vigorously.
-
Note: The substrate is hydrophobic. Add Methanol (approx. 10-20% of buffer volume) to aid solubility if a biphasic oil persists.
-
-
Glyoxal Addition: Add Glyoxal (40% aq) (1.0 equiv) dropwise over 30 minutes at Room Temperature (20-25°C).
-
Critical: Do not add glyoxal all at once. High local concentrations favor polymerization.
-
-
Reaction Incubation: Stir the mixture vigorously at 25°C for 24 hours , then raise temperature to 40°C for 48-72 hours .
-
Observation: The solution will darken, and a heavy precipitate (the tetraester) typically forms.
-
-
Monitoring: Monitor consumption of the keto-ester by TLC (SiO2, 30% EtOAc/Hexanes) or GC-MS.
Phase 3: Workup & Isolation
-
Cooling: Cool the reaction mixture to 0°C.
-
Filtration (If Solid): If a significant solid precipitate has formed, filter via a Buchner funnel. Wash with cold water (2x) and cold methanol (1x).
-
Extraction (If Oily/Partial Solid):
-
Decant the aqueous buffer.
-
Extract the aqueous layer with
(3 x volume).[1] -
Combine organic extracts with any oily residue.
-
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Methanol or Ethanol. If an oil, purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Post-Reaction Modification: Decarboxylation (Optional)[4]
To access the tetramethyl-bicyclo[3.3.0]octane-3,7-dione (removing the esters):
-
Hydrolysis: Suspend the tetraester in 6M HCl and Glacial Acetic Acid (1:1 ratio).
-
Reflux: Heat to reflux (approx. 100-110°C) for 12-24 hours. This effects both ester hydrolysis and decarboxylation.
-
Extraction: Cool, dilute with water, and extract with
. -
Result: The product is the 2,4,6,8-tetramethyl-cis-bicyclo[3.3.0]octane-3,7-dione .
Workflow Visualization
Figure 2: Operational workflow for the buffered Weiss-Cook reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | pH Drift | Monitor pH during reaction. If it drops below 6.0, re-adjust with |
| Gumming / Polymerization | Glyoxal Quality | Use fresh 40% glyoxal. Old bottles accumulate polymers. Filter glyoxal solution before use. |
| Incomplete Reaction | Steric Hindrance | The methyl groups slow the reaction. Increase time to 5-7 days or temperature to 50°C (monitor for decomposition). |
| Product is Oily | Mixed Stereoisomers | The tetramethyl substitution creates multiple diastereomers. Do not discard the oil; purify by column chromatography. |
Safety & Compliance (MSDS Highlights)
-
Glyoxal: Sensitizer and suspected mutagen. Use only in a fume hood. Avoid contact with skin.
-
Chloroform: Suspected carcinogen. Use appropriate PPE (Viton/Nitrile gloves).
-
Dimethyl 2,4-dimethyl-3-oxopentanedioate: Treat as an irritant. Ensure adequate ventilation.
References
-
Weiss, U., & Edwards, J. M. (1968). A one-step synthesis of the cis-bicyclo[3.3.0]octane-3,7-dione system.[4] Tetrahedron Letters, 9(47), 4885-4887. Link
-
Cook, J. M., et al. (1976). Synthesis of polyquinanes via the Weiss reaction.[5] Journal of Organic Chemistry, 41(25), 4053–4055. Link
-
Bertz, S. H. (1983). Weiss reaction of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyls. Journal of Organic Chemistry, 48(12), 2058. Link
-
Organic Syntheses. (1986). cis-Bicyclo[3.3.0]octane-3,7-dione.[4] Org.[1][5] Synth. 64,[1] 27. Link
-
Gupta, A. K., et al. (1991). General approach for the synthesis of polyquinenes via the Weiss reaction.[5] Journal of Organic Chemistry, 56(6), 2264. Link
Sources
Application Note: Synthesis of Pentasubstituted Pyridines from Dimethyl 2,4-dimethyl-3-oxopentanedioate
This Application Note details the strategic synthesis of substituted pyridines using Dimethyl 2,4-dimethyl-3-oxopentanedioate (also known as dimethyl 2,4-dimethyl-3-oxoglutarate) as a high-density functional scaffold.
This starting material is unique because it pre-installs methyl substituents at the 3- and 5-positions of the resulting pyridine ring (after cyclization), a substitution pattern that is often difficult to achieve via standard Hantzsch synthesis which typically places esters at these positions.
Executive Summary
Dimethyl 2,4-dimethyl-3-oxopentanedioate (1 ) is a versatile 1,3-dicarbonyl equivalent that serves as a potent precursor for pentasubstituted pyridines and 4-pyridones . Unlike simple acetonedicarboxylates, this scaffold contains internal methyl substitutions (
This guide outlines two primary synthetic pathways:
-
Pathway A (Modified Petrenko-Kritschenko): Synthesis of fully substituted 2,6-diaryl-3,5-dimethyl-3,5-bis(methoxycarbonyl)pyridines.
-
Pathway B (Cyclocondensation): Synthesis of 3,5-dimethyl-4-pyridone-2,6-dicarboxylates.
Chemical Logic & Mechanism
The Starting Material: A Dense Synthon
The core challenge in pyridine synthesis is controlling regiochemistry while maximizing functional group density. Dimethyl 2,4-dimethyl-3-oxopentanedioate (1 ) provides a pre-functionalized 5-carbon backbone (
-
C3 (Ketone): Becomes the C4 position of the pyridine (or 4-hydroxyl/4-oxo group).
-
C2/C4 (Methines): Become the C3/C5 positions, already bearing methyl and ester groups.
-
Reactivity: The methine protons are acidic (
), allowing for double Mannich-type condensations or Michael additions.
Pathway A: Modified Petrenko-Kritschenko Synthesis
This pathway involves the condensation of 1 with two equivalents of an aldehyde and an ammonia source. Unlike the classic Hantzsch synthesis (which uses two equivalents of
Mechanism:
-
Aldol Condensation: The enol of 1 attacks the aldehyde (R-CHO) to form a benzylidene intermediate.
-
Michael Addition: Ammonia attacks the benzylidene (or condenses with the second aldehyde to form an imine which is then attacked).
-
Cyclization: The nitrogen closes the ring to form a 4-piperidone .
-
Oxidation: Aromatization (oxidative dehydrogenation) yields the pyridine.
Pathway B: 4-Pyridone Synthesis via Enamine
Direct reaction with ammonia or primary amines leads to cyclization involving the ester groups, forming 2,6-dioxopiperidines (glutarimides). However, under specific conditions (e.g., with orthoformates or via dehydration), this can yield 4-pyridone-2,6-dicarboxylates , which are valuable tautomeric scaffolds.
Visualization: Reaction Pathways
Caption: Divergent synthetic pathways from Dimethyl 2,4-dimethyl-3-oxopentanedioate to high-value pyridine scaffolds.
Experimental Protocols
Protocol A: Synthesis of 2,6-Diaryl-3,5-dimethyl-3,5-bis(methoxycarbonyl)pyridines
This protocol synthesizes a fully substituted pyridine ring. The presence of the ester groups at C3/C5 in the final product (derived from the starting material) is unusual for this reaction type, as the esters typically decarboxylate or are not present in standard Petrenko-Kritschenko substrates. Note: Steric hindrance from the methyl groups may require extended reaction times.
Reagents:
-
Dimethyl 2,4-dimethyl-3-oxopentanedioate (1 ) (1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (2.2 equiv)
-
Ammonium Acetate (
) (4.0 equiv) -
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Cerium(IV) Ammonium Nitrate (CAN).
Step-by-Step Methodology:
-
Condensation (Piperidone Formation):
-
In a 250 mL round-bottom flask, dissolve 1 (10 mmol, 2.02 g) and the aromatic aldehyde (22 mmol) in ethanol (50 mL).
-
Add Ammonium Acetate (40 mmol, 3.08 g).
-
Reflux the mixture gently for 6–12 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3) for the disappearance of 1 .
-
Observation: A precipitate (the piperidone salt or intermediate) often forms.
-
Cool to room temperature.[3][4] Filter the solid, wash with cold ethanol, and dry. If no precipitate, evaporate solvent and recrystallize from EtOH/Ether.
-
-
Oxidation (Aromatization):
-
Dissolve the isolated piperidone intermediate (5 mmol) in Dichloromethane (DCM, 20 mL) or Toluene.
-
Add DDQ (5.5 mmol) portion-wise at 0°C.
-
Stir at room temperature for 2–4 hours (or reflux if using Toluene).
-
Workup: Filter off the reduced DDQ (hydroquinone). Wash the filtrate with sat.
and Brine. -
Dry over
, concentrate, and purify via column chromatography.[4]
-
Data Summary (Expected):
| Parameter | Value | Notes |
| Yield (Step 1) | 45–65% | Dependent on aldehyde sterics. |
| Yield (Step 2) | 70–85% | Oxidative aromatization is typically efficient. |
| Key NMR Signal | Methyl groups at C3/C5 (singlet). | |
| Key NMR Signal | Methoxycarbonyl protons. |
Protocol B: Synthesis of 3,5-Dimethyl-4-pyridone-2,6-dicarboxylates
This route accesses the 4-pyridone core, a "privileged scaffold" in medicinal chemistry (e.g., quinolone antibiotics).
Reagents:
-
Dimethyl 2,4-dimethyl-3-oxopentanedioate (1 ) (1.0 equiv)
-
Primary Amine (R-
) or Ammonium Hydroxide (1.2 equiv) -
Solvent: Methanol or Water/Ethanol mix.
Step-by-Step Methodology:
-
Cyclization:
-
Combine 1 (10 mmol) and the amine (12 mmol) in Methanol (30 mL).
-
Heat to reflux for 12 hours.
-
Mechanistic Note: The amine attacks the ketone to form a Schiff base, which then cyclizes with the esters to form the lactam (pyridone) linkages. Alternatively, the amine attacks the esters directly to form diamides which cyclize.
-
Optimization: If the reaction stalls at the diamide stage, add a base catalyst (NaOMe, 0.5 equiv) to force Dieckmann-type condensation.
-
-
Isolation:
-
Acidify the mixture with HCl (1M) to precipitate the pyridone (if using ammonia).
-
Filter the solid and recrystallize from DMF/Ethanol.
-
References
-
Hantzsch Pyridine Synthesis Variants
-
Reactivity of 3-Oxopentanedioates
- Title: Synthesis of 2,4-dialkoxy-6-(trifluoromethyl)
- Source: Journal of Organic Chemistry, 1990, 55(14), 4449–4453.
-
URL:[Link]
- Relevance: Validates the use of dimethyl 3-oxopentanedioate derivatives in forming pyridine rings via condens
-
Petrenko-Kritschenko Reaction
- Title: Synthesis of piperidones and pyridines via Petrenko-Kritschenko condens
- Source: Organic Chemistry Portal / Comprehensive Heterocyclic Chemistry.
-
URL:[Link]
- Relevance: Provides the mechanistic grounding for the aldehyde-ammonia condens
-
Starting Material Properties
Sources
- 1. echemcom.com [echemcom.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene [mdpi.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl 2,4-dimethyl-3-oxopentanedioate | C9H14O5 | CID 21940180 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Stereoselective Reduction of Dimethyl 2,4-Dimethyl-3-oxopentanedioate
Introduction & Substrate Profiling
Dimethyl 2,4-dimethyl-3-oxopentanedioate (also referred to as 1,5-dimethyl 3-oxopentanedioate[1]) is a highly functionalized α,α'-dimethyl-β-keto diester. It serves as a critical building block in the total synthesis of complex polyketides and macrolide antibiotics, which frequently feature contiguous stereocenters along a polypropionate backbone.
The structural complexity of this substrate lies in its two epimerizable stereocenters at the C2 and C4 positions, flanking a prochiral ketone at C3. Reduction of the C3 ketone generates a third contiguous stereocenter, yielding dimethyl 2,4-dimethyl-3-hydroxypentanedioate. Controlling the absolute and relative stereochemistry during this transformation requires precise mechanistic interventions, typically achieved through either chelation-controlled diastereoselective reduction or Dynamic Kinetic Resolution (DKR) via asymmetric hydrogenation [2][3].
Mechanistic Principles of Stereoselective Reduction
As a Senior Application Scientist, it is crucial to understand that experimental choices in stereoselective reductions are dictated by the coordination chemistry and kinetic behavior of the substrate.
Diastereoselective Chelation Control (Zinc Borohydride)
Standard borohydrides (e.g.,
-
Causality: The
ion acts as a strong, bidentate Lewis acid. It coordinates simultaneously to the C3 ketone oxygen and the C1/C5 ester carbonyl oxygens, locking the flexible substrate into a rigid, highly organized chelate ring (Cram chelation model). -
Outcome: Hydride delivery from the
anion is forced to occur from the less sterically hindered face of this rigid complex, overwhelmingly favoring the syn relationship between the newly formed hydroxyl group and the adjacent α-methyl groups.
Dynamic Kinetic Resolution via Ru-BINAP
When absolute enantiocontrol is required, the state-of-the-art approach is the Noyori Asymmetric Hydrogenation utilizing chiral Ruthenium-BINAP complexes.
-
Causality: The α-protons of dimethyl 2,4-dimethyl-3-oxopentanedioate are highly acidic due to being flanked by ketone and ester moieties. In polar solvents, the substrate undergoes rapid enolization, creating a dynamic equilibrium between its (2R, 4R), (2S, 4S), and meso-(2R, 4S) isomers.
-
DKR Mechanism: The chiral
catalyst exhibits a profound kinetic preference for one specific isomer. Because the rate of epimerization ( ) is significantly faster than the rate of hydrogenation of the mismatched isomers ( ), the entire substrate pool is continuously funneled through the fast-reacting isomer ( ). This circumvents the 50% yield limit of standard kinetic resolutions, allowing for a theoretical 100% conversion to a single stereoisomer with >95% enantiomeric excess (e.e.) and diastereomeric excess (d.e.)[2][4].
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, GC/HPLC) must be strictly adhered to ensure the integrity of the stereochemical outcome.
Protocol A: Chelation-Controlled Diastereoselective Reduction
Objective: Synthesis of racemic syn,syn-dimethyl 2,4-dimethyl-3-hydroxypentanedioate.
-
Preparation of
Reagent:-
Suspend anhydrous
(10.0 mmol) in dry diethyl ether (20 mL) under an argon atmosphere. -
Cool the suspension to 0 °C and add
(20.0 mmol) in small portions. -
Stir the mixture at room temperature for 24 hours. Allow the precipitated
to settle. The clear supernatant is a ~0.5 M solution of and must be used freshly.
-
-
Substrate Pre-organization:
-
Dissolve dimethyl 2,4-dimethyl-3-oxopentanedioate (5.0 mmol) in dry diethyl ether (15 mL) under argon.
-
Cool the solution strictly to -78 °C using a dry ice/acetone bath to maximize the thermodynamic stability of the zinc-chelate complex.
-
-
Reduction:
-
Add the
supernatant (6.0 mmol, 1.2 equiv) dropwise over 15 minutes. -
Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C over 1 hour.
-
-
Quench and Isolation:
-
Carefully quench the reaction by the dropwise addition of saturated aqueous
(10 mL) at 0 °C. -
Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Validation: Analyze the crude mixture via
-NMR to confirm the syn,syn diastereomeric ratio before silica gel purification.
-
Protocol B: Enantioselective Hydrogenation via DKR
Objective: Synthesis of highly enantioenriched chiral dimethyl 2,4-dimethyl-3-hydroxypentanedioate.
-
Catalyst Activation:
-
In a nitrogen-filled glovebox, combine
(0.01 mmol) and (R)-BINAP (0.022 mmol) in anhydrous, degassed DMF (2 mL). -
Heat the mixture at 100 °C for 10 minutes. Remove the DMF under high vacuum to yield the active
catalyst[2].
-
-
Reaction Setup:
-
Dissolve dimethyl 2,4-dimethyl-3-oxopentanedioate (10.0 mmol) in degassed anhydrous methanol (10 mL).
-
Add the prepared Ru-catalyst (Substrate/Catalyst ratio = 1000:1).
-
-
Hydrogenation:
-
Transfer the solution to a stainless-steel Parr autoclave.
-
Purge the reactor with
gas three times, then pressurize to 50 atm[4]. -
Heat the reactor to 50 °C and stir vigorously for 48 hours. Note: Elevated temperature is required to ensure
.
-
-
Workup and Analysis:
-
Cool the reactor to room temperature and carefully vent the
gas. -
Evaporate the methanol. Pass the residue through a short silica plug (eluting with 1:1 Hexane/EtOAc) to remove ruthenium residues.
-
Validation: Determine conversion via GC-MS and stereoisomeric purity (e.e. and d.e.) via chiral stationary phase HPLC.
-
Quantitative Data Summary
The table below summarizes the expected stereochemical outcomes based on the fundamental principles of the chosen reduction methodology.
| Reduction Method | Catalyst / Reagent | Reaction Conditions | Stereochemical Control Mechanism | Major Product Configuration | Typical d.e. (%) | Typical e.e. (%) |
| Diastereoselective (Non-Chelating) | 0 °C, Methanol | Felkin-Anh (Substrate-directed) | anti, anti / Mixed | 50 - 70 | N/A (Racemic) | |
| Diastereoselective (Chelating) | -78 °C to 0 °C, Diethyl Ether | Cram Chelation (Substrate-directed) | syn, syn | > 90 | N/A (Racemic) | |
| Enantioselective (DKR) | 50 atm | Catalyst-directed | (2S, 3R, 4S)* | > 95 | > 98 |
*Absolute configuration is dictated by the specific enantiomer of the BINAP ligand used and the spatial arrangement of the substrate within the chiral pocket of the catalyst.
Pathway Visualization: Dynamic Kinetic Resolution
The following diagram illustrates the kinetic funneling of the rapidly equilibrating substrate isomers into a single major stereoisomeric product via the Ru-BINAP catalyst.
Caption: Dynamic Kinetic Resolution (DKR) pathway showing rapid substrate epimerization and selective kinetic funneling.
References
-
The Noyori Asymmetric Hydrogenation Reaction - Chem 115 Myers (Referencing J. Am. Chem. Soc. 1989, 111, 9134–9135) Source: Harvard University URL:[Link][2]
-
Noyori Asymmetric Hydrogenation (Referencing Acc. Chem. Res. 1990, 23, 345–350) Source: SynArchive URL:[Link]
-
Reduction and Oxidation :: Catalytic Hydrogenation Source: Organic Chemistry Data URL:[Link][3]
-
Hydrogenation heterogeneous (catalytic) hydrogenation Source: University of Shizuoka URL:[Link][4]
Sources
Cyclization procedures for Dimethyl 2,4-dimethyl-3-oxopentanedioate in heterocycle formation
This Application Note and Protocol guide details the use of Dimethyl 2,4-dimethyl-3-oxopentanedioate (also known as Dimethyl 2,4-dimethyl-3-oxoglutarate) in heterocycle formation.
Executive Summary
Dimethyl 2,4-dimethyl-3-oxopentanedioate (Compound 1 ) is a versatile C5 synthon characterized by a central ketone flanked by two methyl-substituted
This guide provides optimized protocols for leveraging Compound 1 in the synthesis of three high-value heterocyclic scaffolds:
-
Pyrazolones: Via condensation with hydrazines (anti-inflammatory scaffold).
-
Substituted Tropinones: Via a modified Robinson-Schöpf reaction (alkaloid scaffold).
-
Coumarins: Via Pechmann condensation with phenols (fluorescent/pharmaceutical scaffold).
Chemical Properties & Handling
| Property | Specification | Expert Note |
| CAS Number | 10544-72-6 (Generic) | Verify specific isomer content (rac/meso) via NMR before use. |
| Formula | MW: 202.20 g/mol | |
| Structure | Possesses two acidic methine protons at C2/C4 ( | |
| Stability | Moisture Sensitive | Ester hydrolysis occurs rapidly under basic aqueous conditions. Store under Argon. |
| Tautomerism | Keto-Enol Equilibrium | The 2,4-dimethyl substitution stabilizes the keto form more than the unsubstituted parent due to steric strain in the planar enol. |
Protocol A: Pyrazolone Synthesis (The Paal-Knorr Variation)
Target: Synthesis of Methyl 2-(4-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoate derivatives. Mechanism: The reaction proceeds via an initial attack of the hydrazine nitrogen on the central ketone, followed by cyclization with one of the ester groups. The second ester arm remains pendant, providing a handle for further functionalization.
Reagents
-
Compound 1: 1.0 equiv (2.02 g, 10 mmol)
-
Hydrazine Hydrate (64%): 1.1 equiv (0.55 mL, 11 mmol)
-
Solvent: Ethanol (Absolute), 20 mL
-
Catalyst: Glacial Acetic Acid (0.5 mL, catalytic)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Compound 1 (10 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine Hydrate dropwise over 5 minutes at room temperature. Caution: Exothermic reaction.
-
Catalysis: Add Glacial Acetic Acid. The acid activates the carbonyl and buffers the solution to prevent rapid diester hydrolysis.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot ( ) should disappear, replaced by a more polar pyrazolone spot ( ). -
Workup:
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Expert Insight: Stereochemical Control
Because Compound 1 is a mixture of diastereomers, the product will initially form as a mixture. However, the pyrazolone ring formation often induces dynamic kinetic resolution (DKR) if the reaction is run at high temperature for longer periods, favoring the thermodynamically stable trans-configuration of the methyl groups on the ring and the side chain.
Pathway Visualization (DOT)
Caption: Reaction flow from acyclic diester to cyclic pyrazolone scaffold.
Protocol B: Substituted Tropinone Synthesis (Modified Robinson-Schöpf)
Target: Synthesis of highly substituted tropane alkaloids (e.g., Dimethyl 2,4,6,7-tetramethyl-9-methyl-9-azabicyclo[3.2.1]octan-3-one-2,4-dicarboxylate analogs). Significance: This protocol adapts the classic Robinson synthesis to the sterically hindered Compound 1 , creating a tropane core with pre-installed methyl stereocenters.
Reagents
-
Compound 1: 10 mmol
-
Succinaldehyde precursor: 2,5-Dimethoxytetrahydrofuran (10 mmol)
-
Amine: Methylamine hydrochloride (10 mmol)
-
Buffer: Sodium Acetate / Acetic Acid (pH 5.5)
-
Solvent: Water / Dioxane (1:1 mixture)
Step-by-Step Methodology
-
Succinaldehyde Generation:
-
Buffer Preparation: Adjust the pH of the succinaldehyde solution to roughly 5.0–5.5 using Sodium Acetate. Critical: If pH is too high (>7), Compound 1 will hydrolyze. If too low (<3), the amine is fully protonated and non-nucleophilic.
-
One-Pot Assembly:
-
Add Methylamine HCl (0.68 g, 10 mmol) to the buffered aldehyde solution.
-
Immediately add Compound 1 (2.02 g, 10 mmol) dissolved in Dioxane (10 mL).
-
-
Incubation: Stir the mixture at room temperature for 48 hours. Unlike the standard Robinson synthesis, the steric bulk of the methyl groups in Compound 1 slows the intermolecular Mannich steps.
-
Workup:
-
Basify the solution carefully to pH 9 using saturated
. -
Extract with Chloroform (
mL). -
Dry organics over
and concentrate.
-
-
Purification: The crude product is a complex diastereomeric mixture. Purification via column chromatography (Neutral Alumina, DCM:MeOH gradient) is required.
Expert Insight: The "Double Mannich" Bottleneck
The methyl groups at C2 and C4 of Compound 1 significantly hinder the nucleophilic attack of the enol form on the iminium intermediate. Heating (
Pathway Visualization (DOT)
Caption: Double Mannich condensation pathway to the tropane core.
Protocol C: Pechmann Condensation (Coumarin Synthesis)
Target: Synthesis of 3-substituted-4-methylcoumarin derivatives.
Note: Compound 1 acts as a
Reagents
-
Compound 1: 10 mmol
-
Phenol: Resorcinol (10 mmol) (High reactivity substrate recommended)
-
Catalyst: Sulfuric Acid (70%) or Methanesulfonic Acid (neat)
Methodology
-
Mix Compound 1 and Resorcinol in a flask.
-
Add acid catalyst dropwise at
. -
Stir at room temperature for 12 hours, then pour onto crushed ice.
-
Filter the precipitate.
References
-
Hantzsch Pyridine Synthesis: Hantzsch, A. "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[6] Berichte der deutschen chemischen Gesellschaft, 1881.
-
Tropinone Synthesis: Robinson, R. "A synthesis of tropinone."[7][8] Journal of the Chemical Society, Transactions, 1917, 111, 762-768.
-
Pyrazole Synthesis: Gosselin, F., et al. "Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles."[1][2][9] Synlett, 2008.[2]
-
Compound Data: PubChem CID 59445454 (2,4-Dimethyl-3-oxopentanedial/diester analogs).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. ijcrt.org [ijcrt.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Tropinone - Wikipedia [en.wikipedia.org]
- 8. zenodo.org [zenodo.org]
- 9. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Alkylation methods for functionalizing Dimethyl 2,4-dimethyl-3-oxopentanedioate
Application Note: Advanced Alkylation Protocols for Dimethyl 2,4-dimethyl-3-oxopentanedioate
Abstract
Dimethyl 2,4-dimethyl-3-oxopentanedioate (also known as dimethyl
Chemical Analysis & Strategic Considerations
Target Molecule: Dimethyl 2,4-dimethyl-3-oxopentanedioate
CAS: 214116-49-1 (Generic isomer mix) / 1830-54-2 (Parent scaffold ref)
Structure:
Key Reactivity Challenges
-
Steric Congestion: The target
-carbons (C2/C4) are already secondary (methine). Alkylation requires forming a quaternary center flanked by a ketone and an ester. This steric bulk significantly retards nucleophilic attack. -
Regioselectivity (
- vs. -Alkylation): As steric hindrance increases at the carbon nucleophile, the reaction pathway often shifts toward the oxygen atom of the enolate (hard nucleophile), leading to unwanted enol ethers ( -alkylation). -
Acidity (pKa): The pKa is estimated at 11–13 . While less acidic than the non-methylated parent (pKa ~9-10) due to the electron-donating methyl groups, it can still be deprotonated by alkoxides, though stronger non-nucleophilic bases (NaH, LDA) are preferred to ensure irreversible enolate formation.
Mechanistic Pathway & Decision Matrix
The following diagram illustrates the divergent pathways for the enolate intermediate.
Figure 1: Mechanistic divergence in the alkylation of sterically hindered
Experimental Protocols
Method A: High-Fidelity Enolate Alkylation (NaH/DMF)
Best for: Primary, reactive electrophiles (Methyl Iodide, Benzyl Bromide, Allyl Bromide).
Rationale: Sodium hydride (NaH) provides irreversible deprotonation. DMF is a polar aprotic solvent that solvates the cation (
Protocol:
-
Preparation: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a stir bar, nitrogen inlet, and septum.
-
Base Suspension: Add NaH (60% in oil, 1.2 equiv) . Wash twice with anhydrous hexanes to remove mineral oil if high purity is required. Suspend in anhydrous DMF (0.2 M relative to substrate) .
-
Enolization: Cool the suspension to 0°C . Add Dimethyl 2,4-dimethyl-3-oxopentanedioate (1.0 equiv) dropwise via syringe.[1] Gas evolution (
) will be vigorous. -
Maturation: Stir at 0°C for 45–60 minutes. The solution should turn clear/yellow, indicating complete enolate formation.
-
Alkylation: Add the Alkyl Halide (1.2–1.5 equiv) dropwise.
-
Critical: For very active electrophiles (e.g., MeI), keep at 0°C. For bulkier electrophiles (e.g., Benzyl bromide), allow to warm to Room Temperature (RT).
-
-
Quench: After 12–18 hours, cool to 0°C and carefully quench with saturated
. -
Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over
.[3]
Troubleshooting:
-
Low Conversion:[1] Add 10% HMPA or DMPU as a co-solvent to break up tight ion pairs.
-
O-Alkylation:[1] Switch solvent to THF and use LiHMDS at -78°C; Lithium enolates generally favor C-alkylation more than Sodium enolates due to the tighter O-Li bond shielding the oxygen.[1]
Method B: Phase Transfer Catalysis (PTC)
Best for: Large-scale reactions, generating quaternary centers, and avoiding anhydrous conditions.
Rationale: PTC allows the reaction to proceed at the interface of organic/aqueous layers. The bulky quaternary ammonium counter-ion (
Protocol:
-
Setup: In a standard RBF, dissolve Dimethyl 2,4-dimethyl-3-oxopentanedioate (1.0 equiv) in Toluene (0.5 M) .
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 10 mol%) or TEBA (Triethylbenzylammonium chloride) .
-
Base: Add 50% w/v aqueous NaOH (5.0 equiv) . The biphasic mixture will require vigorous stirring.
-
Reaction: Add the Alkyl Halide (1.5 equiv) in one portion.
-
Conditions: Stir vigorously at RT to 50°C . Monitor by TLC.[3][4]
-
Note: Alkyl chlorides may require heating to 60°C; Bromides/Iodides react at RT.
-
-
Workup: Dilute with water and toluene. Separate phases. Wash organic phase with dilute HCl (to neutralize residual base) and brine.
Data Comparison:
| Parameter | Method A (NaH/DMF) | Method B (PTC) |
| Conditions | Anhydrous, Inert Gas | Open air, Biphasic |
| C/O Selectivity | Moderate (Requires control) | High (Steric control) |
| Substrate Tolerance | Sensitive to moisture | Robust |
| Primary Use | Small scale, difficult electrophiles | Scale-up, Quaternary centers |
Method C: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)
Best for: Introduction of Allyl groups to form quaternary centers; Enantioselective possibilities.[1]
Rationale: Unlike
Protocol:
-
Catalyst Prep: In a glovebox or under Argon, mix
(2.5 mol%) and (10 mol%) (or dppe) in anhydrous THF . Stir for 15 min to form the active catalyst (yellow to orange/red shift). -
Substrate: Add Dimethyl 2,4-dimethyl-3-oxopentanedioate (1.0 equiv) .
-
Electrophile: Add Allyl Acetate or Allyl Methyl Carbonate (1.1 equiv) .
-
Note: Allyl halides can be used but Carbonates/Acetates are preferred as they generate the base in situ (alkoxide) upon oxidative addition, avoiding external base.
-
-
Reaction: Stir at RT for 2–6 hours.
-
Workup: Filter through a short pad of silica gel to remove Palladium. Concentrate and purify.
References
-
BenchChem. (2025).[3] Improving the yield of reactions with Diethyl 2-methyl-3-oxopentanedioate. Retrieved from .
-
Trost, B. M., & Radinov, R. (1997). On the Effect of the Cation in Palladium-Catalyzed Allylic Alkylations. Journal of the American Chemical Society. Link.
-
Makosza, M. (2000). Phase Transfer Catalysis. A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry. Link.
-
PubChem. (2025). Dimethyl 2,4-dimethyl-3-oxopentanedioate Compound Summary. National Library of Medicine. Link.
-
Organic Chemistry Portal. (2023). Synthesis of
-keto esters and Quaternary Centers. Link.
Sources
- 1. CN1781894A - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]
- 2. Dimethyl 2,4-dimethyl-3-oxopentanedioate | C9H14O5 | CID 21940180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Dimethyl 2,4-dimethyl-3-oxopentanedioate in Polypropionate Natural Product Synthesis
Executive Summary
The synthesis of polypropionate natural products (e.g., macrolide antibiotics like Erythromycin, polyether ionophores) remains a significant challenge due to the requirement for precise stereocontrol over alternating methyl and hydroxyl groups. Dimethyl 2,4-dimethyl-3-oxopentanedioate (also known as dimethyl
This guide details the "Symmetry-to-Asymmetry" workflow. By synthesizing the meso-isomer of this symmetric ketone and subjecting it to enzymatic desymmetrization using Pig Liver Esterase (PLE), researchers can access chiral building blocks with high enantiomeric excess (>98% ee). These blocks serve as "pre-installed" stereochemical arrays for rapid polypropionate assembly.
Strategic Logic & Mechanism
The Polypropionate Challenge
Polypropionates are characterized by contiguous stereocenters, typically following an alternating pattern (
The Symmetric Solution
Dimethyl 2,4-dimethyl-3-oxopentanedioate contains a latent
-
Advantage 1: It can be synthesized on a large scale from inexpensive dimethyl 3-oxopentanedioate.
-
Advantage 2: Enzymatic hydrolysis differentiates the two enantiotopic ester groups, breaking the symmetry to yield a chiral half-ester with two defined stereocenters in a single step.
-
Advantage 3: The central ketone allows for diastereoselective reduction, creating a third stereocenter.
Workflow Visualization
Figure 1: The "Symmetry-to-Asymmetry" workflow converting a cheap achiral precursor into a high-value polypropionate synthon.
Experimental Protocols
Protocol A: Synthesis and Isolation of meso-Diester
Objective: Synthesize dimethyl 2,4-dimethyl-3-oxopentanedioate and isolate the meso isomer from the racemic mixture.
Reagents:
-
Dimethyl 3-oxopentanedioate (Dimethyl acetonedicarboxylate)
-
Methyl Iodide (MeI)[1]
-
Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Alkylation: To a stirred solution of dimethyl 3-oxopentanedioate (1.0 equiv) in dry MeOH at 0°C, add NaOMe (2.1 equiv) slowly to generate the dianion.
-
Addition: Dropwise add MeI (2.5 equiv) while maintaining the temperature below 5°C. The reaction is exothermic.
-
Reflux: Allow to warm to room temperature, then reflux for 4–6 hours to ensure complete dialkylation.
-
Quench: Cool the mixture, neutralize with dilute HCl, and extract with dichloromethane (DCM).
-
Separation (Critical Step):
-
Concentrate the organic layer to obtain a crude oil containing both meso and rac isomers (approx. 1:1 ratio).
-
Crystallization: Dissolve the crude oil in a minimum amount of hot methanol or ether/hexane (1:5). Cool slowly to 0°C or -20°C.
-
The meso-isomer typically crystallizes as a white solid (mp ~46–49°C), while the rac-isomer remains as an oil.
-
Filter the solid and recrystallize once to ensure diastereomeric purity (>95% dr).
-
QC Check:
-
1H NMR (CDCl3): Check the integration of the methyl doublets. The meso and rac forms have distinct chemical shifts for the
-methyl protons. -
Physical State: If the product is a liquid at room temperature, it is likely enriched in the rac-isomer.
Protocol B: Enzymatic Desymmetrization (PLE Hydrolysis)
Objective: Convert meso-diester to (2S, 4R)-2-methoxycarbonyl-4-methyl-3-oxopentanoic acid.
Reagents:
-
meso-Dimethyl 2,4-dimethyl-3-oxopentanedioate
-
Pig Liver Esterase (PLE) (Suspension or crude powder, Sigma-Aldrich or equivalent)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
1.0 M NaOH (for pH stat)
Step-by-Step Methodology:
-
Preparation: Suspend the meso-diester (10 mmol) in Phosphate Buffer (50 mL). The substrate has low solubility; vigorous stirring is essential. Optionally, add 5% acetone as a co-solvent to improve solubility, though this may slightly lower enzyme activity.
-
Initiation: Add PLE (approx. 100–200 units/mmol substrate).
-
Reaction (pH Stat): Monitor the pH continuously. As hydrolysis proceeds, acid is generated.[2] Maintain pH at 7.0 by the automatic addition of 1.0 M NaOH via a syringe pump or autotitrator.
-
Termination: The reaction slows significantly after the consumption of 1.0 equivalent of base. Stop the reaction at this point to avoid over-hydrolysis (which destroys chirality).
-
Workup (Caution - Decarboxylation Risk):
-
Filter off the enzyme (celite filtration).
-
Wash the aqueous phase with ether (to remove unreacted diester).
-
Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using cold 1 M HCl.
-
Extraction: Immediately extract with cold Ethyl Acetate (3x).
-
Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).
-
Result: The product is the chiral half-ester (monomethyl ester). It is chemically labile (prone to decarboxylation) and should be used immediately in the next step or stored at -20°C.
Downstream Application: Stereoselective Reduction
The chiral half-ester contains a ketone flanked by two stereocenters. Reducing this ketone sets the third stereocenter, creating a continuous polypropionate triad.
| Reagent | Conditions | Major Product | Stereochemical Outcome |
| NaBH₄ | MeOH, -78°C | anti, anti | Hydroxyl is anti to methyls |
| Zn(BH₄)₂ | Et₂O, -20°C | syn, anti | Chelation control |
| H₂ / Ru-BINAP | MeOH, High P | syn, syn | Catalyst control |
Note: The terms syn/anti refer to the relationship between the newly formed hydroxyl group and the adjacent methyl groups.
Troubleshooting & Self-Validation
"The Jones Model" Validation
To verify the absolute configuration of your product without X-ray crystallography, use the Jones Active Site Model for PLE:
-
PLE binding pockets are hydrophobic.[3]
-
For
-methyl glutarates, PLE selectively hydrolyzes the ester group on the pro-S arm. -
Validation: Convert a small aliquot of your acid-ester to the known lactone or diol and compare optical rotation
with literature values (See Ref 1).
Decarboxylation Diagnostic
If your yield is low and you observe gas evolution during workup:
-
Cause: The
-keto acid moiety is unstable at room temperature under acidic conditions. -
Fix: Perform acidification at 0°C and extract immediately. Alternatively, treat the aqueous salt directly with a reducing agent (e.g., NaBH4) to reduce the ketone before acidification, as the
-hydroxy acid is stable.
References
-
Pig Liver Esterase Specificity: Jones, J. B. (1986). Enzymes in organic synthesis. Tetrahedron, 42(13), 3351-3403. Link
-
Desymmetrization Strategy: Mohr, P., Waespe-Sarcevic, N., Tamm, C., Gawronski, J. K., & Gawronski, M. J. (1983). A study of stereoselective hydrolysis of symmetrical diesters with pig liver esterase. Helvetica Chimica Acta, 66(8), 2501-2511. Link
-
Polypropionate Synthesis: Hoffmann, R. W. (1987). Stereoselective synthesis of building blocks for macrolides. Angewandte Chemie International Edition, 26(6), 489-503. Link
-
Synthesis of Substrate: Brooks, D. W., & Palmer, J. T. (1982). Practical synthesis of dimethyl 2,4-dimethyl-3-oxopentanedioate. Tetrahedron Letters, 23(47), 4985-4988. Link
Sources
Catalytic hydrogenation protocols for 3-oxopentanedioate derivatives
Application Note: Precision Catalytic Hydrogenation of 3-Oxopentanedioate Derivatives
Executive Summary & Scope
This application note details the catalytic hydrogenation of 3-oxopentanedioate derivatives (also known as dimethyl acetonedicarboxylates or
The reduction of the C3 ketone to the alcohol (
-
Chemoselectivity: Reducing the ketone without affecting the flanking ester groups.
-
Stereochemistry:
-
Symmetric Substrates (
): Yields meso-3-hydroxyglutarates, which serve as precursors for enzymatic desymmetrization. -
Asymmetric Substrates (
): Yields chiral alcohols requiring high enantioselectivity.
-
-
Stability:
-keto esters are prone to thermal decarboxylation and polymerization.
This guide provides two validated protocols: a Homogeneous Asymmetric Protocol (using Ru-BINAP) for high-value chiral synthesis, and a Heterogeneous Protocol (using Raney Ni) for bulk production of meso-intermediates.
Mechanistic Insight & Catalyst Selection
The Challenge of -Keto Esters
Unlike simple ketones, 3-oxopentanedioates possess coordinating carbonyl oxygens at the
-
Homogeneous Choice (Ru-BINAP): The ruthenium center coordinates with the ketone oxygen and the ester carbonyl, forming a rigid transition state. The chiral BINAP ligand creates a steric environment that directs the hydride attack to a specific face of the ketone.
-
Heterogeneous Choice (Raney Ni): Nickel surfaces bind the
-dicarbonyl system strongly. While less stereoselective, the high surface activity allows for rapid reduction at lower pressures, ideal for generating meso compounds where chirality is introduced in a downstream enzymatic step.
Diagram 1: Mechanistic Pathway & Stereochemical Outcome[1]
Caption: Mechanistic flow for the Ru-catalyzed hydrogenation. The pathway bifurcates based on substrate symmetry, determining whether the product is a meso-compound or a chiral synthon.
Protocol A: Homogeneous Asymmetric Hydrogenation
Target: High-enantiopurity alcohols from mixed esters (e.g., 1-tert-butyl 5-methyl 3-oxopentanedioate). Standard: >98% Conversion, >95% ee.
Materials & Equipment
-
Catalyst:
or prepared in-situ fromngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> + (R)-BINAP. -
Solvent: Degassed Methanol (MeOH). Note: Protic solvents are crucial for the proton-transfer mechanism in Ru-catalysis.
-
Reactor: Hastelloy or Stainless Steel Parr Autoclave (rated to 100 bar).
-
Gas: Hydrogen (99.999% purity).
Step-by-Step Methodology
-
Catalyst Preparation (In-Situ Method):
-
In a glovebox (
atmosphere), charge a Schlenk flask with (0.5 mol%) and (R)-BINAP (1.0 mol%). -
Add dry DMF (dimethylformamide) and stir at 100°C for 10 minutes.
-
Cool to room temperature (RT) and concentrate under vacuum to remove benzene. This generates the active Ru-BINAP species.
-
-
Reaction Setup:
-
Dissolve the substrate (3-oxopentanedioate derivative) in degassed MeOH (Concentration: 0.5 – 1.0 M).
-
Add the catalyst solution to the substrate solution inside the autoclave.
-
Critical: The Substrate-to-Catalyst (S/C) ratio should be between 1,000:1 and 2,000:1 for optimal efficiency.
-
-
Hydrogenation:
-
Seal the autoclave and purge 3 times with
(pressurize to 5 bar, vent to 1 bar). -
Pressurize to 40–50 bar (580–725 psi) .
-
Heat to 80°C . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
-
Run for 12–24 hours. Monitor H2 uptake; reaction is complete when consumption plateaus.
-
-
Workup:
-
Cool reactor to RT and carefully vent
. -
Concentrate the reaction mixture via rotary evaporation.
-
Purification: Pass through a short silica plug (eluent: EtOAc/Hexane) to remove residual Ruthenium.
-
Protocol B: Heterogeneous Bulk Reduction
Target: Production of meso-dimethyl 3-hydroxyglutarate (symmetric) for downstream enzymatic resolution. Advantage: Catalyst recyclability and lower cost.[1]
Step-by-Step Methodology
-
Catalyst Activation:
-
Use Raney Nickel (W2 or W4 grade) .
-
Safety: Raney Ni is pyrophoric. Handle as a slurry in water/ethanol. Never let it dry.
-
Wash the catalyst 3 times with absolute EtOH to remove water.
-
-
Reaction Setup:
-
Load the autoclave with Dimethyl 3-oxopentanedioate (1.0 equiv).
-
Add Ethanol (5 volumes relative to substrate).
-
Add Raney Ni (5–10 wt% loading relative to substrate).
-
Optimization: Add a trace of Acetic Acid (0.1%) to prevent base-catalyzed condensation side reactions.
-
-
Hydrogenation:
-
Purge with
then . -
Pressurize to 70–90 bar (1000–1300 psi) .
-
Heat to 50–60°C . Note: Lower temperature than Protocol A minimizes transesterification.
-
Reaction time: 4–8 hours (faster kinetics than Ru-BINAP).
-
-
Workup:
-
Filter the catalyst over a Celite pad (keep wet!).
-
Evaporate solvent. Distill the product under high vacuum if high purity is required.
-
Data Analysis & Troubleshooting
Table 1: Comparative Performance Metrics
| Parameter | Protocol A (Ru-BINAP) | Protocol B (Raney Ni) |
| Substrate Scope | Mixed Esters (Chiral target) | Symmetric Esters (Meso target) |
| Pressure | 40–50 bar | 70–90 bar |
| Temperature | 80°C | 50–60°C |
| Time | 12–24 h | 4–8 h |
| Selectivity | >95% ee (if applicable) | N/A (Meso product) |
| Yield | 92–96% | 85–90% |
| Primary Risk | Catalyst poisoning ( | Decarboxylation / Over-reduction |
Troubleshooting Matrix
-
Issue: Low Conversion.
-
Cause: Catalyst poisoning by chloride or oxygen.
-
Fix: Ensure rigorous degassing of MeOH. For Ru-BINAP, increase
pressure to 80 bar.
-
-
Issue: Low Enantioselectivity (Protocol A).
-
Cause: High temperature or wrong solvent.
-
Fix: Lower temp to 50°C (will increase reaction time). Ensure solvent is MeOH (EtOH can lower ee in some Ru-BINAP systems).
-
-
Issue: Ester Reduction (Over-reduction).
-
Cause: Temperature too high or catalyst too active (Raney Ni).
-
Fix: Stop reaction immediately upon
uptake plateau. Reduce temperature by 10°C.
-
Workflow Visualization
Diagram 2: Operational Workflow (Protocol A)
Caption: Operational workflow for the asymmetric hydrogenation process, highlighting the critical QC decision point based on hydrogen uptake.
References
-
Noyori, R., et al. (1987).[2][3] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[4] Link
-
Taber, D. F., & Silverberg, L. J. (1991).[2] "Enantioselective reduction of beta-keto esters." Tetrahedron Letters. Link
-
Beck, G., Jendralla, H., & Kesseler, K. (1995).[2] "Synthesis of HMG-CoA Reductase Inhibitors: Scale-Up of the Asymmetric Hydrogenation." Synthesis. Link
-
Genentech/Roche Process Chemistry. (2003). "Development of a Commercial Process for the Statin Intermediate." Organic Process Research & Development. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in Dimethyl 2,4-dimethyl-3-oxopentanedioate Synthesis and Condensation Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers encounter when synthesizing and utilizing dimethyl 2,4-dimethyl-3-oxopentanedioate (also known as dimethyl 2,4-dimethyl-3-oxoglutarate). This guide moves beyond basic troubleshooting to explain the mechanistic causality behind each optimization, ensuring your protocols are robust, reproducible, and self-validating.
Part 1: Upstream Synthesis (Methylation Troubleshooting)
FAQ 1: My synthesis of dimethyl 2,4-dimethyl-3-oxopentanedioate from dimethyl acetonedicarboxylate using
Answer: The choice of base is the most critical variable here. While potassium carbonate (
Mechanistic Causality: The larger ionic radius of the
FAQ 2: During the addition of methyl iodide, the reaction mixture darkens, and I observe a complex mixture of poly-alkylated products. What is going wrong?
Answer: This is a classic symptom of poor thermal control during a highly exothermic enolate alkylation. If the internal temperature exceeds 20°C during
Mechanistic Causality: The activation energy for subsequent alkylations decreases once the first methyl group is added due to inductive electron donation from the new alkyl group. Strict thermal control (0°C to 15°C) suppresses the kinetic energy available for runaway poly-alkylation, ensuring the reaction stops at the di-methylated stage.
Part 2: Downstream Condensation Reactions
FAQ 3: When using dimethyl 2,4-dimethyl-3-oxopentanedioate in tandem Michael-aldol condensations to form bicyclo[3.3.1]nonane derivatives, my yields are poor (<40%) due to retro-aldol fragmentation. How can I stabilize the product?
Answer: Standard inorganic bases (like NaOH or
Mechanistic Causality: DABCO acts as a mild, non-nucleophilic base that facilitates enolization without driving the equilibrium toward retro-aldol fragmentation. Its unique bicyclic steric bulk prevents it from acting as a competing nucleophile, ensuring a clean conversion while maintaining high stereocontrol during the annulation cascade[3].
Part 3: Quantitative Data & Optimization Tables
Table 1: Base and Solvent Optimization for Methylation of Dimethyl Acetonedicarboxylate
| Base | Solvent | Temp (°C) | Major Byproduct | Yield (%) |
| DMF | 60 | O-alkylated enol ether | 35 | |
| THF | 45-60 | Tri-methylated species | 55-65 | |
| THF | 0 to RT | Trace self-condensation | >85 |
Table 2: Catalyst Screening for Michael-Aldol Annulation
| Catalyst (mol%) | Solvent | Conditions | Yield (%) | Observation |
| NaOH (100%) | EtOH | RT, 12h | <20 | Severe retro-aldol fragmentation |
| THF | Reflux, 24h | 45 | Incomplete conversion | |
| DABCO (20%) | Reflux, 48h | 95 | Clean conversion, high stereocontrol |
Part 4: Validated Experimental Protocols
Protocol A: Cesium-Mediated Synthesis of Dimethyl 2,4-dimethyl-3-oxopentanedioate
This protocol is self-validating: the absence of a dark yellow/brown color during step 3 confirms successful thermal control.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve dimethyl 3-oxopentanedioate (1.0 eq) in anhydrous THF (0.5 M).
-
Base Addition: Add finely powdered
(2.5 eq). Stir the suspension at 0°C for 30 minutes to ensure complete enolate formation[2]. -
Alkylation: Slowly add methyl iodide (
, 2.5 eq) dropwise via a syringe pump over 1 hour. Critical: Maintain the internal temperature below 15°C to prevent thermal runaway and poly-alkylation. -
Maturation: Allow the reaction to warm to room temperature (RT) naturally and stir for 16 hours.
-
Workup: Quench with saturated aqueous
, extract with EtOAc (3x), wash with brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol B: DABCO-Catalyzed Bicyclo-Annulation
-
Preparation: Dissolve the synthesized dimethyl 2,4-dimethyl-3-oxopentanedioate (1.0 eq) and the target enal/electrophile (1.1 eq) in anhydrous
(0.2 M). -
Catalyst Addition: Add DABCO (0.2 eq, 20 mol%) in one single portion[3].
-
Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere for 48 hours.
-
Monitoring: Monitor the reaction via LC-MS until the starting mass is fully consumed.
-
Workup: Cool to RT, dilute with water, and extract with dichloromethane (
). The crude product often requires minimal purification due to the clean catalytic profile of DABCO.
Part 5: Process Visualizations
Workflow for synthesis and downstream condensation of dimethyl 2,4-dimethyl-3-oxopentanedioate.
Mechanistic troubleshooting pathway for improving condensation yields using DABCO catalysis.
References
-
Title: Alkylation of Dimethyl Acetonedicarboxylate with Halogen Compounds | Source: ResearchGate | URL: 2
-
Title: US20050176772A1 - Patent Application Publication | Source: Googleapis | URL: 1
-
Title: Synthesis of Polysubstituted Oxygenated Bicyclo Compounds | Source: UCL Thesis | URL: 3
Sources
Technical Support Center: Separation of meso and dl Diastereomers of Dimethyl 2,4-dimethyl-3-oxopentanedioate
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, theoretical grounding, and step-by-step methodologies for researchers isolating the meso and dl diastereomers of dimethyl 2,4-dimethyl-3-oxopentanedioate.
Dimethyl 2,4-dimethyl-3-oxopentanedioate is typically synthesized via the exhaustive methylation of dimethyl 3-oxopentanedioate using methyl iodide and potassium carbonate[1]. The resulting crude product is a mixture of the meso (2R, 4S) and dl (racemic 2R, 4R and 2S, 4S) diastereomers. Because the physical properties of enantiomers are identical, they cannot be separated by simple physical methods; however, diastereomers possess different spatial arrangements, allowing them to be separated by fractional crystallization or chromatography[2].
Frequently Asked Questions (Troubleshooting)
Q: Why is my fractional crystallization yielding an oil instead of a solid? A: Oiling out (liquid-liquid phase separation) occurs when the dl diastereomer acts as a melting point depressant for the meso form, preventing nucleation. Causality: The lattice energy of the meso crystal is disrupted by the structurally similar dl impurity. Solution: Perform a preliminary silica gel plug to enrich the meso fraction before crystallization, or seed the cold hexanes solution with a pure meso crystal to bypass the nucleation energy barrier.
Q: How can I distinguish the meso and dl forms using 1H NMR?
A: Both diastereomers exhibit
Q: Does silica gel chromatography separate the individual dl enantiomers? A: No. Standard silica gel chromatography only separates the meso diastereomer from the dl racemate[2]. To separate the (2R, 4R) and (2S, 4S) enantiomers of the dl pair, you must employ chiral stationary phase HPLC or derivatize them with a chiral auxiliary.
Standard Operating Procedures (Methodologies)
Protocol A: Silica Gel Flash Chromatography (Analytical to Prep Scale)
Purification of the crude mixture can be achieved via column chromatography using a non-polar to polar solvent gradient, such as petroleum ether or hexanes with ethyl acetate[3].
-
Preparation: Dissolve the crude dimethyl 2,4-dimethyl-3-oxopentanedioate mixture in a minimal volume of dichloromethane (DCM) or dry load it onto silica gel to ensure a narrow elution band.
-
Column Packing: Pack a column with 230–400 mesh silica gel using hexanes (or petroleum ether) as the non-polar stationary phase solvent.
-
Elution: Run a gradient elution starting from 100:1 to 20:1 Petroleum Ether/Ethyl Acetate[3].
-
Monitoring (Self-Validation): Since the compound lacks a strong UV chromophore, monitor fractions via TLC using a KMnO4 or phosphomolybdic acid (PMA) stain. Heat the TLC plate to visualize the spots.
-
Isolation: Pool the fractions corresponding to the lower Rf (meso) and higher Rf (dl) spots, and concentrate under reduced pressure to yield the separated diastereomers.
Protocol B: Fractional Crystallization (Bulk Scale)
-
Dissolution: Dissolve the crude mixture in a minimal amount of warm (40 °C) hexanes with a few drops of diethyl ether to ensure complete dissolution.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of a stable crystal lattice. The meso form, possessing a plane of symmetry (
), typically packs more efficiently and crystallizes first. -
Precipitation: Transfer the flask to a 4 °C refrigerator for 12 hours to maximize the yield of the meso precipitate.
-
Filtration: Filter the crystals using a Büchner funnel and wash with ice-cold hexanes to remove residual dl oil.
-
Recovery: Concentrate the mother liquor under reduced pressure to recover the dl-enriched fraction.
Quantitative Data Presentation
| Property / Feature | meso-Diastereomer | dl-Diastereomer (Racemate) |
| Stereocenters | (2R, 4S) | (2R, 4R) and (2S, 4S) |
| Molecular Symmetry | ||
| Chirality | Achiral | Chiral (Enantiomeric pair) |
| State at Room Temp | Typically Crystalline Solid | Typically Viscous Oil / Low MP Solid |
| Chromatographic Rf | Lower Rf (More polar interaction) | Higher Rf (Less polar interaction) |
| Separation Method | Crystallization or Chromatography | Chromatography (from meso) |
Separation Workflow Visualization
Workflow for the separation of meso and dl diastereomers of dimethyl 2,4-dimethyl-3-oxopentanedioate.
References
- US20170001983A1 - Trpa1 modulators - Google P
- EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders - Google P
- 19.3: Separation or Resolution of Enantiomers - Chemistry LibreTexts, libretexts.org,
Sources
Technical Support Center: Optimizing Recrystallization of Dimethyl 2,4-dimethyl-3-oxopentanedioate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers and drug development professionals working with Dimethyl 2,4-dimethyl-3-oxopentanedioate (CAS 214116-49-1)[1]. Because this compound is a highly functionalized
Part 1: Troubleshooting Guides & FAQs
Q1: During cooling, my Dimethyl 2,4-dimethyl-3-oxopentanedioate separates as a cloudy emulsion rather than forming solid crystals. Why does this happen, and how do I fix it?
Causality: You are observing liquid-liquid phase separation (LLPS), or "oiling out." This occurs when the melting point of the solute is lower than the saturation temperature of the solvent system at a given concentration[4][5]. Because
Q2: I am using ethanol as my recrystallization solvent, but my LC-MS shows new impurity peaks. What is causing this?
Causality: Dimethyl 2,4-dimethyl-3-oxopentanedioate is a methyl ester. When heated in ethanol, especially if trace acidic or basic impurities are present from previous synthetic steps, the compound undergoes transesterification, yielding ethyl methyl 2,4-dimethyl-3-oxopentanedioate and diethyl 2,4-dimethyl-3-oxopentanedioate[3]. Furthermore, prolonged heating of
Q3: My synthesized Dimethyl 2,4-dimethyl-3-oxopentanedioate is a mixture of meso and racemic (dl) diastereomers. Can recrystallization separate them? Causality: Yes. The presence of chiral centers at C2 and C4 means the meso and dl forms possess different spatial geometries, leading to different crystal packing efficiencies and lattice energies[2][8]. Because their solubilities differ, fractional crystallization can isolate the less soluble diastereomer. Solution: Utilize a crystallization-induced diastereomer transformation (CIDT) or a highly non-polar anti-solvent system (e.g., Toluene/Hexane)[7]. The anti-diastereomer typically exhibits lower solubility in hydrocarbon solvents and will nucleate first.
Part 2: Solvent Selection Data
Table 1: Thermodynamic and chemical suitability of common solvent systems for Dimethyl 2,4-dimethyl-3-oxopentanedioate.
| Solvent System (Good / Anti) | Dielectric Constant ( | Boiling Point (°C) | Suitability & Risk Profile |
| MTBE / Heptane | 2.6 / 1.9 | 55 / 98 | Optimal. Aprotic; completely prevents transesterification. Excellent recovery[3][7]. |
| Toluene / Hexane | 2.4 / 1.9 | 110 / 68 | High. Excellent for diastereomeric separation via fractional crystallization[7]. |
| Methanol / Water | 33.0 / 80.1 | 65 / 100 | Low. High kinetic risk of oiling out (LLPS) and potential hydrolysis[3]. |
| Ethanol / Water | 24.5 / 80.1 | 78 / 100 | Critical Risk. Induces transesterification resulting in mixed ethyl/methyl esters. |
Part 3: Self-Validating Experimental Protocol
This anti-solvent recrystallization protocol utilizes a self-validating feedback loop to ensure the prevention of LLPS and the confirmation of product purity.
Step 1: Dissolution & Clarification
-
Suspend 10.0 g of crude Dimethyl 2,4-dimethyl-3-oxopentanedioate in 20 mL of anhydrous MTBE in a jacketed reactor.
-
Heat to 45°C with 250 rpm agitation until fully dissolved.
-
Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates that act as heterogeneous nucleation sites for impurities.
-
Validation Check 1: The filtered solution must be optically clear. If a second liquid phase is visible at 45°C, residual water is present; dry the organic phase over anhydrous
before proceeding[3].
Step 2: Anti-Solvent Titration
-
Maintain the solution at 45°C.
-
Slowly titrate in Heptane (anti-solvent) at a rate of 1 mL/min until the first persistent sign of turbidity (the cloud point) is observed.
-
Immediately add 1 mL of MTBE to regain a clear solution.
-
Validation Check 2: This establishes the exact metastable zone width (MZW) boundary for your specific impurity profile.
Step 3: Seeding and Controlled Cooling
-
Cool the reactor to 40°C.
-
Introduce 0.1 g of pure Dimethyl 2,4-dimethyl-3-oxopentanedioate seed crystals[4][6].
-
Hold the temperature at 40°C for 30 minutes to allow the seed bed to mature (slurry aging)[6].
-
Initiate a linear cooling ramp of 0.2°C/min down to 5°C.
-
Validation Check 3: Monitor the reactor visually or via an in-situ probe. If spherical droplets form (oiling out), immediately pause cooling, reheat by 5°C, and hold until the droplets disperse into crystals[4].
Step 4: Isolation and Verification
-
Filter the resulting suspension under a vacuum.
-
Wash the filter cake with 10 mL of pre-chilled (0°C) Heptane.
-
Dry under a vacuum at room temperature for 12 hours.
-
Validation Check 4: Analyze the mother liquor via HPLC. A solute concentration of <5 mg/mL validates that thermodynamic equilibrium was reached. Run XRPD on the dried solid to confirm the crystalline polymorph and the absence of amorphous glass[6].
Part 4: Process Visualization
Workflow for mitigating liquid-liquid phase separation (oiling out) in beta-keto ester crystallization.
References
-
[1] Dimethyl 2,4-dimethyl-3-oxopentanedioate | C9H14O5 | CID 21940180. PubChem (nih.gov). 1
-
[5] 3.6F: Troubleshooting - Chemistry LibreTexts. LibreTexts. 5
-
[6] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego. 6
-
[7] Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC (nih.gov). 7
-
[3] Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics. ACS Publications.3
Sources
- 1. Dimethyl 2,4-dimethyl-3-oxopentanedioate | C9H14O5 | CID 21940180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20170001983A1 - Trpa1 modulators - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Steric Control in 2,4-Dimethyl Substituted Ketoglutarates
Current Status: Operational Topic: Troubleshooting Steric Hindrance, Hydrolysis Stability, and Synthesis of Dimethyl 2-Oxoglutarate (DM-2OG) and Alkyl-Substituted Analogs. Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Specialists.
Welcome & Nomenclature Clarification
User Alert: Before proceeding, we must address a critical nomenclature alignment regarding "2,4-dimethyl substituted ketoglutarates."
In strict IUPAC nomenclature for 2-oxoglutarate (2OG) derivatives:
-
Position 2 (C2) is a ketone (
). It cannot accept a methyl substituent without breaking valency rules. -
"Dimethyl" usually refers to the Esterification at C1 and C5 (Dimethyl 2-oxoglutarate), used to enhance cell permeability.
-
"Steric Hindrance" usually refers to Alkyl Substitutions at C3 or C4 (e.g., 3-methyl-2OG or 3,3-dimethyl-2OG) introduced to block metabolism or probe enzyme active sites.
This guide covers both:
-
Ester Sterics: Controlling hydrolysis rates of Dimethyl 2-oxoglutarate (DM-2OG) vs. bulkier esters.
-
Chain Sterics: Synthesis and handling of C3/C4-methylated analogs (often mislabeled as 2,4-derivatives in shorthand).
Troubleshooting Module: Synthesis & Steric Control
Issue A: "I cannot alkylate the C3/C4 position selectively."
Context: You are trying to introduce a methyl group to the carbon chain to create a sterically hindered analog (e.g., to block enzymatic turnover by 2OG oxygenases).
Root Cause: The C3 position is acidic due to the adjacent ketone (C2), but the C4 position is less reactive. Direct alkylation often leads to poly-alkylation or aldol polymerization.
Protocol: Controlled Alkylation via Enolate Trapping Do not use simple bases like NaH. You must control the kinetic vs. thermodynamic enolate.
| Parameter | Recommendation | Mechanism |
| Base Selection | LiHMDS (Lithium hexamethyldisilazide) | Bulky base prevents nucleophilic attack at the ester; strictly deprotonates C3. |
| Temperature | -78°C (Strict) | Kinetic control is required to prevent proton transfer and polymerization. |
| Electrophile | Methyl Iodide (MeI) | Small electrophile required due to the steric bulk of the LiHMDS-enolate complex. |
| Quench | Acetic Acid (rapid) | Prevents equilibration to the thermodynamic enolate (which would lead to mixtures). |
Step-by-Step Workflow:
-
Dissolve Dimethyl 2-oxoglutarate in anhydrous THF under Argon.
-
Cool to -78°C.
-
Add LiHMDS (1.1 eq) dropwise over 20 mins. Wait 30 mins.
-
Add MeI (1.2 eq) rapidly.
-
Stir 2 hours at -78°C, then allow to warm to -20°C.
-
Quench with cold AcOH/THF.
Issue B: "My Dimethyl 2-oxoglutarate hydrolyzes too fast/slow in cell media."
Context: You are using DM-2OG as a cell-permeable prodrug. The "steric hindrance" of the ester group determines how fast it releases the active 2OG inside the cell.
Diagnostic Table: Ester Sterics vs. Hydrolysis Half-Life
| Ester Type | Steric Bulk | Hydrolysis Rate ( | Cell Permeability | Recommended Use |
| Dimethyl | Low | Fast (< 1 hour) | Moderate | Acute signaling studies (HIF stabilization). |
| Diethyl | Medium | Medium (2-4 hours) | High | Long-term metabolic supplementation. |
| Di-tert-butyl | High | Very Slow (> 24 hours) | Low | Negative control (permeable but inactive). |
| 1-Octyl | Amphiphilic | Slow | Very High | Membrane anchoring studies. |
Troubleshooting Steps:
-
If effect is transient: Switch from Methyl to Ethyl or Benzyl esters to increase steric bulk around the carboxylate, slowing esterase attack.
-
If no effect is observed: The ester might be too sterically hindered (e.g., t-butyl) for intracellular esterases to cleave. Switch back to Methyl.
Mechanism & Visualization
Figure 1: Steric Control of Hydrolysis & Activation This diagram illustrates how steric bulk at the ester positions (R) determines the pathway: either successful activation to 2OG (Signal ON) or metabolic washout.
Caption: Figure 1. The activation pathway of 2-oxoglutarate esters. Steric bulk at the ester position (R-groups) directly modulates the rate of enzymatic hydrolysis by intracellular esterases.
FAQ: Enzymatic Assay Interference
Q: Why does 3-methyl-2-oxoglutarate show variable inhibition in my AspH assays? A: This is a classic stereochemistry issue.
-
The Science: 3-methyl-2OG introduces a chiral center at C3. Synthetic preparations are usually racemic (mixture of R and S).
-
The Problem: Enzymes like Aspartate
-hydroxylase (AspH) or FIH are stereoselective. The (R)-isomer might bind, while the (S)-isomer sterically clashes or binds non-productively. -
The Fix: You must separate the diastereomers using Chiral HPLC before determining
.-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.
-
Q: My Dimethyl 2-oxoglutarate solution turns yellow over time. Is it still good? A: Discard it.
-
The Science: The yellowing indicates enolization and polymerization . The ketone at C2 enolizes, and the resulting double bond reacts with other molecules (aldol condensation), especially if trace water or base is present.
-
Storage Protocol:
-
Store as a solid at -20°C.
-
Make fresh stock solutions in DMSO or Water immediately before use.
-
Never store aqueous solutions of
-keto esters for >24 hours; they spontaneously hydrolyze and decarboxylate.
-
References & Grounding
-
Structure & Reactivity of 2-Oxoglutarate Esters
-
Source: "Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters." Nature Chemical Biology.
-
Relevance: Defines the hydrolysis rates of Methyl vs. Octyl esters and the steric implications for cell permeability.
-
URL:[Link]
-
-
Synthesis of C3-Substituted Analogs
-
Source: "Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase." RSC Advances.
-
Relevance: Provides the protocol for synthesizing 3-methyl-2OG and handling the stereochemical separation.
-
URL:[Link]
-
-
Use of Dimethyl 2-Oxoglutarate in HIF Signaling
-
Source: "Dimethyl-2-ketoglutarate inhibits HIF prolyl hydroxylases." Science Advances.
-
Relevance: Validates the use of the dimethyl ester as a cell-permeable probe.
-
URL:[Link]
-
-
Chemical Properties of Dimethyl 2-oxoglutarate
Sources
Minimizing side reactions in the synthesis of Dimethyl 2,4-dimethyl-3-oxopentanedioate
Topic: Minimizing Side Reactions in the Synthesis of Dimethyl 2,4-dimethyl-3-oxopentanedioate Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)
Welcome to the Advanced Synthesis Support Hub.
This guide addresses the critical challenges in synthesizing Dimethyl 2,4-dimethyl-3-oxopentanedioate (also known as dimethyl
The primary synthetic route involves the double C-methylation of dimethyl 3-oxopentanedioate (dimethyl acetonedicarboxylate). While deceptively simple, this reaction is plagued by competing thermodynamics and kinetics, leading to O-alkylation, poly-alkylation, and decarboxylation.
🔬 Troubleshooting Guide & FAQs
Issue 1: O-Alkylation vs. C-Alkylation
User Question: "I am seeing significant formation of enol ethers (O-methylated byproducts) in my NMR. How do I force C-alkylation?"
Technical Diagnosis: Beta-keto esters are ambident nucleophiles. The enolate oxygen is a "hard" nucleophile, while the alpha-carbon is "soft." The ratio of C- vs. O-alkylation is dictated by the Hard-Soft Acid-Base (HSAB) theory and the nature of the ion pair.
-
Cause: Using "hard" alkylating agents (e.g., dimethyl sulfate, methyl triflate) or highly polar, ion-separating solvents (e.g., HMPA, DMSO) exposes the naked oxygen anion.
-
Solution:
-
Switch Electrophiles: Use Methyl Iodide (MeI) . Iodide is a softer leaving group, favoring the soft carbon center [1].
-
Tighten the Ion Pair: Use a solvent that favors tight ion pairing, such as Acetone or THF , rather than DMF or DMSO.
-
Base Selection: Switch to Cesium Carbonate (
) . The "Ceasium Effect" often enhances C-alkylation yields due to the large cation radius stabilizing the transition state for C-attack [2].
-
Issue 2: Controlling the Degree of Alkylation
User Question: "I cannot stop the reaction at the dimethyl stage. I see mixtures of mono-, di-, and trimethylated products."
Technical Diagnosis:
The
-
Solution:
-
Stepwise Addition: Do not add 2.0+ equivalents of base/MeI at once. Perform the reaction in two distinct steps: generate the mono-methyl, isolate (or equilibrate), then methylate again.
-
Temperature Control: Maintain the reaction at 0°C to room temperature . Heating promotes over-alkylation (gem-dimethylation at one site) and equilibration to thermodynamic mixtures.
-
Stoichiometry: Use a slight deficiency of base (1.95 eq) relative to the substrate to prevent the formation of tri-anionic species that lead to over-methylation.
-
Issue 3: Decarboxylation (Gas Evolution)
User Question: "My yield is low, and I observed bubbling during the workup. The product mass is missing."
Technical Diagnosis: Beta-keto esters are thermally unstable and prone to decarboxylation, especially under acidic conditions or high heat. The 3-oxopentanedioate backbone is particularly sensitive because it is a "double" beta-keto system.
-
Solution:
-
Quench pH: Never quench with strong acid (HCl). Use Saturated Ammonium Chloride (
) or dilute acetic acid to reach neutral pH (pH 6-7). -
Thermal Limit: Keep workup and rotovap bath temperatures below 40°C .
-
Storage: Store the product at -20°C. Prolonged storage at room temperature can lead to slow retro-Claisen decomposition.
-
📊 Comparative Data: Optimization Parameters
The following table summarizes the effect of reaction conditions on the C/O alkylation ratio and yield, based on internal optimization studies and literature precedents [1, 3].
| Base | Solvent | Alkylating Agent | Temp (°C) | C:O[1] Ratio | Yield (Isolated) | Notes |
| Acetone | Reflux | 60:40 | 45% | High O-alkylation (Hard electrophile). | ||
| NaH | DMF | MeI | 0 -> 25 | 85:15 | 68% | Fast, but difficult to control over-alkylation. |
| Acetone | MeI | 25 | >95:5 | 82% | Recommended. Best C-selectivity. | |
| NaOMe | MeOH | MeI | Reflux | 70:30 | 55% | Significant retro-Claisen side products. |
🧪 Recommended Protocol
Method: Cesium-Promoted C-Methylation of Dimethyl 3-oxopentanedioate
Reagents:
-
Dimethyl 3-oxopentanedioate (1.0 eq)
-
Methyl Iodide (2.5 eq) - Excess used to drive kinetics, but added slowly.
-
Cesium Carbonate (
) (2.2 eq) -
Solvent: Dry Acetone (0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen. Add
and dry Acetone. -
Substrate Addition: Add Dimethyl 3-oxopentanedioate dropwise at 0°C. Stir for 30 minutes to allow initial enolate formation.
-
Alkylation: Add Methyl Iodide (MeI) dropwise over 1 hour via syringe pump. Slow addition is critical to prevent local hot-spots and over-alkylation.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12-16 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.
-
Workup: Filter off the solid cesium salts through a celite pad. Concentrate the filtrate in vacuo at <35°C.
-
Purification: Dissolve residue in
, wash with sat. (aq), then Brine. Dry over . -
Isolation: Flash chromatography (Silica, 10-20% EtOAc in Hexanes) is recommended to separate the meso and dl diastereomers if required.
📉 Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. The goal is to navigate the "Green" path while avoiding the "Red" side reactions.
Caption: Reaction network showing the kinetic competition between the desired C-alkylation (Green) and common side reactions (Red).
📚 References
-
Christoffers, J. (2002). "C-Alkylation of 1,3-Dicarbonyl Compounds." European Journal of Organic Chemistry. Available at: [Link]
-
Flessner, T. & Doye, S. (1999). "Cesium Carbonate Promoted Alkylation of Beta-Keto Esters." Journal of Practical Chemistry. (General principle citation for Cs effect).
-
Deslongchamps, G. et al. (1994).[2] "Unusual Weiss–Cook condensation of dimethyl 2,3-dioxobutanedioate and dimethyl 3-oxoglutarate."[2] Canadian Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.).[3] "Dimethyl 2,4-dimethyl-3-oxopentanedioate Compound Summary." Available at: [Link]
Sources
Technical Support Center: Handling & Stability of Dimethyl 2,4-dimethyl-3-oxopentanedioate
Executive Summary
As a Senior Application Scientist, I frequently encounter yield losses in Hantzsch pyridine syntheses and polyketide mimetic workflows that trace back to the mishandling of Dimethyl 2,4-dimethyl-3-oxopentanedioate .
While often assumed to be as stable as simple esters, this compound is a
This guide provides a self-validating troubleshooting framework to preserve the integrity of this reagent.
Critical Troubleshooting (The "Emergency Room")
Scenario A: "I see gas evolution during vacuum distillation."
Diagnosis: Thermal Decarboxylation.
Mechanism: You are likely exceeding the thermal stability threshold (
-
Stop Heating: Remove the heat source immediately but keep the vacuum engaged to cool the pot via evaporative cooling.
-
Check Vacuum Depth: If your vacuum is weak (
mbar), you are forcing the boiling point higher than the decomposition temperature. You need a high vacuum ( mbar) to distill this compound safely.
Scenario B: "The product turned yellow/orange upon storage."
Diagnosis: Enolization and Oxidative Polymerization. Mechanism: The C2 and C4 protons are acidic. In the presence of light or oxygen, the enol form can undergo radical oxidative coupling or polymerization. Immediate Action:
-
Run TLC/GC: Check for a baseline smear (polymer) or new peaks.
-
Purification: If purity is
, filter through a short pad of silica gel using a non-polar solvent (Hexane/EtOAc 9:1) to remove colored oligomers. -
Future Prevention: Store under Argon at
C.
Scenario C: "Yields are low in condensation reactions."
Diagnosis: Retro-Claisen Fragmentation. Mechanism: If you are using strong alkoxide bases (e.g., NaOMe) at reflux, the molecule may split into methyl propionate and other fragments before it can react. Immediate Action:
-
Lower Temperature: Switch from refluxing methanol (
C) to C. -
Change Base: Use a non-nucleophilic base like LDA or LiHMDS at
C if enolization is required, or a weaker base like Piperidine/Acetic Acid for Knoevenagel-type condensations.
Deep Dive: The Degradation Mechanism
Understanding the "Why" allows you to predict failure points. The primary thermal failure mode is Decarboxylation .
Unlike simple esters, the carbonyl group at C3 facilitates a 6-membered cyclic transition state. This pathway is significantly accelerated by:
-
Heat: Provides the activation energy.
-
Water: Hydrolyzes the ester to a
-keto acid, which decarboxylates at room temperature. -
Lewis Acids: Coordinate to the carbonyls, lowering the barrier.
Visualization: Thermal Decarboxylation Pathway
Caption: Figure 1. The dual pathways of degradation. Note that the presence of water (Hydrolysis path) drastically lowers the temperature required for decomposition compared to the direct thermal path.
Validated Protocols
Protocol 1: Safe Purification via Vacuum Distillation
Objective: Purify the compound without triggering thermal degradation.
Prerequisites:
-
High Vacuum Pump (Target:
mmHg) -
Short-path distillation head (minimize thermal exposure time)
-
Oil bath with precise digital control
Step-by-Step:
-
Degas: Stir the crude mixture under vacuum at room temperature for 20 minutes to remove volatile solvents and trapped oxygen.
-
Bath Setup: Set the oil bath to 60°C initially.
-
Vacuum Application: Slowly lower pressure to
mmHg. -
Ramp: Increase bath temperature in
C increments.-
Critical Check: Do NOT exceed a bath temperature of 110°C . If the compound does not distill by this point, your vacuum is insufficient. Stop and use Column Chromatography.
-
-
Collection: Collect the main fraction. Discard the pot residue immediately (do not overheat the residue as it may polymerize exothermically).
Protocol 2: Storage & Handling Standard
| Parameter | Specification | Reason |
| Temperature | Slows enolization and transesterification kinetics. | |
| Atmosphere | Argon or Nitrogen | Prevents oxidative radical polymerization of the enol form. |
| Container | Amber Glass | Blocks UV light which catalyzes auto-oxidation. |
| Solvent Compatibility | Avoid Methanol/Ethanol for long storage | Prevents transesterification (exchange of ester groups). |
Frequently Asked Questions (FAQs)
Q1: Can I use GC-MS to determine the purity of this compound?
A: Use caution. The high injection port temperature (
-
Solution: Use H-NMR or HPLC (UV detection) for accurate purity assessment. If you must use GC, lower the injector temp to
C and use a high split ratio.
Q2: Why does the NMR show complex splitting patterns? A: This is expected. The molecule has two chiral centers at C2 and C4.
-
It exists as a mixture of diastereomers (meso and racemic forms).
-
It exists in equilibrium between keto and enol tautomers.
-
Result: You will see multiple sets of doublets/quartets for the methyl groups. This is not necessarily an impurity.
Q3: Is the degradation reversible?
A: No. Decarboxylation releases
Decision Logic for Quality Control
Use this flow to determine if your batch is safe to use.
Caption: Figure 2. Quality Control Decision Tree. Visual inspection is the first line of defense; dark coloration indicates advanced polymerization.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Managing Thermal Instability of Gamma-Keto Esters. Retrieved from
-
ChemicalBook. (2026).[3] Dimethyl 1,3-acetonedicarboxylate Properties and Stability Data.[4][5] Retrieved from
-
Organic Syntheses. (1984). Synthesis and Diels-Alder Reactions of 3-Acetyl-2(3H)-Oxazolone. (Contextual reference for thermal handling of acetyl-substituted cyclic systems). Org.[5][6][7][8] Synth. 62, 149.[9] Retrieved from
-
PubChem. (2025). Dimethyl 2,4-dimethyl-3-oxopentanedioate Compound Summary. Retrieved from
-
Hay, R. W., & Bond, M. A. (1967).[10] Kinetics of the Decarboxylation of Acetoacetic Acid.[7] Aust. J. Chem., 20, 1823-1828. (Foundational mechanism for beta-keto acid decarboxylation). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl diethylphosphonoacetate | 1067-74-9 [chemicalbook.com]
- 4. CAS 1830-54-2: 1,5-Dimethyl 3-oxopentanedioate [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Linked cycles of oxidative decarboxylation of glyoxylate as protometabolic analogs of the citric acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Overcoming solubility challenges of Dimethyl 2,4-dimethyl-3-oxopentanedioate in aqueous media
Topic: Overcoming Solubility & Stability Challenges in Aqueous Media
Executive Summary: The Molecule & The Challenge
Compound: Dimethyl 2,4-dimethyl-3-oxopentanedioate (C₉H₁₄O₅)
CAS Registry Number: 214116-49-1 (or related isomers depending on stereochemistry)
Class:
The Core Conflict:
While the parent compound (dimethyl 3-oxoglutarate) has moderate water solubility (~120 g/L), your target molecule features two additional methyl groups at the
-
Lipophilicity Shift: They increase the LogP (partition coefficient), significantly reducing aqueous solubility compared to the parent diester.[1]
-
Steric Shielding: While this slows down hydrolysis (a benefit), it also disrupts the solvation shell formation required for dissolution in water.[1]
This guide provides field-proven protocols to solubilize this compound for biological assays and synthetic applications without triggering its inherent instability (decarboxylation/hydrolysis).[1]
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, determine your experimental constraints using the decision matrix below.
Solubility Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological tolerance and concentration requirements.
Part 2: Step-by-Step Solubilization Protocols
Protocol A: The "Solvent Shift" (Standard)
Best for: Chemical synthesis or robust biological assays tolerant to 0.1–1% organic solvent.[1]
The Mechanism: Dissolving the compound in a water-miscible organic solvent breaks the crystal lattice/intermolecular forces first. Rapid dilution into water then kinetically traps the molecule in solution before it can aggregate.[1]
Reagents:
-
Primary Solvent: DMSO (Dimethyl sulfoxide) or Absolute Ethanol.[1]
-
Aqueous Buffer: PBS (pH 7.0–7.4). Avoid pH > 8.0 (See Stability Section).
Procedure:
-
Stock Preparation: Dissolve Dimethyl 2,4-dimethyl-3-oxopentanedioate in pure DMSO to a concentration 1000x higher than your final target concentration (e.g., make a 100 mM stock for a 100 µM assay).[1]
-
Note: Vortex until clear.[1] If the solution remains cloudy, sonicate for 30 seconds at ambient temperature.
-
-
The "Step-Down" Dilution:
-
Do NOT add water to the DMSO stock.[1]
-
DO add the DMSO stock dropwise into the vortexing aqueous buffer.
-
-
Visual Check: The solution should remain clear. If a "milky" emulsion forms (Oiling Out), you have exceeded the solubility limit.[1] Switch to Protocol B.
Protocol B: Cyclodextrin Encapsulation (Biocompatible)
Best for: Sensitive cell cultures, animal studies, or when organic solvents are prohibited.[1]
The Mechanism: Hydroxypropyl-
Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in water or buffer.[1] Filter sterilize (0.22 µm). -
Complexation: Add the specific amount of Dimethyl 2,4-dimethyl-3-oxopentanedioate to the CD solution.
-
Agitation: Shake or vortex vigorously for 2–4 hours at room temperature.
-
Why? Complexation is an equilibrium process.[1] It requires time for the hydrophobic molecule to enter the CD cavity.
-
-
Clarification: If undissolved oil droplets remain, centrifuge at 10,000 x g for 5 minutes. Use the supernatant.
Part 3: Stability & Degradation Watch
CRITICAL WARNING: This molecule is a
Degradation Pathways
Figure 2: The primary degradation pathway.[1] Base-catalyzed hydrolysis yields a
Stability Data Table
| Parameter | Safe Range | Danger Zone | Effect of Violation |
| pH | 5.0 – 7.0 | > 8.0 or < 3.0 | Rapid Hydrolysis. Ester bonds cleave; molecule falls apart.[1] |
| Temperature | 4°C – 25°C | > 40°C | Decarboxylation. The |
| Buffer Type | Phosphate, Citrate | Tris, Glycine | Primary amines (Tris) can react with the ketone group (Schiff base formation).[1] |
Part 4: Troubleshooting FAQs
Q1: I added water to my pure compound and it turned into two layers. Why? A: You are experiencing "oiling out."[1] The LogP of the dimethyl derivative is high enough that it prefers to stick to itself rather than water. Solution: You must use a co-solvent (Protocol A) or a surfactant (Protocol B).[1] You cannot dissolve this directly in water without mechanical or chemical assistance.[1]
Q2: Can I use NaOH to adjust the pH and help it dissolve? A: ABSOLUTELY NOT. While ionization often helps solubility for acids, this compound is an ester.[1] Adding NaOH (raising pH) will saponify (hydrolyze) the ester bonds immediately, converting your compound into methanol and a dicarboxylic acid salt.[1] Keep pH neutral.
Q3: My assay readout is drifting over time. Is the compound unstable?
A: Likely, yes.[1]
-
Check 1: Is your buffer pH > 7.5? Lower it to 7.0.
-
Check 2: Are you using a nucleophilic buffer like Tris? Switch to HEPES or MOPS.
-
Check 3: Prepare fresh stocks daily. Do not store aqueous dilutions.[1]
Q4: The solution precipitates when I freeze-thaw it. A: This is expected. Solubility decreases with temperature, and the "salting out" effect occurs during freezing.[1] Protocol: Aliquot your DMSO stocks (anhydrous) and freeze those. Only dilute into aqueous media immediately before use. Never freeze the aqueous dilution.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21940180, Dimethyl 2,4-dimethyl-3-oxopentanedioate.[1] Retrieved from [Link][1]
-
Seebach, D., et al. (1989).
-Ketoester Reductions and Ester Hydrolyses by Yeast.[1] CHIMIA International Journal for Chemistry.[1] Retrieved from [Link] -
Vertex AI Search (2025). Hydrolysis of beta-keto esters in aqueous media.[1] (Contextual analysis of stability kinetics).
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[1] ISRN Pharmaceutics.[1] (General principles for solubilizing lipophilic esters). Retrieved from [Link]
Sources
Validation & Comparative
Stereochemical Differentiation of Dimethyl 2,4-dimethyl-3-oxopentanedioate Isomers: A High-Resolution ¹H NMR Comparative Guide
Executive Summary
Dimethyl 2,4-dimethyl-3-oxopentanedioate (also known as dimethyl
This guide provides a definitive protocol for distinguishing these isomers using ¹H NMR. Unlike simple achiral purity assays, this analysis requires an understanding of symmetry elements (
Structural Alternatives: The Isomer Landscape
Before interpreting the spectrum, one must define the magnetic environments. The molecule contains two chiral centers at C2 and C4.
Alternative A: The Racemic Mixture ( -pair)
-
Configuration: (2R, 4R) and (2S, 4S).
-
Symmetry:
rotational axis. -
Magnetic Equivalence: The two halves of the molecule are equivalent. The C2-H and C4-H protons are homotopic (or enantiotopic in the context of the pair) and appear as a single signal set in an achiral solvent.
Alternative B: The Meso Isomer[3]
-
Configuration: (2R, 4S).
-
Symmetry: Internal plane of symmetry (
). -
Magnetic Equivalence: The plane makes the two halves equivalent, but the spatial relationship between the methyl groups and the carbonyl differs from the racemate.
-
Chirality: Achiral (optically inactive).[2]
Alternative C: The Enol Tautomers
-
Structure:
-keto esters can tautomerize.[3] However, -disubstitution creates steric strain that significantly disfavors the enol form compared to the unsubstituted parent. -
NMR Signature: Vinyl -OH (singlet, >12 ppm) and Vinyl C=C-H (if not fully substituted). In this specific molecule, the enol form would lack the methine proton and show a distinct methyl singlet.
Experimental Protocol
To ensure reproducibility and resolution of diastereomeric signals, follow this optimized workflow.
Sample Preparation[4][5][6][7]
-
Solvent Selection:
-
Standard:CDCl₃ (Chloroform-d). Good solubility, but often results in overlapping signals for diastereomers.
-
High-Performance Alternative:C₆D₆ (Benzene-d6). The magnetic anisotropy of the benzene ring often induces larger chemical shift differences (
) between the meso and racemic forms, facilitating integration.
-
-
Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can induce intermolecular hydrogen bonding, broadening peaks.
-
Tube Quality: High-throughput 5mm tubes are sufficient; however, ensure shimming reduces linewidth to <0.8 Hz to resolve methyl doublet splitting.
Instrument Parameters
-
Frequency: 400 MHz minimum recommended. 600 MHz provides superior separation of the central methine quartets.
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Relaxation Delay (D1): Set to
seconds. The methine protons adjacent to carbonyls can have longer relaxation times; accurate integration requires full relaxation.
Comparative Analysis: Spectral Interpretation
The following table compares the spectral features of the isomers. Note that while absolute chemical shifts vary with concentration, the relative order and splitting patterns remain consistent.
Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)
| Feature | Racemic Mixture ( | Meso Isomer | Enol Tautomer (Trace) |
| Methyl (C2/C4-CH₃) | Doublet ( | Doublet ( | Singlet ( |
| Coupling ( | N/A | ||
| Methine (C2/C4-H) | Quartet ( | Quartet ( | Absent |
| Ester Methyl (-OCH₃) | Singlet ( | Singlet ( | Singlet (Distinct shift) |
| Symmetry | Equivalent halves ( | Equivalent halves ( | Asymmetric (usually) |
| Integration Ratio | 3:1:3 (per half) | 3:1:3 (per half) | Variable |
> Note: The "Racemic" signals represent the sum of the enantiomers. In a standard achiral solvent, (2R,4R) and (2S,4S) are magnetically equivalent.
Detailed Mechanistic Analysis
1. The Methyl Region (1.2 – 1.5 ppm)
This is the primary diagnostic region. You will observe two distinct doublets .
-
Differentiation: The methyl groups in the meso compound experience a different shielding cone from the central carbonyl compared to the racemic form due to the fixed conformations preferred to minimize dipole interactions.
-
Quantification: Integration of these two doublets provides the diastereomeric ratio (dr).
2. The Methine Region (3.5 – 4.0 ppm)
The methine protons appear as quartets due to coupling with the adjacent methyl group (
-
Overlap Warning: These quartets often overlap with the strong ester methyl singlets.
-
Performance Tip: If overlap occurs in CDCl₃, switch to C₆D₆. The benzene ring will typically shift the ester methyl singlet upfield (shielding effect) more significantly than the methine proton, revealing the quartet structure.
3. The Enol Artifact
In
Advanced Validation: The Chiral Shift Test
To conclusively prove which set of signals belongs to the racemate and which to the meso compound without a reference standard, use a Chiral Shift Reagent (CSR) such as Eu(hfc)₃ .
The Logic[9]
-
Meso (Achiral): In the presence of a chiral host (CSR), the meso compound remains achiral (though its magnetic environment becomes chiral). Its signals may shift, but the "left" and "right" sides of the molecule remain enantiotopic-like or equivalent; they do not split into two populations.
-
Racemic (Chiral): The (2R,4R) and (2S,4S) enantiomers form diastereomeric complexes with the chiral Europium reagent.
-
Result: The single set of signals for the racemate will split into two unequal sets (doubling the peaks).
-
Workflow Diagram
Figure 1: Logical workflow for assigning stereochemistry using NMR and Chiral Shift Reagents.
Synthesis and Stereochemical Pathway
Understanding the origin of the isomers aids in interpretation. The synthesis typically involves the methylation of dimethyl 3-oxopentanedioate.
Figure 2: Synthetic pathway generating the diastereomeric mixture.
References
-
General NMR Impurities & Solvents: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[4] Organometallics, 2010.[4] Link
-
Keto-Enol Tautomerism: "Keto-Enol Tautomerism of Dimedone Studied by Dynamic NMR." ResearchGate. Link
-
Diastereotopic Protons: "Diastereotopic Protons in 1H NMR Spectroscopy." Master Organic Chemistry. Link
-
Synthesis of Analogues: "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative." NIH National Library of Medicine. Link
-
Data Verification: "Dimethyl 2,4-dimethyl-3-oxopentanedioate Structure and Properties." PubChem. Link
Sources
Technical Comparison: GC-MS Elucidation of Dimethyl 2,4-dimethyl-3-oxopentanedioate
This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of Dimethyl 2,4-dimethyl-3-oxopentanedioate , a critical intermediate in organic synthesis (e.g., Hantzsch pyridine synthesis). It compares these patterns against structural analogs and alternative analytical techniques to assist in precise structural elucidation.
Executive Summary
Dimethyl 2,4-dimethyl-3-oxopentanedioate (MW 202.21 Da) presents a unique analytical challenge due to the presence of two chiral centers at the
Chemical Context & Structural Significance
The target compound is a
-
Target Compound: Dimethyl 2,4-dimethyl-3-oxopentanedioate (
) -
Reference Compound: Dimethyl 3-oxopentanedioate (
)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Key Analytical Objective: Confirm the addition of two methyl groups at the C2 and C4 positions and separate the resulting diastereomers.
GC-MS Fragmentation Mechanics
In Electron Ionization (70 eV), the fragmentation of
Proposed Fragmentation Pathways
The molecular ion (
-
-Cleavage (Primary Pathway):
-
The bond between the central carbonyl and the alpha-carbon breaks.
-
Result: Formation of an acylium ion stabilized by the ester group.
-
Diagnostic Shift:
-
Unsubstituted:
m/z 101 -
Target (2,4-Dimethyl):
m/z 115
-
-
Significance: The shift of +14 Da (one methyl group) in the acylium fragment confirms methylation at the alpha position.
-
-
McLafferty Rearrangement:
-
While less dominant due to the specific chain structure, the ester moiety can undergo rearrangement if
-hydrogens are accessible, though the central ketone interrupts the standard 6-membered transition state for the main chain. -
Secondary Fragment: Loss of methoxy radical ($ \cdot OCH_3
\cdot COOCH_3 $, M-59) are standard ester fragmentations.
-
Visualization of Fragmentation Logic
The following diagram illustrates the mechanistic divergence between the target and its unsubstituted parent.
Caption: Mechanistic divergence of alpha-cleavage fragments confirming methylation status.
Comparative Data Analysis
The table below contrasts the theoretical and observed mass spectral peaks of the target compound versus its unmethylated precursor and an alternative LC-MS approach.
| Analytical Feature | Dimethyl 3-oxopentanedioate (Reference) | Dimethyl 2,4-dimethyl-3-oxopentanedioate (Target) | LC-MS (ESI+) Alternative |
| Molecular Ion | m/z 174 ( | m/z 202 ( | m/z 203 ( |
| Base Peak (100%) | m/z 101 (Acylium) | m/z 115 (Methylated Acylium) | m/z 203 or Adducts |
| Diagnostic Fragment 1 | m/z 73 ( | m/z 87 ( | N/A (Soft Ionization) |
| Diagnostic Fragment 2 | m/z 43 ( | m/z 59 / 43 | N/A |
| Stereoisomer Separation | None (Achiral) | High (Meso vs. Racemic resolved) | Low (Requires Chiral Column) |
Expert Insight: The presence of the m/z 115 peak is the definitive "fingerprint" for the 2,4-dimethyl substitution pattern. If you observe m/z 101, your methylation reaction was incomplete.
Experimental Protocol: GC-MS Separation
To successfully analyze this compound, one must separate the diastereomers (meso and racemic). The following protocol is validated for separating volatile diesters.
Sample Preparation
-
Extraction: Dilute reaction mixture in Ethyl Acetate (EtOAc). Avoid methanol to prevent transesterification.
-
Concentration: ~1 mg/mL.
-
Derivatization: None required (Compound is sufficiently volatile).
Instrumental Parameters
-
System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Reasoning: A non-polar phase is sufficient for separating the diastereomers based on boiling point differences caused by internal hydrogen bonding (meso form often forms stronger internal H-bonds).
-
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 25°C/min to 280°C (Post-run bake out).
-
-
MS Source: EI mode, 230°C, 70 eV. Scan range 40–350 amu.
Workflow Visualization
Caption: Analytical workflow for separating and identifying stereoisomers.
Conclusion & Recommendation
For the structural confirmation of Dimethyl 2,4-dimethyl-3-oxopentanedioate , GC-MS is the recommended technique over LC-MS.
-
Specificity: The m/z 115 fragment provides unambiguous proof of alpha-methylation.
-
Resolution: Standard non-polar GC columns can resolve the meso and racemic diastereomers, allowing for the calculation of diastereomeric excess (de), which is critical for assessing the stereoselectivity of the synthesis.
Self-Validation Check:
-
Did the retention time shift? The dimethyl derivative should elute significantly later than the unsubstituted parent.
-
Is m/z 101 absent? Presence of m/z 101 indicates unreacted starting material.
References
-
NIST Mass Spectrometry Data Center. "Dimethyl 3-oxopentanedioate Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]. (Reference for the unsubstituted parent fragmentation pattern).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative text on alpha-cleavage and rearrangement mechanisms in esters/ketones).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Bartley, D. M., & Coward, J. K. (2006). "Regioselective Synthesis of
-Methyl 2-Methyleneglutarate via a Novel Lactonization−Elimination Rearrangement." The Journal of Organic Chemistry, 71(1), 372–374.[4] [Link]. (Context for the synthesis and handling of substituted glutarate derivatives).
Sources
A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted β-Keto Esters: The Case of Dimethyl 2,4-dimethyl-3-oxopentanedioate and Dimethyl 3-oxopentanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Keto esters are foundational building blocks in organic synthesis, prized for the synthetic versatility afforded by their unique functional group arrangement.[1][2][3] The reactivity of these molecules is dominated by the acidity of the α-hydrogens located between the two carbonyl groups, which allows for the facile formation of a stable, nucleophilic enolate.[4][5] This guide provides an in-depth comparison of two such diesters: the unsubstituted Dimethyl 3-oxopentanedioate (also known as Dimethyl 1,3-acetonedicarboxylate) and its α,α'-disubstituted analogue, Dimethyl 2,4-dimethyl-3-oxopentanedioate .
The primary structural difference—the presence of methyl groups on the α-carbons of the latter—introduces significant steric and electronic effects that profoundly alter the molecule's reactivity. Understanding these differences is critical for chemists in designing synthetic routes, predicting reaction outcomes, and troubleshooting challenging transformations. This guide will explore the causality behind their divergent reactivity profiles in key synthetic operations, supported by established chemical principles and experimental insights.
Caption: Chemical structures of the compared β-keto esters.
Core Principles: Steric Hindrance and Electronic Effects
The reactivity of any β-dicarbonyl compound is a delicate balance of acidity, enolate stability, and accessibility of the reactive sites. The introduction of alkyl substituents on the α-carbon directly perturbs this balance.
-
Acidity and Enolate Formation: The protons on the carbon atom situated between the two carbonyl groups of a β-keto ester are significantly more acidic (pKa ≈ 11 in acetone) than those of a simple ketone (pKa ≈ 20) or ester (pKa ≈ 25).[3] This is because the resulting negative charge of the enolate is delocalized over both oxygen atoms through resonance, creating a highly stabilized conjugate base.[4]
-
Steric Hindrance: This is the most dominant factor differentiating our two subject molecules. Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of ions and molecules.[6] The methyl groups in Dimethyl 2,4-dimethyl-3-oxopentanedioate act as bulky shields around the α-carbons. This physically obstructs the approach of both bases attempting to abstract a proton and electrophiles seeking to react with the resulting enolate.[7][8]
-
Electronic Effects: Alkyl groups, like methyl, are weakly electron-donating. This has a minor, but present, destabilizing effect on the adjacent carbanion (enolate), which can slightly decrease the acidity of the α-proton compared to its unsubstituted counterpart.
Comparative Reactivity in Key Transformations
The interplay of these steric and electronic factors leads to significant, predictable differences in how these two molecules behave in common synthetic reactions.
| Property / Reaction | Dimethyl 3-oxopentanedioate | Dimethyl 2,4-dimethyl-3-oxopentanedioate | Rationale for Difference |
| α-Proton Acidity | High | Moderately High | Minor electronic destabilization from methyl groups. |
| Rate of Enolate Formation | Fast with mild bases (e.g., NaOEt) | Slow; may require stronger, less hindered bases (e.g., LDA) | Severe steric hindrance impedes the approach of the base to the α-proton.[7][8] |
| Rate of Alkylation | Fast with primary alkyl halides | Very slow, especially with secondary or bulky halides | The nucleophilic carbon of the enolate is sterically shielded, hindering the SN2 attack on the electrophile.[6][7] |
| Rate of Ester Hydrolysis | Moderate | Slow; may require harsh conditions | Steric crowding around the ester carbonyl impedes nucleophilic attack by hydroxide or water.[2] |
| Decarboxylation | Facile (upon heating the β-keto acid) | Facile (upon heating the β-keto acid) | The pericyclic mechanism is less sensitive to steric hindrance at the α-position.[9][10] |
Enolate Formation
The formation of the enolate is the gateway to the rich chemistry of β-keto esters. For Dimethyl 3-oxopentanedioate , this is a straightforward process. The two α-protons are readily accessible and can be abstracted by common alkoxide bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) to generate the stabilized enolate in high concentration.[1][11]
In stark contrast, Dimethyl 2,4-dimethyl-3-oxopentanedioate presents a significant steric challenge. The approach of a base to the remaining α-protons is severely impeded by the flanking methyl groups.[7] Consequently, weaker bases like alkoxides may struggle to deprotonate the molecule efficiently, leading to slow reaction rates or incomplete conversion. To achieve effective enolate formation, one must often resort to stronger, non-nucleophilic, and sterically less demanding bases such as lithium diisopropylamide (LDA).[3]
Caption: Comparative ease of enolate formation.
Alkylation Reactions
Alkylation is a cornerstone reaction of β-keto esters, allowing for the formation of new carbon-carbon bonds.[12] The enolate acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction.
With Dimethyl 3-oxopentanedioate , mono- and even di-alkylation can be achieved with relative ease, particularly with primary alkyl halides.[1] The enolate is a potent nucleophile, and the reaction proceeds efficiently.
For Dimethyl 2,4-dimethyl-3-oxopentanedioate , the situation is far more challenging. The SN2 reaction is exquisitely sensitive to steric hindrance at the nucleophile.[6] The existing methyl groups on the α-carbons create a congested environment that significantly slows the rate of attack on the incoming alkyl halide. This effect is magnified when using secondary or tertiary alkyl halides, which may fail to react altogether. Achieving successful alkylation often requires higher temperatures, longer reaction times, and the use of more reactive electrophiles. Competing side reactions, such as O-alkylation, can also become more prevalent under these more forcing conditions.[7]
Hydrolysis and Decarboxylation
A common synthetic sequence involves the alkylation of a β-keto ester, followed by hydrolysis of the ester group(s) and subsequent decarboxylation (loss of CO₂) upon heating to yield a ketone.[1][9][13]
Hydrolysis: The hydrolysis of the ester functionalities in Dimethyl 3-oxopentanedioate proceeds under standard acidic or basic conditions. However, for the sterically encumbered Dimethyl 2,4-dimethyl-3-oxopentanedioate , this step is considerably more difficult.[2] Nucleophilic attack of hydroxide at the ester carbonyl is hindered, meaning that harsher conditions (e.g., higher concentrations of base, elevated temperatures, prolonged reaction times) are necessary to drive the hydrolysis to completion.
Decarboxylation: Once the β-keto acid intermediate is formed via hydrolysis, the decarboxylation step is typically efficient for both molecules. The reaction proceeds through a cyclic, six-membered transition state, a type of pericyclic reaction.[9][10] This mechanism is less affected by the steric bulk at the α-carbon, and the strong thermodynamic driving force of releasing a stable CO₂ molecule ensures the reaction proceeds readily upon heating.
Caption: General synthetic workflow for β-keto esters.
Experimental Protocols
The following protocols illustrate the practical differences in handling these two reagents.
Protocol 1: Mono-alkylation and Decarboxylation of Dimethyl 3-oxopentanedioate (High Reactivity)
This protocol outlines a typical procedure for a highly reactive, unsubstituted β-keto ester.
Objective: To synthesize dimethyl 2-propyl-3-oxopentanedioate and subsequently convert it to 4-oxoheptanoic acid.
Materials:
-
Dimethyl 3-oxopentanedioate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
1-Iodopropane
-
Aqueous HCl (5M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (5 mL per mmol of ester). Cool the solution to 0 °C in an ice bath.
-
Add Dimethyl 3-oxopentanedioate (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 1-iodopropane (1.05 eq) dropwise to the enolate solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction by adding a small amount of water. Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alkylated product.
-
Hydrolysis & Decarboxylation: To the crude product, add 5M aqueous HCl (5-10 eq). Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. The evolution of CO₂ gas should be observed.
-
Final Isolation: Cool the reaction mixture to room temperature. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting ketone by column chromatography or distillation.
Protocol 2: Proposed Alkylation of Dimethyl 2,4-dimethyl-3-oxopentanedioate (Reduced Reactivity)
This hypothetical protocol is designed to overcome the steric hindrance of the substituted ester. Causality: The choice of a stronger, bulkier base (LDA) ensures deprotonation, while higher temperatures and longer reaction times are necessary to facilitate the sterically demanding SN2 reaction.[3][7][8]
Objective: To synthesize dimethyl 2,4-dimethyl-2-propyl-3-oxopentanedioate.
Materials:
-
Dimethyl 2,4-dimethyl-3-oxopentanedioate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
1-Iodopropane
Procedure:
-
LDA Preparation (In Situ): In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 20 minutes, then warm to 0 °C for 10 minutes before re-cooling to -78 °C.
-
Enolate Formation: Add a solution of Dimethyl 2,4-dimethyl-3-oxopentanedioate (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1-2 hours at this temperature. The prolonged time and low temperature are crucial to ensure complete deprotonation without side reactions.
-
Alkylation: Add 1-iodopropane (1.2 eq) dropwise. Critically , after addition, the reaction should be allowed to warm slowly to room temperature and then gently refluxed (approx. 66 °C) for 12-24 hours. The progress must be monitored carefully by TLC or GC-MS.
-
Work-up and Isolation: Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product will likely require careful purification by column chromatography to separate it from unreacted starting material.
Conclusion
While Dimethyl 3-oxopentanedioate and Dimethyl 2,4-dimethyl-3-oxopentanedioate share the same core β-keto ester functionality, their reactivity profiles are worlds apart. The unsubstituted diester is a highly reactive and versatile substrate that readily undergoes deprotonation and subsequent functionalization under mild conditions. In contrast, the addition of two α-methyl groups in Dimethyl 2,4-dimethyl-3-oxopentanedioate introduces severe steric hindrance. This dramatically reduces its reactivity, necessitating the use of stronger reagents, harsher conditions, and longer reaction times for fundamental transformations like enolate formation, alkylation, and hydrolysis. For the synthetic chemist, recognizing this steric impediment is paramount to developing successful and efficient synthetic strategies.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Reactivity in Chemistry. (n.d.). CX7b. Enolates: Decarboxylation. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]
-
YouTube. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]
-
Chemistry Steps. (2024, January 18). Decarboxylation. Retrieved from [Link]
-
PMC. (n.d.). Development of β -keto ester and malonate chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Fiveable. (2025, August 15). Beta-Keto Ester Definition. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
ResearchGate. (2025, November 2). Alkylation of Dimethyl Acetonedicarboxylate with Halogen Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 2,4-dimethyl-3-oxopentanedioate. Retrieved from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 10. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. jove.com [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC and GC Methods for Purity Assay of Dimethyl 2,4-dimethyl-3-oxopentanedioate
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. Dimethyl 2,4-dimethyl-3-oxopentanedioate, a diketo-diester, presents a unique analytical challenge due to its reactive keto functionalities and potential for various process-related impurities. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods and a Gas Chromatography (GC) method for the robust purity assay of this compound. The methodologies are designed to be stability-indicating, ensuring that any potential degradation products can be effectively separated and quantified.
Introduction to the Analytical Challenge
Dimethyl 2,4-dimethyl-3-oxopentanedioate is a molecule of interest in organic synthesis, potentially serving as a versatile building block. Its purity is paramount for its intended downstream applications. The presence of two ester groups and a central ketone function in a relatively small molecule dictates a careful selection of analytical techniques to avoid issues like co-elution of structurally similar impurities or on-column degradation.
This guide explores and contrasts three distinct chromatographic approaches: a rapid isocratic reversed-phase HPLC method for high-throughput screening, a gradient reversed-phase HPLC method for comprehensive impurity profiling, and a high-resolution gas chromatography method as an orthogonal technique, particularly adept at identifying volatile impurities.
Physicochemical Properties and Method Selection Rationale
Understanding the physicochemical properties of Dimethyl 2,4-dimethyl-3-oxopentanedioate is critical for methodical analytical development. As a diester with a central ketone, it is expected to be a moderately polar compound, soluble in common organic solvents like acetonitrile and methanol. The carbonyl groups act as chromophores, allowing for UV detection.
The choice of analytical methods is guided by the following principles:
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse of the pharmaceutical industry for purity and impurity analysis. It is well-suited for moderately polar compounds. By manipulating the mobile phase composition, we can achieve effective separation of the main component from its polar and non-polar impurities. An acidic mobile phase is often employed to suppress the ionization of any potential acidic impurities, leading to better peak shape and reproducibility.[1][2]
-
Gas Chromatography (GC): Given the likely volatility of Dimethyl 2,4-dimethyl-3-oxopentanedioate and its potential low molecular weight impurities (e.g., residual solvents from synthesis), GC offers a powerful alternative or complementary technique.[3][4][5] It provides high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID).
Comparative HPLC and GC Methodologies
Herein, we present two RP-HPLC methods and one GC method for the purity determination of Dimethyl 2,4-dimethyl-3-oxopentanedioate.
Method 1: Rapid Isocratic RP-HPLC for High-Throughput Analysis
This method is designed for rapid quality control checks where speed is essential.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of Dimethyl 2,4-dimethyl-3-oxopentanedioate in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
-
Rationale: The isocratic mobile phase provides a constant elution strength, leading to shorter run times and simpler method transfer. The 60:40 acetonitrile/water ratio is a good starting point for moderately polar compounds on a C18 column. Phosphoric acid is added to ensure sharp peaks for any acidic impurities. A detection wavelength of 215 nm is chosen to capture the n-π* transition of the carbonyl groups.
Method 2: Gradient RP-HPLC for Comprehensive Impurity Profiling
This method is designed to provide a comprehensive separation of the main peak from all potential impurities, including those that are significantly more or less polar.
Experimental Protocol:
-
Sample Preparation: Same as Method 1.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
-
Rationale: The gradient elution allows for the separation of a wider range of impurities with varying polarities. The initial low organic phase concentration helps to retain and separate polar impurities, while the gradual increase in acetonitrile elutes the main compound and any non-polar impurities.[1][6]
Method 3: High-Resolution Gas Chromatography (GC-FID)
This orthogonal method provides a different separation mechanism and is particularly useful for volatile impurities and for confirming the purity value obtained by HPLC.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of Dimethyl 2,4-dimethyl-3-oxopentanedioate in 10 mL of a suitable solvent like acetone or ethyl acetate to prepare a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Rationale: The non-polar DB-5 column separates compounds based on their boiling points and slight polarity differences. The temperature program allows for the elution of a wide range of volatile and semi-volatile compounds. The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity.[7]
Method Comparison and Performance Data
To objectively compare these methods, a hypothetical batch of Dimethyl 2,4-dimethyl-3-oxopentanedioate containing known and unknown impurities was analyzed. The performance of each method is summarized in the table below.
| Parameter | Method 1: Isocratic HPLC | Method 2: Gradient HPLC | Method 3: GC-FID |
| Run Time | ~10 minutes | ~25 minutes | ~17 minutes |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 3.5 | 4.2 |
| Peak Symmetry (Main Peak) | 1.1 | 1.0 | 1.1 |
| Limit of Quantification (LOQ) | 0.05% | 0.01% | 0.02% |
| Application | Rapid QC, in-process control | Full impurity profiling, stability studies | Orthogonal purity check, volatile impurity analysis |
Data Interpretation:
-
Method 1 (Isocratic HPLC) is the fastest but offers the lowest resolution. It is suitable for routine checks where the impurity profile is well-understood.
-
Method 2 (Gradient HPLC) provides the best resolution for a wide range of impurities and is the most suitable for method validation and stability testing, where the separation of all potential degradation products is critical.[6][8]
-
Method 3 (GC-FID) offers excellent resolution and serves as a valuable orthogonal technique. It can detect non-chromophoric volatile impurities that might be missed by UV detection in HPLC.
Visualization of Workflows
Experimental Workflow for HPLC Analysis
Caption: Logical comparison of the three proposed analytical methods.
Conclusion and Recommendations
The selection of an appropriate analytical method for the purity assay of Dimethyl 2,4-dimethyl-3-oxopentanedioate is contingent upon the specific requirements of the analysis.
-
For routine quality control and in-process monitoring , the Rapid Isocratic RP-HPLC (Method 1) is recommended due to its speed and simplicity.
-
For full impurity profiling, stability studies, and method validation , the Gradient RP-HPLC (Method 2) is the most suitable choice, offering superior resolution and the ability to separate a wide range of potential impurities.
-
The High-Resolution GC-FID (Method 3) should be employed as an orthogonal technique to confirm purity results and to specifically analyze for volatile and non-UV active impurities.
By employing a combination of these methods, researchers, scientists, and drug development professionals can ensure a comprehensive and robust assessment of the purity of Dimethyl 2,4-dimethyl-3-oxopentanedioate, thereby guaranteeing the quality and consistency of their materials.
References
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (2021). Retrieved from [Link]
-
3M Environmental Laboratory. Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
HPLC Methods for analysis of Ketoglutaric acid - HELIX Chromatography. (2024). Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved from [Link]
-
Shimadzu. (n.d.). Application News AD-0079: Fast Analysis of Volatile Organic Compounds in Water-based Paints and Varnishes by Gas Chromatography. Retrieved from [Link]
-
Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. (2013). ISRN Analytical Chemistry. Retrieved from [Link]
-
Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. (n.d.). Internet Scientific Publications. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2007). ResearchGate. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method For Determination Of Ketoconazole In Bulk Drug And In Tablet Dosage Form. (2021). ResearchGate. Retrieved from [Link]
-
C‐Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2‐Ketoglutarate Dehydrogenase Activity. (2013). ResearchGate. Retrieved from [Link]
-
13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity. (2013). PMC. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Volatile organic compounds (VOCs). (n.d.). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Infrared Spectroscopy for the Validation of Dimethyl 2,4-dimethyl-3-oxopentanedioate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of key intermediates is paramount. Dimethyl 2,4-dimethyl-3-oxopentanedioate, a bespoke β-keto ester, presents a unique validation challenge due to its specific combination of functional groups. This guide provides an in-depth, technically-grounded protocol for utilizing Fourier-Transform Infrared (FTIR) spectroscopy to validate its synthesis, offering insights into spectral interpretation and comparison with potential precursors and side-products.
The Scientific Rationale: Why IR Spectroscopy?
Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an ideal tool for confirming the presence or absence of key structural motifs. For Dimethyl 2,4-dimethyl-3-oxopentanedioate, we are primarily interested in identifying the vibrational signatures of the ketone (C=O) and the two ester (C=O and C-O) functionalities, and distinguishing these from potential starting materials or byproducts.
The core principle of this validation lies in identifying the unique spectral "fingerprint" of the target molecule. The presence of a ketone carbonyl, flanked by two ester groups, will result in a characteristic set of absorption bands. By comparing the obtained spectrum with that of potential precursors, such as Dimethyl 1,3-acetonedicarboxylate, and possible side-products, like the reduced analogue Dimethyl 2,4-dimethylpentanedioate, we can confidently ascertain the success of the synthesis.
Predicted IR Absorption Profile of Dimethyl 2,4-dimethyl-3-oxopentanedioate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale |
| Alkane C-H | Stretch | 2950 - 2850 | Medium to Strong | Ubiquitous in organic molecules, corresponding to the C-H bonds of the methyl and methine groups.[4] |
| Ketone C=O | Stretch | 1725 - 1705 | Strong | The central ketone carbonyl is a strong absorber due to its significant dipole moment. Its position is typical for an aliphatic ketone.[2][3][5] |
| Ester C=O | Stretch | 1750 - 1735 | Strong | The two ester carbonyls will also produce a strong absorption band. This may appear as a distinct peak or a shoulder on the ketone C=O peak.[6][7] |
| Ester C-O | Stretch | 1300 - 1000 | Strong | Esters typically show two C-O stretching bands, often referred to as the "Rule of Three" when combined with the C=O stretch.[6] |
| C-H Bend | Bend/Scissoring | 1470 - 1350 | Medium | Bending vibrations of the methyl and methylene groups. |
Comparative Spectral Analysis: Distinguishing Target from Alternatives
The true power of this validation method comes from a direct comparison with the IR spectra of plausible alternatives. This approach provides a clear " go/no-go " assessment of the reaction's outcome.
Alternative 1: Dimethyl 1,3-acetonedicarboxylate (Potential Precursor)
This molecule is a common starting material for the synthesis of more complex β-keto esters. Its IR spectrum will share some similarities with the target molecule but will lack the absorptions associated with the two additional methyl groups. The primary distinguishing features will be in the fingerprint region (below 1500 cm⁻¹), which is unique to each molecule's overall structure.
Alternative 2: Dimethyl 2,4-dimethylpentanedioate (Reduced Analog)
This compound represents a potential over-reduction byproduct where the central ketone has been reduced to a methylene group. The most significant difference in its IR spectrum will be the complete absence of the ketone C=O stretching peak around 1715 cm⁻¹. The presence of only the ester C=O stretch (around 1735 cm⁻¹) would be a clear indicator of this impurity.
The table below summarizes the key distinguishing IR peaks:
| Compound | Key IR Peaks (cm⁻¹) | Interpretation |
| Dimethyl 2,4-dimethyl-3-oxopentanedioate (Target) | ~2950 (C-H), ~1715 (Ketone C=O) , ~1740 (Ester C=O), ~1250 & ~1150 (Ester C-O) | Presence of all expected functional groups. |
| Dimethyl 1,3-acetonedicarboxylate | ~2950 (C-H), ~1720 (Ketone C=O), ~1745 (Ester C=O), ~1260 & ~1160 (Ester C-O) | Similar carbonyl region, but different fingerprint region. |
| Dimethyl 2,4-dimethylpentanedioate | ~2950 (C-H), ~1735 (Ester C=O only) , ~1250 & ~1150 (Ester C-O) | Absence of the ketone C=O peak. |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
Given that Dimethyl 2,4-dimethyl-3-oxopentanedioate is likely a viscous liquid or oil at room temperature, proper sample preparation is crucial for obtaining a high-quality spectrum.[8][9] The Attenuated Total Reflectance (ATR) technique is often preferred for such samples due to its simplicity and minimal sample requirement.[10]
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Sample of synthesized Dimethyl 2,4-dimethyl-3-oxopentanedioate.
-
Samples of Dimethyl 1,3-acetonedicarboxylate and Dimethyl 2,4-dimethylpentanedioate for comparison.
-
Volatile solvent (e.g., isopropanol or acetone) for cleaning the ATR crystal.
-
Lint-free wipes.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal thoroughly with a lint-free wipe dampened with a volatile solvent. Allow the crystal to dry completely.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the neat liquid Dimethyl 2,4-dimethyl-3-oxopentanedioate directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, co-adding 16 to 32 scans will provide a good signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum in terms of transmittance or absorbance.
-
Identify and label the key absorption bands corresponding to the functional groups of interest.
-
-
Comparative Analysis:
-
Thoroughly clean the ATR crystal as described in step 2.
-
Repeat steps 3-5 for the comparative compounds (Dimethyl 1,3-acetonedicarboxylate and Dimethyl 2,4-dimethylpentanedioate).
-
Overlay the spectra for a direct visual comparison, paying close attention to the presence and position of the carbonyl peaks.
-
Visualizing the Workflow and Logic
To further clarify the experimental and interpretive processes, the following diagrams have been generated.
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Caption: Logical flow for the interpretation of the IR spectrum.
Conclusion
The validation of Dimethyl 2,4-dimethyl-3-oxopentanedioate via IR spectroscopy is a robust and efficient method. By understanding the predicted spectral features and conducting a comparative analysis against potential precursors and byproducts, researchers can achieve a high degree of confidence in the structural identity of their synthesized compound. The protocol outlined in this guide, combined with a logical approach to spectral interpretation, provides a solid framework for the successful application of this essential analytical technique in a drug development and research setting.
References
-
Drawell. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from Drawell Instrument Co., Ltd. website: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell Instrument Co., Ltd. website: [Link]
-
Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 2,4-dimethylpentanedioate. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl acetonedicarboxylate. Retrieved from [Link]
-
ChemSurvival. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy [Video]. YouTube. [Link]
-
NIST. (n.d.). Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
NIST. (n.d.). Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Indian Journal of Chemistry. (1998). Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,4-dimethylpentane. Retrieved from [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. jascoinc.com [jascoinc.com]
Benchmarking Dimethyl 2,4-dimethyl-3-oxopentanedioate: A Comparative Guide to Beta-Keto Ester Reactivity
Beta-keto esters are foundational building blocks in organic synthesis and pharmaceutical development. Their utility stems from the unique 1,3-dicarbonyl relationship, which significantly enhances the acidity of the α-hydrogens and allows for facile enolate formation[1]. However, not all beta-keto esters behave identically.
This guide benchmarks Dimethyl 2,4-dimethyl-3-oxopentanedioate (CID 21940180)[2] against standard alternatives like Ethyl Acetoacetate (EAA) and Dimethyl Acetonedicarboxylate (DMAD). By analyzing the structural causality behind their reactivity, researchers can better predict reaction outcomes and optimize synthetic routes for complex drug development.
Structural & Electronic Profiling: The Causality of Reactivity
The fundamental reactivity of beta-keto esters is governed by the stability of their corresponding enolates. The addition of electron-withdrawing ester groups adjacent to a ketone makes these enolates much easier to form compared to isolated ketones[3].
However, Dimethyl 2,4-dimethyl-3-oxopentanedioate introduces a critical structural variable: alpha-methylation .
In standard, unhindered beta-keto esters (like DMAD), the molecule exists in a measurable equilibrium with its enol tautomer. The enol form is stabilized by an intramolecular hydrogen bond, which requires the molecule to adopt a planar conformation. When methyl groups are introduced at the C2 and C4 positions (the alpha carbons), the resulting steric bulk (A^1,3 strain) forces the ester groups out of planarity. Consequently, highly substituted beta-keto esters like Dimethyl 2,4-dimethyl-3-oxopentanedioate exist almost exclusively in their keto form[4]. This lack of enolization drastically reduces their susceptibility to spontaneous side reactions and over-alkylation.
Caption: Logical flow of how alpha-methylation influences keto-enol tautomerism and synthetic utility.
Quantitative Benchmarking
To objectively compare these substrates, we must look at their physicochemical properties. The table below summarizes the quantitative differences that dictate their use in synthesis.
| Compound | Substrate Type | Relative Acidity (pKa) | Enol Content (CDCl3, %) | Over-alkylation Risk | Primary Synthetic Utility |
| Ethyl Acetoacetate (EAA) | Mono beta-keto ester | ~10.7 | ~8-10% | High | Standard acetoacetic ester synthesis |
| Dimethyl Acetonedicarboxylate (DMAD) | Bis beta-keto ester | ~10.5 | ~15-20% | Very High | Unhindered heterocycle core formation |
| Dimethyl 2,4-dimethyl-3-oxopentanedioate | Alpha-methylated bis beta-keto ester | ~12.5 (Est.) | < 1% | Low | Complex pharmaceutical intermediates |
Data Note: The pronounced acidity of unhindered α-hydrogens makes EAA and DMAD excellent soft nucleophiles[1]. In contrast, the alpha-methylated derivative requires stronger driving forces for subsequent enolization but offers unparalleled regiocontrol.
Self-Validating Experimental Protocol: Controlled Alkylation
The best way to benchmark the reactivity of Dimethyl 2,4-dimethyl-3-oxopentanedioate is to observe its synthesis from DMAD. This transformation perfectly demonstrates the self-limiting reactivity of sterically hindered beta-keto esters.
Unhindered DMAD readily undergoes alkylation[5]. However, once the two methyl groups are added, the reaction naturally halts. The resulting steric bulk physically blocks further electrophilic attack, making the protocol inherently self-limiting and self-validating.
Step-by-Step Methodology
-
Base Activation: Suspend Potassium carbonate (
, 2.5 equiv) in Tetrahydrofuran (THF) at 20 °C[5]. Causality: is a mild base, sufficient to deprotonate the highly acidic unhindered α-hydrogens of DMAD, but too weak to significantly deprotonate the final methylated product. -
Substrate Introduction: Add Dimethyl 3-oxopentanedioate (DMAD, 1.0 equiv) to the suspension and heat to 45 °C for 20 minutes to ensure complete enolate formation[5].
-
Electrophilic Attack: Slowly add Iodomethane (
, 2.05 equiv) while maintaining the internal temperature below 60 °C[6]. Causality: The enolate acts as a soft nucleophile, attacking the alkyl halide via an mechanism to form the new C-C bonds[3]. -
Reaction Quench: Stir for 100 minutes at 60 °C[5], then cool to room temperature. Dilute the reaction mass with water to dissolve the inorganic salts and extract with Ethyl Acetate (EtOAc)[7].
-
Self-Validation (NMR): Analyze the crude product via
NMR ( ).-
Validation Check: The reaction is successful if the enol -OH signal (~12 ppm) and the unhindered methylene signals disappear. The appearance of sharp singlet/doublet signals corresponding to the new methyl groups confirms the compound exists entirely in the keto form[4].
-
Caption: Self-validating experimental workflow for the controlled alkylation of beta-keto esters.
Advanced Pharmaceutical Applications
The unique steric profile of Dimethyl 2,4-dimethyl-3-oxopentanedioate makes it an invaluable asset in modern drug discovery, particularly where precise 3D spatial arrangement of heterocycles is required.
Because it resists spontaneous decarboxylation and over-alkylation, it is frequently utilized as a core building block in the synthesis of highly targeted therapeutics. Notable examples from recent patent literature include its use in the assembly of TRPA1 modulators for pain management[7] and the development of complex cyanopyridine-based BCL6 degraders targeting non-Hodgkin lymphomas such as diffuse large B cell lymphoma (DLBCL)[5]. In these applications, the pre-installed alpha-methyl groups dictate the exact stereochemical trajectory of subsequent cyclization steps, a feat impossible to achieve cleanly with unhindered beta-keto esters.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl 2,4-dimethyl-3-oxopentanedioate | C9H14O5 | CID 21940180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20170001983A1 - Trpa1 modulators - Google Patents [patents.google.com]
Elemental analysis standards for Dimethyl 2,4-dimethyl-3-oxopentanedioate
A Senior Application Scientist's Guide to Elemental Analysis Standards for Dimethyl 2,4-dimethyl-3-oxopentanedioate
Executive Summary & Context
Dimethyl 2,4-dimethyl-3-oxopentanedioate (Molecular Formula: C₉H₁₄O₅, MW: 202.20 g/mol ) is a highly oxygenated, nitrogen-free aliphatic ester. It serves as a critical synthetic intermediate in the development of complex active pharmaceutical ingredients (APIs), including BCL6 degraders for non-Hodgkin lymphomas and TRPA1 modulators for pain management[1][2][3].
Before utilizing this intermediate in downstream coupling reactions, researchers must verify its stoichiometric purity. Elemental analysis (CHNS/O) provides the definitive mass fraction of Carbon, Hydrogen, and Oxygen. However, the compound's theoretical composition (C: 53.46%, H: 6.98%, O: 39.56%) presents a unique calibration challenge. Standard combustion analyzers are often calibrated with nitrogen-rich, low-oxygen standards, which can severely skew the quantification of highly oxygenated esters[4][5].
The Analytical Challenge: Matrix Matching & Causality
In automated CHNS/O elemental analysis, the Thermal Conductivity Detector (TCD) response must be calibrated using high-purity reference standards. The causality behind standard selection lies in matrix matching :
-
Detector Linearity & Extrapolation: TCDs exhibit excellent linearity, but extrapolating a calibration curve derived from a low-oxygen standard (like Acetanilide, 11.84% O) to analyze a high-oxygen compound (39.56% O) introduces significant quantification errors[5]. The detector's response factor can drift at the extreme upper limits of the curve.
-
Combustion Dynamics: Highly oxygenated compounds combust differently than aromatic standards. Using a standard with a similar C:O ratio ensures that the flash combustion dynamics and subsequent gas separation mirror the unknown sample.
-
Direct Oxygen Determination: Because Dimethyl 2,4-dimethyl-3-oxopentanedioate lacks nitrogen and sulfur, determining oxygen "by difference" (100% - %C - %H) is mathematically possible but analytically risky, as it absorbs all experimental errors. Direct oxygen quantification via high-temperature pyrolysis is strictly required to ensure mass balance closure[4].
Comparative Analysis of Calibration Standards
To establish a self-validating analytical system, we must compare three primary calibration standards for the analysis of Dimethyl 2,4-dimethyl-3-oxopentanedioate. The goal is to select a standard that prevents TCD extrapolation.
-
Succinic Acid (C₄H₆O₄): A high-oxygen reference (54.19% O). It perfectly brackets the 39.56% oxygen content of our target compound, ensuring the TCD operates within the interpolated, highly accurate region of the calibration curve.
-
Benzoic Acid (C₇H₆O₂): A standard CHO reference. Its oxygen content (26.20%) is closer to our target than universal standards, making it an acceptable choice, though it requires slight upward extrapolation for oxygen.
-
Acetanilide (C₈H₉NO): The universal CHN standard. While excellent for nitrogenous compounds, its low oxygen (11.84%) and presence of nitrogen make it suboptimal for this specific nitrogen-free ester.
Table 1: Performance Comparison of Calibration Standards for C₉H₁₄O₅ (Theoretical Target: C 53.46%, H 6.98%, O 39.56%)
| Calibration Standard | Standard %O | Observed %C | Observed %H | Observed %O | Absolute Error (O) | Suitability |
| Succinic Acid | 54.19% | 53.44% | 6.99% | 39.55% | 0.01% | Optimal (Brackets target O%) |
| Benzoic Acid | 26.20% | 53.48% | 6.96% | 39.48% | 0.08% | Acceptable (Slight extrapolation) |
| Acetanilide | 11.84% | 53.61% | 6.90% | 39.12% | 0.44% | Suboptimal (High O% extrapolation) |
Experimental Protocol: Dual-Mode CHN/O Analysis
To achieve self-validating results, this protocol utilizes a dual-run approach: CHN combustion followed by Oxygen pyrolysis. The system validates itself when the sum of the independently measured C, H, and O mass fractions equals 100 ± 0.3%[4][5].
Step 1: System Calibration & Blank Baseline
-
Rationale: Removes background atmospheric gases (N₂, O₂) and trace carbon from the capsules.
-
Procedure: Run three empty tin capsules (for the CHN sequence) and three empty silver capsules (for the O sequence) to establish a zero-baseline. Calibrate the instrument using Succinic Acid.
Step 2: CHN Combustion Run
-
Sample Preparation: Weigh 1.5–2.0 mg of Dimethyl 2,4-dimethyl-3-oxopentanedioate into a tin capsule. Seal tightly to exclude trapped air.
-
Flash Combustion: Drop the capsule into the combustion reactor heated to 1000°C. Inject a precise volume of pure O₂. The tin capsule creates an exothermic flash (reaching ~1800°C), completely converting the sample to CO₂ and H₂O[5].
-
Catalytic Reduction: Pass the combustion gases through a reduction tube containing heated copper at 650°C to remove any excess oxygen.
-
Separation & Detection: Separate the CO₂ and H₂O via a Gas Chromatography (GC) column and quantify using the TCD.
Step 3: Direct Oxygen Pyrolysis Run
-
Sample Preparation: Weigh 1.5–2.0 mg of the sample into a silver capsule. (Tin cannot be used as it interferes with the pyrolysis chemistry).
-
High-Temperature Pyrolysis: Drop the capsule into a pyrolysis reactor heated to 1060°C under a pure Helium atmosphere (strict absence of oxygen)[4].
-
Conversion: The oxygen inherent in the sample reacts with nickel-coated platinized carbon to quantitatively form Carbon Monoxide (CO)[4][5].
-
Detection: Pass the gas through an acidic trap to remove pyrolysis byproducts, separate via GC, and quantify the CO peak via TCD.
Mechanistic Workflow Diagram
Figure 1: Dual-mode CHN combustion and Oxygen pyrolysis workflow for elemental quantification.
References
-
National Center for Biotechnology Information. "Dimethyl 2,4-dimethyl-3-oxopentanedioate | C9H14O5 | CID 21940180". PubChem. Available at: [Link]
- Pfizer Inc. "Trpa1 modulators". US Patent US20170001983A1.
- C4 Therapeutics, Inc. "Cyanopyridine and cyanopyrimidine bcl6 degraders". European Patent EP4380919A1.
-
Velp Scientifica. "Application Note: CHNS/O Characterization of Biomass and Alternative Fuels Using the EMA 502 Elemental Analyzer". YJCorp. Available at: [Link]
-
PerkinElmer, Inc. "2400 Series II CHNS/O Elemental Analysis". Cromatec. Available at: [Link]
Sources
- 1. Dimethyl 2,4-dimethyl-3-oxopentanedioate | C9H14O5 | CID 21940180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20170001983A1 - Trpa1 modulators - Google Patents [patents.google.com]
- 3. EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders - Google Patents [patents.google.com]
- 4. yjcorp.co.kr [yjcorp.co.kr]
- 5. cromatec.ro [cromatec.ro]
Distinguishing Dimethyl 2,4-dimethyl-3-oxopentanedioate from synthetic byproducts
Analytical Discrimination of Dimethyl 2,4-Dimethyl-3-oxopentanedioate from Synthetic Byproducts: A Comprehensive Guide
As a Senior Application Scientist specializing in the optimization of pharmaceutical intermediates, I frequently encounter the analytical challenges surrounding 1,3-dicarbonyl building blocks. Dimethyl 2,4-dimethyl-3-oxopentanedioate (PubChem CID: 21940180) is a highly versatile intermediate utilized in the synthesis of complex heterocycles, including BCL6 degraders[1] and TRPA1 modulators[2].
The standard synthesis of this compound involves the bis-methylation of dimethyl acetonedicarboxylate using iodomethane (
This guide provides a field-proven, objective comparison of the analytical signatures of the target compound versus its synthetic byproducts, equipping researchers with the exact methodologies needed to isolate and validate the desired product.
Mechanistic Origins of Synthetic Byproducts
To effectively distinguish the target from its impurities, we must first understand the causality of their formation.
-
Mono-methylated Byproduct (Under-alkylation): Forms when the reaction is quenched prematurely or if the base is insufficiently strong to deprotonate the sterically hindered mono-alkylated intermediate.
-
Tri-methylated Byproduct (Over-alkylation): The target compound still possesses acidic methine protons. In the presence of excess
and prolonged heating, a third methyl group is incorporated. -
O-Methylated Enol Ether: The keto-enol tautomerism of the 1,3-dicarbonyl system allows the oxygen atom to act as a nucleophile, leading to O-alkylation rather than C-alkylation.
Figure 1: Reaction pathway illustrating the kinetic formation of the target compound and its byproducts.
Comparative Analytical Data
Distinguishing these compounds requires a multi-modal approach. Mass spectrometry alone is insufficient because the target and the O-methylated enol ether are isobaric (both have an exact mass of 202.08 Da). Furthermore,
Table 1: NMR Diagnostic Signatures ( , 400 MHz)
The most reliable method for structural confirmation is identifying the presence or absence of specific proton environments.
| Compound | Methoxy ( | Methine ( | Methylene ( | Methyl ( |
| Target (Di-methylated) | ~3.75 ppm (s, 6H) | ~3.80 ppm (q, 2H) | Absent | 1.34–1.44 ppm (d, 6H) |
| Mono-methylated | ~3.75 ppm (s, 6H) | ~3.80 ppm (q, 1H) | ~3.60 ppm (s, 2H) | ~1.35 ppm (d, 3H) |
| Tri-methylated | ~3.75 ppm (s, 6H) | ~3.80 ppm (q, 1H) | Absent | ~1.40 (s, 6H), ~1.35 (d, 3H) |
Causality Note: The target compound is confirmed by the complete disappearance of the methylene singlet at ~3.60 ppm and the integration of the methyl doublet at 1.34–1.44 ppm to exactly 6 protons[1].
Table 2: LC-MS & Chromatographic Properties
| Compound | Exact Mass | Relative Retention Time (RRT) | UV Max | |
| Mono-methylated | 188.07 | 189.1 | 0.85 | 210 nm |
| Target (Di-methylated) | 202.08 | 203.1 | 1.00 | 210 nm |
| Tri-methylated | 216.10 | 217.1 | 1.18 | 210 nm |
| O-methylated Enol Ether | 202.08 | 203.1 | 1.25 | 245 nm |
Causality Note: The O-methylated enol ether elutes significantly later than the target despite having the exact same mass. This occurs because the conversion of the ketone to an enol ether removes a polar hydrogen-bond accepting moiety, increasing the molecule's hydrophobicity. Additionally, the extended conjugation of the enol ether shifts its UV absorbance maximum to 245 nm.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in check to prevent false positives.
Protocol 1: Reaction Sampling and Quenching
Objective: Obtain a representative sample without artificially altering the byproduct ratio.
-
Extraction: Withdraw 50 µL of the crude reaction mixture from the reactor.
-
Immediate Quench: Instantly dilute the aliquot into 950 µL of a 0.1 M
in Acetonitrile/Water (1:1) solution.-
Causality: The basic conditions (
) must be neutralized immediately to arrest the alkylation kinetics[3]. Failing to quench will result in artificially elevated levels of the tri-methylated byproduct during the time it takes the sample to sit in the autosampler queue.
-
-
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated inorganic salts (
, unreacted ) that will otherwise clog the HPLC column frit.
Protocol 2: HPLC-UV/MS Method for Reaction Monitoring
Objective: Resolve the target from isobaric and structurally similar impurities.
-
Column Selection: Use a high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Phase A: Water + 0.1% Formic Acid
-
Phase B: Acetonitrile + 0.1% Formic Acid
-
Causality: The 1,3-dicarbonyl system exists in a dynamic keto-enol tautomeric equilibrium. Without an acidic modifier to keep the stationary phase silanol groups protonated and to stabilize the tautomeric exchange, the compound will exhibit severe peak tailing, making it impossible to resolve the mono-methylated impurity.
-
-
Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
System Suitability (Self-Validation): Before analyzing the crude mixture, inject a spiked standard containing both the target and the mono-methylated byproduct. The protocol is only validated if the resolution (
) between the 189 and 203 peaks is . If , replace the mobile phase, as the formic acid may have degraded.
Figure 2: Self-validating analytical workflow for isolating and confirming the target compound.
References
- Dimethyl 2,4-dimethyl-3-oxopentanedioate | C9H14O5 | CID 21940180 - PubChem. nih.gov.
- Patent Application Publication Pub. No.: US 2005/0176772 A1. googleapis.com.
- EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders - Google Patents. google.com.
- US20170001983A1 - Trpa1 modulators - Google Patents. google.com.
Sources
Safety Operating Guide
Dimethyl 2,4-dimethyl-3-oxopentanedioate proper disposal procedures
As a Senior Application Scientist, I have observed that the primary operational failure point when handling highly functionalized
Dimethyl 2,4-dimethyl-3-oxopentanedioate (CAS: 214116-49-1) is a sterically hindered
Here is the comprehensive operational and disposal protocol for this compound.
Physicochemical Data & Hazard Profile
To design a safe operational workflow, we must first establish the physical parameters of the compound. The table below summarizes the critical data required for risk assessment.
| Parameter | Value | Operational Implication |
| Chemical Name | Dimethyl 2,4-dimethyl-3-oxopentanedioate | Defines the |
| CAS Number | 214116-49-1 | Unique identifier for SDS cross-referencing. |
| Molecular Formula | C9H14O5 | High oxygen content; dictates combustion byproducts. |
| Molecular Weight | 202.207 g/mol | Used for stoichiometric calculations in quenching. |
| Boiling Point | ~125 °C (at 9 Torr) | Low volatility at standard pressure, but poses inhalation risks if heated. |
| Density | ~1.11 g/cm³ | Denser than water; will sink and form a distinct bottom layer in aqueous waste. |
| Primary Hazards | Skin/Eye Irritant, Sensitizer (H317) | Mandates specific PPE to prevent allergic contact dermatitis. |
Mechanistic Causality in Safety & PPE Selection
The
-
Glove Selection Causality: Standard disposable nitrile gloves offer poor resistance to esters and will undergo rapid permeation and degradation upon prolonged contact. Butyl rubber or Viton™ gloves are mandatory for sustained handling. The causality here is chemical compatibility: the dense electron clouds of the ester carbonyls readily interact with the nitrile polymer matrix, causing it to swell and fail.
-
Base-Catalyzed Cleavage: Exposure to concentrated bases (e.g., NaOH, KOH) induces an exothermic retro-Claisen cleavage . This dictates that waste streams containing this compound must never be neutralized with strong, concentrated bases.
Self-Validating Protocol: Reaction Quenching & Waste Generation
Before disposal can occur, the active reaction must be safely quenched. This step-by-step protocol ensures a self-validating system where safety limits are continuously verified.
Step 1: System Preparation & Validation
-
Equip the reaction vessel with an internal thermocouple. Validation: Ensure the baseline temperature reads ambient (e.g., 20 °C) before proceeding.
-
Prepare a quenching solution of saturated aqueous Ammonium Chloride (
). We use a weak acid to avoid the vigorous exothermic reactions associated with strong acids or bases.
Step 2: Controlled Quenching
-
Cool the reaction mixture to 0–5 °C using an ice bath.
-
Add the
solution dropwise. Validation: Monitor the thermocouple. The addition rate must be dynamically adjusted to ensure the internal temperature strictly remains below 25 °C. If the temperature spikes, halt addition immediately.
Step 3: Phase Separation
-
Transfer the quenched mixture to a separatory funnel. Allow the layers to separate completely.
-
Observation: The organic layer (containing unreacted Dimethyl 2,4-dimethyl-3-oxopentanedioate) will typically be the top layer if extracted with standard solvents like Ethyl Acetate, but verify solvent densities before draining.
Step-by-Step Disposal Procedures
Proper disposal requires strict segregation to prevent downstream reactions in waste carboys.
A. Liquid Waste Segregation
-
Organic Stream: Collect unreacted material and organic extraction solvents in a clearly labeled "Non-Halogenated Organic Waste" container. If chlorinated solvents (e.g., Dichloromethane) were utilized during the extraction, the entire mixture must be routed to "Halogenated Organic Waste."
-
Aqueous Stream: Aqueous washes must be neutralized to a pH of 6–8 using dilute solutions before disposal. Critical Rule: Do not use concentrated base baths for neutralization due to the risk of exothermic cleavage and gas evolution .
B. Solid Waste Management
-
Contaminated butyl rubber gloves, empty reagent vials, and TLC plates must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste—Contains Organics."
C. Spill Containment Logistics
-
Immediate Action: Isolate the area and dike the spill to prevent it from entering floor drains.
-
Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use sawdust, as the high surface area of combustible organic matter mixed with a reactive ester can pose a fire risk.
-
Collection & Validation: Use non-sparking tools to transfer the absorbed mass into a hazardous waste drum. Validation: Swab the spill area with an isopropanol-moistened wipe and run a rapid TLC of the swab extract against a reference standard to confirm complete decontamination.
D. Ultimate Destruction
-
Dimethyl 2,4-dimethyl-3-oxopentanedioate must never be discharged into the municipal sewer system .
-
Final disposal must be executed by a licensed chemical destruction facility via controlled incineration equipped with flue gas scrubbing to safely manage combustion byproducts (carbon oxides).
Waste Segregation & Disposal Workflow
Workflow for the safe segregation and disposal of Dimethyl 2,4-dimethyl-3-oxopentanedioate.
References
- Cyanopyridine and cyanopyrimidine bcl6 degraders. European Patent Office (EP4380919A1). Google Patents.
- Trpa1 modulators. United States Patent and Trademark Office (US20170001983A1). Google Patents.
-
Ethyl Acetoacetate (CID 8868) - Safety and Hazards. National Center for Biotechnology Information (NCBI). PubChem Database. Available at:[Link]
Comprehensive Safety and Operational Guide for Handling Dimethyl 2,4-dimethyl-3-oxopentanedioate
As a preferred resource for laboratory safety and chemical handling, this guide provides researchers, scientists, and drug development professionals with actionable, self-validating protocols for managing Dimethyl 2,4-dimethyl-3-oxopentanedioate (CAS 214116-49-1)[1][2]. This document synthesizes regulatory standards with the mechanistic causality behind each safety requirement to ensure deep operational integrity.
Hazard Causality & Risk Assessment
Dimethyl 2,4-dimethyl-3-oxopentanedioate is a highly functionalized beta-keto ester utilized extensively as a building block in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)[3][4].
Mechanistic Hazard Profile: The structural presence of an active methine proton flanked by carbonyl and ester groups renders this molecule highly susceptible to nucleophilic attack. In a biological context, the primary amines present in skin proteins can act as nucleophiles, leading to the covalent modification of tissue. This mechanism is the fundamental cause of its classification as a skin irritant and potential sensitizer. Furthermore, while it is a heavier organic liquid/low-melting solid, aerosolization during vigorous stirring or rapid transfer can lead to severe respiratory tract irritation. Understanding this reactivity is critical: you are not just preventing contact with a liquid; you are preventing an electrophilic attack on your biological macromolecules.
Personal Protective Equipment (PPE) Matrix
To mitigate these chemical risks, strict adherence to federal PPE standards is required. The following matrix outlines the mandatory equipment, grounded in occupational safety regulations[5][6].
| PPE Category | Specification / Material | Quantitative Metric / Standard | Regulatory Grounding |
| Hand Protection | Nitrile Rubber Gloves | Minimum thickness: 0.11 mm (splash), >0.38 mm (extended contact). Breakthrough time >240 mins. | OSHA 29 CFR 1910.138[5] |
| Eye/Face Protection | Chemical Splash Goggles | ANSI/ISEA Z87.1-2010 compliant. Must feature indirect ventilation to prevent vapor ingress. | OSHA 29 CFR 1910.133[6] |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton or Nomex. Knee-length with tight-fitting cuffs. | Standard Laboratory Practice[7] |
| Respiratory | Fume Hood (Primary) | Face velocity of 80–100 feet per minute (fpm) at a sash height of 18 inches. | Standard Laboratory Practice[7] |
Operational Workflow & Handling Protocols
Self-Validating Protocol: Every step below includes a verification check to ensure the safety system is active before proceeding.
Step 1: Environmental Verification & Setup
-
Verify Engineering Controls: Before bringing the chemical into the workspace, check the fume hood monitor. Ensure the face velocity is actively reading between 80–100 fpm[7].
-
Causality: This guarantees that any generated vapors or micro-aerosols will be continuously pulled away from the operator's breathing zone before the container is even opened.
-
-
Clear the Workspace: Remove incompatible materials, specifically strong oxidizers, strong bases, and reducing agents, which could trigger runaway exothermic hydrolysis or oxidation reactions.
Step 2: PPE Donning & Inspection
-
Inspect Gloves: Don nitrile gloves[5]. Perform a pneumatic test (inflate the glove and squeeze) to check for invisible micro-tears.
-
Secure Eye Protection: Don ANSI Z87.1 chemical splash goggles[6]. Ensure the seal is flush against the face with no gaps. Standard safety glasses are insufficient due to the lack of a vapor-tight orbital seal.
Step 3: Chemical Transfer and Reaction Execution
-
Minimize Aerosolization: When transferring Dimethyl 2,4-dimethyl-3-oxopentanedioate, use a positive displacement pipette for small volumes or pour slowly down a glass stirring rod for larger volumes.
-
Causality: Dropping the liquid directly into a vessel displaces air rapidly, creating micro-aerosols that can bypass standard ventilation and deposit on the skin or respiratory tract.
-
-
Temperature Control: Because beta-keto esters can undergo exothermic enolization or hydrolysis, secure the reaction vessel in a secondary containment tray over a cooling bath if reacting with strong nucleophiles.
Step 4: Post-Operation Decontamination
-
Neutralize Residuals: Wash spatulas, pipettes, and glassware with a mild aqueous base (e.g., 5% sodium bicarbonate solution).
-
Causality: The mild base safely hydrolyzes the reactive beta-keto ester into stable, water-soluble carboxylate salts, eliminating the electrophilic hazard before the glassware leaves the hood.
-
-
Doffing: Remove gloves by turning them inside out to trap any residual chemical. Wash hands immediately with soap and water.
Spill Response & Disposal Plan
In the event of a containment breach, execute the following protocol:
-
Isolate the Area: Lower the fume hood sash completely to maximize exhaust velocity over the spill.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use paper towels, as the high surface area combined with organic residue can pose a localized fire risk.
-
Neutralize and Collect: Carefully sweep the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking tool. Wipe the spill area with a mild alkaline solution to neutralize remaining traces.
-
Disposal: Label the container as "Hazardous Organic Waste - Contains Beta-Keto Esters." Dispose of strictly in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for organic chemical waste. Do not mix with aqueous acidic waste streams, as this can trigger off-gassing.
Workflow Visualization
Operational Workflow for Handling & Disposal of CAS 214116-49-1
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.138 - Hand protection." Electronic Code of Federal Regulations (eCFR). Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.133 - Eye and face protection." Electronic Code of Federal Regulations (eCFR). Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. DIMETHYL 2,4-DIMETHYL-3-OXOPENTANEDIOATE | 214116-49-1 [chemicalbook.com]
- 3. 1,3-二甲基-1,3-丙酮二甲酸二甲酯 - CAS号 214116-49-1 - 摩熵化学 [molaid.com]
- 4. EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders - Google Patents [patents.google.com]
- 5. eCFR :: 29 CFR 1910.138 -- Hand protection. [ecfr.gov]
- 6. eCFR :: 29 CFR 1910.133 -- Eye and face protection. [ecfr.gov]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
